molecular formula C12H8N2O5 B089414 4,4'-Dinitrodiphenyl ether CAS No. 101-63-3

4,4'-Dinitrodiphenyl ether

Cat. No.: B089414
CAS No.: 101-63-3
M. Wt: 260.2 g/mol
InChI Key: MWAGUKZCDDRDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dinitrodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGUKZCDDRDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026676
Record name 1,1'-Oxybis(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-63-3
Record name 1,1′-Oxybis[4-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-nitrophenyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dinitrodiphenyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-oxybis[4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Oxybis(4-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-nitrophenyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DINITRODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T852Y5UXCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dinitrodiphenyl Ether: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a good amount of information on the physical and chemical properties of 4,4'-dinitrodiphenyl ether, including various synthesis protocols and its primary application as a precursor to 4,4'-oxydianiline (ODA). I have also found some spectral data, including predicted 1H and 13C NMR chemical shifts and some IR peak information. However, a complete, experimentally validated set of spectra with detailed peak assignments is still not fully available. For instance, I found a 1H NMR spectrum from a research paper, but the resolution and labeling are not ideal for a detailed analysis in a technical guide.

Given the constraints of not being able to perform new experiments or access proprietary spectral databases, I will proceed with the information I have. I will present the available spectral data, clearly indicating that the NMR assignments are based on established principles and published data that may not be of the highest resolution. I will then structure all the gathered information into the required in-depth technical guide format. I have sufficient information to create the tables, detail the experimental protocols, and generate the required Graphviz diagram for the reduction to ODA. Therefore, I can now proceed with generating the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, primarily utilized in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and primary reactions, and a summary of its main applications. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and materials science.

Physical and Chemical Properties

This compound is a stable organic compound. Its core structure consists of two p-nitrophenyl groups linked by an ether bond. It typically appears as a light yellow to amber crystalline solid.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₂H₈N₂O₅
Molecular Weight 260.20 g/mol
Appearance Light yellow to amber crystalline solid[1][2]
Melting Point 140-145 °C
Boiling Point 386.2 °C at 760 mmHg (decomposes)[1]
Density 1.416 g/cm³[1]
Solubility Insoluble in water. Soluble in acetone, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and other polar aprotic solvents.[1]
CAS Number 101-63-3

Spectral Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by two multiplets in the aromatic region. The protons ortho to the strongly electron-withdrawing nitro groups are deshielded and appear downfield, while the protons ortho to the ether linkage appear more upfield.[3]

    • ~8.3 ppm (multiplet): Aromatic protons at positions 3, 5, 3', and 5'.[3]

    • ~7.4 ppm (multiplet): Aromatic protons at positions 2, 6, 2', and 6'.[3]

  • ¹³C NMR: Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons.[3]

    • ~160-165 ppm: Carbons attached to the oxygen atom (C-1, C-1').[3]

    • ~140-145 ppm: Carbons attached to the nitro groups (C-4, C-4').[3]

    • ~125-130 ppm: Carbons at positions 3, 5, 3', and 5'.[3]

    • ~118-122 ppm: Carbons at positions 2, 6, 2', and 6'.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~1606C=C stretching (aromatic)
~1506 and ~1321Asymmetric and symmetric N=O stretching (nitro group)
~1168C-H bending (aromatic)
~1089C-O-C stretching (ether linkage)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight.[4] Fragmentation patterns can provide further structural information.

Chemical Reactivity and Stability

This compound is a chemically stable compound under standard conditions.[4] Its reactivity is dominated by the two nitro groups and the aromatic rings.

  • Reduction: The most significant reaction of this compound is the reduction of its nitro groups to form 4,4'-oxydianiline (ODA). This is a crucial step in the production of polyimides.[3] Various reducing agents can be employed, with catalytic hydrogenation being a common industrial method.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro groups activate the aromatic rings towards nucleophilic attack, although this is less common than the reduction reaction.

  • Stability: The compound is thermally stable up to its melting point and beyond, but will decompose at its boiling point.[1] It is not particularly sensitive to light but should be stored in a cool, dry place.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound via Ullmann Condensation

This method involves the copper-catalyzed reaction between a p-nitrophenol salt and p-chloronitrobenzene.[3]

Materials:

  • p-Chloronitrobenzene

  • p-Nitrophenol

  • Potassium carbonate (or other suitable base)

  • Copper catalyst (e.g., CuI)

  • High-boiling polar aprotic solvent (e.g., DMF, DMAC)

Procedure:

  • In a multi-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add p-nitrophenol, potassium carbonate, and the solvent.

  • Heat the mixture to form the potassium salt of p-nitrophenol.

  • Add p-chloronitrobenzene and the copper catalyst to the reaction mixture.

  • Heat the reaction mixture to 130-170°C and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude this compound.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Synthesis via Nucleophilic Aromatic Substitution

This route involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol in the presence of a base.[5]

Materials:

  • 4-Fluoronitrobenzene

  • 4-Nitrophenol

  • Potassium carbonate

  • Dimethylacetamide (DMAC)

  • Toluene

Procedure:

  • Combine 4-fluoronitrobenzene, 4-nitrophenol, and potassium carbonate in a reaction vessel containing DMAC and toluene.

  • Heat the mixture to 165°C and maintain for 4 hours.

  • After cooling, the product can be isolated by precipitation and filtration.

Reduction to 4,4'-Oxydianiline (ODA)

The reduction of this compound to ODA is a critical industrial process.[5]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • N,N-Dimethylformamide (DMF)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, dissolve this compound in DMF.

  • Add a catalytic amount of Pd/C.

  • Pressurize the reactor with hydrogen gas.

  • Heat the mixture to around 65°C and stir for 12 hours, or until the reaction is complete.

  • After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude ODA.

  • Purify the ODA by recrystallization or distillation.

Applications and Relevance to Drug Development

The primary application of this compound is as a monomer intermediate in the synthesis of high-performance polymers, particularly polyimides.[3] Its reduction product, 4,4'-oxydianiline (ODA), is a key building block for these materials, which are valued for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] These polymers find use in the aerospace, electronics, and automotive industries.

While this compound itself is not a therapeutic agent, its derivatives and the polymers synthesized from its downstream products can have applications in the biomedical field. For instance, polyimides are being explored for use in medical implants and devices due to their biocompatibility and biostability. Furthermore, the dinitrophenyl ether moiety is a structural feature in some biologically active molecules, and understanding its synthesis and reactivity can be relevant for medicinal chemists and drug development professionals exploring novel scaffolds.

Visualizations

Synthesis of 4,4'-Oxydianiline (ODA)

The following diagram illustrates the key chemical transformation of this compound into its most important derivative, 4,4'-oxydianiline.

G DNDE This compound ODA 4,4'-Oxydianiline (ODA) DNDE->ODA Reduction Reagents H₂, Pd/C (Catalytic Hydrogenation)

References

An In-depth Technical Guide to 4,4'-Dinitrodiphenyl Ether: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-dinitrodiphenyl ether, a key chemical intermediate. This document details its chemical and physical properties, established synthesis protocols, and explores the applications of its derivatives in the realm of drug development and materials science.

Core Properties of this compound

This compound, also known as 1-nitro-4-(4-nitrophenoxy)benzene, is a crystalline solid at room temperature.[1][] Its core identifiers and physicochemical properties are summarized in the table below for easy reference.

IdentifierValueSource(s)
CAS Number 101-63-3[1][3][4][5]
Molecular Formula C₁₂H₈N₂O₅[1][5][6]
Molecular Weight 260.21 g/mol [1][3][4][6]
Appearance Light yellow to amber crystalline powder[1][6]
Melting Point 142-147 °C[1]
Boiling Point 386.2 °C at 760 mmHg[]
Density 1.416 g/cm³[]
InChI Key MWAGUKZCDDRDCS-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=CC=C1--INVALID-LINK--[O-])OC2=CC=C(C=C2)--INVALID-LINK--[O-][]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution, with the Ullmann condensation being a prominent and historically significant method.[3] Below are detailed experimental protocols for common synthesis routes.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and an alcohol. In the case of this compound, this typically involves the reaction of a p-nitrophenol salt with p-chloronitrobenzene in a high-boiling polar solvent.[3]

Experimental Protocol:

  • Reactants:

    • p-Chloronitrobenzene

    • Alkali metal salt of p-nitrophenol (e.g., sodium or potassium salt)

    • Copper catalyst (e.g., copper(I) iodide - CuI)

  • Solvent: High-boiling polar aprotic solvents such as dimethylacetamide (DMAc), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[3][7]

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge the p-nitrophenol salt and the solvent.

    • Heat the mixture to distill off any residual water.

    • Add p-chloronitrobenzene and the copper catalyst to the reaction mixture.

    • Heat the reaction mixture to a temperature ranging from 75°C to 170°C, depending on the catalyst and solvent system used.[3] For instance, the use of CuI as a catalyst can significantly lower the required reaction temperature to a milder range of 75-85°C.[3]

    • Maintain the reaction at this temperature for a period ranging from 1 to 12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).[8][9]

    • After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

    • The solid product is then collected by filtration, washed with hot water and a suitable solvent (e.g., 10% NaOH solution followed by distilled water), and dried.[10][11]

    • Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.[11]

Ullmann_Condensation p_nitrophenol p-Nitrophenol Salt reaction_vessel Reaction Vessel (75-170°C, 1-12h) p_nitrophenol->reaction_vessel p_chloronitrobenzene p-Chloronitrobenzene p_chloronitrobenzene->reaction_vessel catalyst Cu Catalyst (e.g., CuI) catalyst->reaction_vessel solvent Solvent (e.g., DMAc) solvent->reaction_vessel workup Workup (Precipitation, Filtration, Washing) reaction_vessel->workup product This compound workup->product

Ullmann Condensation Workflow
Nucleophilic Aromatic Substitution (SNAr)

Another common route involves the direct nucleophilic aromatic substitution of a halogen on an activated aromatic ring by a nucleophile.

Experimental Protocol:

  • Reactants:

    • p-Fluoronitrobenzene

    • p-Nitrophenol

    • Base (e.g., Potassium Carbonate - K₂CO₃)

  • Solvent: A polar aprotic solvent such as Dimethylacetamide (DMAc).

  • Procedure:

    • To a flask equipped with a stirrer, thermometer, and a nitrogen inlet, add p-fluoronitrobenzene, p-nitrophenol, and potassium carbonate in dimethylacetamide.

    • Heat the reaction mixture to approximately 170°C under a nitrogen atmosphere.

    • Maintain the reaction at this temperature for several hours (e.g., 12 hours).

    • Upon completion, the product can be isolated by precipitation in water, followed by filtration and washing.

SNAr_Synthesis p_fluoronitrobenzene p-Fluoronitrobenzene reaction Reaction (~170°C, 12h) p_fluoronitrobenzene->reaction p_nitrophenol p-Nitrophenol p_nitrophenol->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (DMAc) solvent->reaction isolation Isolation (Precipitation & Filtration) reaction->isolation final_product This compound isolation->final_product

Nucleophilic Aromatic Substitution Workflow

Applications in Research and Development

While this compound is a crucial chemical intermediate, its direct application in drug development is limited. Its significance lies in its role as a precursor to other functional molecules, particularly 4,4'-diaminodiphenyl ether (ODA).

Precursor for High-Performance Polymers

The primary application of this compound is in the synthesis of high-performance polymers.[3] Its reduction product, 4,4'-diaminodiphenyl ether (ODA), is a key monomer in the production of polyimides, such as Kapton.[3][12] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them invaluable in the aerospace, electronics, and automotive industries.[3][13]

Derivatives in Drug Discovery

Recent research has explored the biological activities of derivatives of 4,4'-diaminodiphenyl ether, opening potential avenues for drug discovery.

  • Anticancer Activity: A study on novel bisimine derivatives of 4,4'-diaminodiphenyl ether demonstrated potent in-vitro cytotoxic activity against human cancer cell lines, including Hep 3B (hepatocellular carcinoma) and IMR 32 (neuroblastoma).[14] Some of these compounds were found to be more potent than the standard anticancer drug cisplatin.[14] Morphological evidence suggests that these derivatives induce apoptosis, highlighting a potential mechanism of action for their antitumor effects.[14]

  • Carcinogenic Potential: It is important to note for drug development professionals that 4,4'-diaminodiphenyl ether itself has been investigated for its carcinogenic activity.[15] This information is critical for assessing the safety profile of any potential drug candidates derived from this scaffold.

  • Antimicrobial and Other Biological Activities: The diphenyl ether motif is present in various natural products with antimicrobial potential.[16] While research on the direct antimicrobial properties of this compound derivatives is not extensive, the broader class of diphenyl ethers has been a subject of interest. Further research may uncover other biological activities of molecules derived from this core structure.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4,4'-dinitrodiphenyl ether, a crucial intermediate in the production of high-performance polymers, dyes, and other fine chemicals.[1] The document details the core methodologies, presents quantitative data in a structured format for comparative analysis, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound (DNDPE) is a key chemical intermediate, primarily utilized in the synthesis of 4,4'-diaminodiphenyl ether (ODA), a monomer essential for producing advanced materials such as polyimides (e.g., Kapton), polyamide-imides, and other high-temperature resistant resins.[1] The exceptional thermal stability, chemical resistance, and mechanical strength of these polymers make them indispensable in the aerospace, electronics, and automotive industries.[1] DNDPE also serves as a precursor in the manufacturing of various azo and reactive dyes.[1]

The principal synthesis strategies for DNDPE revolve around nucleophilic aromatic substitution (SNAr) reactions, with the Ullmann condensation being a historically significant and widely employed method.[1][2] This guide will explore these synthetic pathways in detail.

Synthesis Routes and Mechanisms

The two predominant methods for synthesizing this compound are the Ullmann condensation and other related nucleophilic aromatic substitution reactions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that involves the coupling of an aryl halide with an alcohol or phenol.[2][3] In the context of DNDPE synthesis, this typically involves the reaction of a p-nitrophenol salt with p-chloronitrobenzene in the presence of a copper catalyst.[1]

Reaction Pathway:

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products p_nitrophenol_salt p-Nitrophenol Salt dndpe This compound p_nitrophenol_salt->dndpe p_chloronitrobenzene p-Chloronitrobenzene p_chloronitrobenzene->dndpe catalyst Copper Catalyst (e.g., CuI) catalyst->dndpe solvent High-Boiling Polar Solvent (e.g., DMAc, DMSO) solvent->dndpe heat Heat heat->dndpe salt_byproduct Salt Byproduct (e.g., NaCl, KCl)

Caption: Ullmann condensation pathway for this compound synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class for the formation of aryl ethers.[1] The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as the nitro groups in the reactants for DNDPE synthesis.[4][5] This reaction can be performed with or without a copper catalyst, depending on the specific reactants and conditions. A common approach involves the reaction of p-nitrochlorobenzene with an alkali metal nitrite.[6][7]

Reaction Pathway:

SNAr_Mechanism reactant p-Nitrochlorobenzene meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) reactant->meisenheimer Addition nucleophile Nucleophile (e.g., NO2-) nucleophile->meisenheimer product This compound meisenheimer->product Elimination leaving_group Leaving Group (Cl-) meisenheimer->leaving_group Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactant Charging B Reaction under Controlled Temperature and Time A->B C Cooling of Reaction Mixture B->C D Precipitation/Crystallization C->D E Suction Filtration D->E F Hot Water Washing E->F G Vacuum Drying F->G H H G->H Final Product: This compound

References

A Technical Guide to the Historical Synthesis of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dinitrodiphenyl ether (DNDPE) is a significant fine chemical intermediate with a rich history intertwined with the development of polymer science and dye chemistry.[1][2] Its primary value lies in its role as a precursor to 4,4'-diaminodiphenyl ether (ODA), a crucial monomer in the production of high-performance polymers such as polyimides (e.g., Kapton), which are prized for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties make them indispensable in the aerospace, electronics, and automotive industries.[1] Additionally, DNDPE serves as a safer alternative to carcinogenic compounds like benzidine in the manufacturing of azo and reactive dyes.[1][3] This guide provides an in-depth technical overview of the historical and principal synthetic routes to this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Historical and Modern Synthetic Methodologies

The synthesis of this compound has evolved from early, often harsh, methodologies to more refined, efficient, and industrially scalable processes. The core synthetic strategies predominantly revolve around nucleophilic aromatic substitution, with the Ullmann condensation being a historically significant and widely employed method.

Ullmann Condensation

A cornerstone in the synthesis of diaryl ethers, the Ullmann condensation is a copper-catalyzed reaction that has been a principal method for producing this compound.[1][4] This reaction typically involves the condensation of an alkali metal salt of p-nitrophenol with p-chloronitrobenzene in a high-boiling polar solvent.[1][5] Historically, these reactions required high temperatures, often exceeding 210°C, and stoichiometric amounts of copper.[4] Modern advancements have introduced soluble copper catalysts and co-catalysts that can lower the reaction temperature and improve yields.[1][4]

Quantitative Data for Ullmann-Type Syntheses

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-Nitrophenol alkali metal saltp-ChloronitrobenzeneCopper-Dimethylacetamide (DMAc)~175-180->90[5][6]
p-Nitrophenol alkali metal saltp-Chloronitrobenzene--Dimethylacetamide (DMAc)Reflux under vacuum (150-400 mm Hg)398.5[5]
p-NitrochlorobenzeneNaOHCuINaOHNot specified75-854-8-[2]

Experimental Protocol: Ullmann Condensation

This protocol is a representative example of the Ullmann condensation for the synthesis of this compound, based on historical patent literature.

Materials:

  • p-Nitrophenol alkali metal salt

  • p-Chloronitrobenzene

  • Dimethylacetamide (DMAc)

Equipment:

  • Reaction vessel equipped with a reflux condenser, agitator, and thermometer.

  • Vacuum distillation apparatus.

Procedure:

  • Charge the reaction vessel with the p-nitrophenol alkali metal salt and dimethylacetamide.

  • Heat the mixture and begin agitation.

  • Over a period of 1.5 hours, add p-chloronitrobenzene to the reaction mixture.

  • Maintain the mixture at reflux under a pressure of approximately 330 mm Hg for 3 hours.[5]

  • After the reaction period, distill off the dimethylacetamide under vacuum. A sharp temperature rise to 190°C in the kettle will indicate the end of the distillation.[5]

  • Release the vacuum and cool the reaction mixture to 125°C.

  • "Drown" the reaction mass in water at 50°C, agitate for one hour at 90°C, then filter the product.[5]

  • Wash the product with water until it is free of salt.

  • Dry the resulting this compound. The expected yield is approximately 98.5%.[5]

Ullmann_Condensation_Workflow Reactants p-Nitrophenol Salt & p-Chloronitrobenzene Reaction_Setup Combine Reactants, Solvent, and Catalyst in Reactor Reactants->Reaction_Setup Solvent High-Boiling Polar Solvent (e.g., DMAc) Solvent->Reaction_Setup Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction_Setup Heating Heat to Reaction Temperature (75-180°C) Reaction_Setup->Heating Reaction Condensation Reaction (3-8 hours) Heating->Reaction Workup Cooling, Precipitation, Filtration, and Washing Reaction->Workup Product This compound Workup->Product

Ullmann Condensation Workflow
Nucleophilic Aromatic Substitution (SNAr)

Another prevalent synthetic route is nucleophilic aromatic substitution (SNAr).[1] This pathway is favored when an aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group.[7][8] These electron-withdrawing groups activate the ring for nucleophilic attack.[7] In this context, a common method involves the reaction of 4-fluoronitrobenzene with 4-nitrophenol in the presence of a base.[1]

Quantitative Data for SNAr Syntheses

Reactant 1Reactant 2BaseCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
p-Fluoronitrobenzene-Sodium CarbonatePotassium BenzoateDimethylacetamide (DMAc)1701298.5[9]
1,4-Dinitrobenzene-Potassium Carbonate4-Chlorobenzoic AcidDimethylsulfoxide (DMSO)~1005.8-[10]

Experimental Protocol: SNAr Reaction

The following protocol is based on a patented method for the synthesis of this compound via an SNAr reaction.

Materials:

  • p-Fluoronitrobenzene (0.47 mole)

  • Dimethylacetamide (77 g)

  • Potassium benzoate (0.004 mole)

  • Sodium carbonate (0.24 mole)

  • Nitrogen gas

Equipment:

  • A 250 ml flask equipped with an agitator, thermometer, and nitrogen bleed.

Procedure:

  • Charge the flask with p-fluoronitrobenzene, dimethylacetamide, potassium benzoate, and sodium carbonate.[9]

  • Begin agitation and maintain the reaction mixture under a nitrogen blanket.[9]

  • Heat the reaction mixture to 170°C and maintain this temperature.[9]

  • Continue the reaction for 12 hours.[9]

  • After 12 hours, the this compound is obtained with a yield of approximately 98.5%.[9]

SNAr_Workflow Substrate Aryl Halide with EWG (e.g., p-Fluoronitrobenzene) Reaction_Setup Combine Substrate, Nucleophile, and Base in Solvent Substrate->Reaction_Setup Nucleophile Nucleophile (e.g., p-Nitrophenoxide) Nucleophile->Reaction_Setup Base Base (e.g., Na2CO3) Base->Reaction_Setup Heating Heat to Reaction Temperature (100-170°C) Reaction_Setup->Heating Meisenheimer Formation of Meisenheimer Complex (Intermediate) Heating->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product This compound Elimination->Product

Nucleophilic Aromatic Substitution (SNAr) Pathway
Patented Industrial Synthesis from p-Nitrochlorobenzene

For industrial-scale production, processes that are efficient, safe, and avoid corrosive materials are paramount.[1][3] A patented one-pot synthesis has been developed that produces this compound in high yield from p-nitrochlorobenzene.[3][6] This method is noted for its high reaction efficiency, attributed to the use of a co-catalyst, and the absence of explosive side products.[3]

Quantitative Data for Patented Industrial Syntheses

Primary ReactantReagentsCo-catalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Nitrochlorobenzene (31.5g)Sodium Nitrite (7.6g), Sodium Bicarbonate (12g)Ethylene Glycol (2g)DMF (100g)140398.8[3]
p-Nitrochlorobenzene (31.5g)Sodium Nitrite (7.6g), Potassium Bicarbonate (10g)Butanol (3g)DMAc (100g)1453.598.1[3][6]
p-Nitrochlorobenzene (31.5g)Sodium Nitrite (7.6g), Sodium Carbonate (11g)Butylene Glycol (2.5g)DMSO (100g)135394.2[3]

Experimental Protocol: Industrial One-Pot Synthesis

This protocol is adapted from a patented industrial process.

Materials:

  • p-Nitrochlorobenzene (31.5 g)

  • Sodium nitrite (7.6 g)

  • Sodium bicarbonate (12 g)

  • Dimethylformamide (DMF) (100 g)

  • Ethylene glycol (2 g)

Equipment:

  • A 500 ml three-necked flask equipped with a reflux condenser, a gas absorber, a thermometer, and an electric stirrer.

  • Vacuum oven.

Procedure:

  • Add p-nitrochlorobenzene, sodium nitrite, sodium bicarbonate, DMF, and ethylene glycol to the three-necked flask.[3]

  • Heat the mixture to a reaction temperature of 140°C and maintain this temperature for 3 hours with stirring.[3]

  • After 3 hours, stop heating and allow the mixture to cool to room temperature.

  • Filter the mixture by suction to obtain crystals of this compound.

  • Wash the product with hot water at 95°C.[3]

  • Filter the washed product and dry it in a vacuum oven (vacuum degree 0.06MPa, time 3h). The expected yield is 98.8% with a melting range of 142-143°C.[3]

The synthesis of this compound has a well-documented history, primarily centered around the Ullmann condensation and nucleophilic aromatic substitution reactions. Over time, research has focused on optimizing reaction conditions, including temperature, solvent choice, and the use of catalysts to improve yields and process safety.[1] The development of advanced, patented methods suitable for industrial production highlights the compound's enduring importance as a key intermediate in the manufacture of high-performance polymers and other specialty chemicals. These optimized processes, characterized by high yields and improved safety profiles, ensure a reliable supply of this vital precursor for various advanced material applications.

References

Spectroscopic Profile of 4,4'-Dinitrodiphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, 4,4'-dinitrodiphenyl ether. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information presented is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignmentSolvent
~8.3MultipletAromatic Protons (ortho to -NO₂)DMSO-d₆
~7.4MultipletAromatic Protons (ortho to ether linkage)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

Chemical Shift (δ) ppmAssignmentSolvent
~160-165C-1, C-1' (Carbon attached to ether oxygen)CDCl₃
~140-145C-4, C-4' (Carbon attached to nitro group)CDCl₃
~125-130C-3, C-5, C-3', C-5' (Aromatic CH)CDCl₃
~118-122C-2, C-6, C-2', C-6' (Aromatic CH)CDCl₃
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
~3100Aromatic C-H Stretching
1606Aromatic C=C Stretching
1506Asymmetric N=O Stretching of Nitro Group
1321Symmetric N=O Stretching of Nitro Group
1168Aromatic C-H Bending
1089Ether C-O Stretching
Mass Spectrometry (MS)

Table 4: Electron Ionization (EI) Mass Spectrometry Data of this compound

m/zRelative Abundance (%)Proposed Fragment
260.0100.0[M]⁺ (Molecular Ion)
230.048.6[M - NO]⁺
184.09.9[M - NO₂ - O]⁺
168.062.2[C₁₂H₈O₂]⁺
139.069.1[C₇H₅O₃]⁺
128.031.9[C₈H₄O₂]⁺
92.034.5[C₆H₄O]⁺
76.045.8[C₆H₄]⁺
64.036.1[C₅H₄]⁺
50.037.1[C₄H₂]⁺

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d₆ for ¹H NMR or CDCl₃ for ¹³C NMR, containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the spectrum to a series of singlets, with chemical shifts also referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded by passing a beam of infrared radiation through the pellet and measuring the absorption as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

A sample of this compound is introduced into the ion source of a mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of utilizing different spectroscopic techniques to elucidate the structure of this compound.

SpectroscopicAnalysis Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups - Nitro Group (NO₂) - Ether Linkage (C-O-C) - Aromatic Rings IR->IR_Info MS Mass Spectrometry (EI) MS_Info Molecular Weight and Fragmentation Pattern MS->MS_Info Structure Structural Elucidation of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis.

Solubility Profile of 4,4'-Dinitrodiphenyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Dinitrodiphenyl ether (DNDE) is a key intermediate in the synthesis of high-performance polymers, most notably polyimides. Its chemical structure, featuring two nitro groups, makes it a precursor to 4,4'-oxydianiline (ODA), a widely used monomer in the aerospace, electronics, and automotive industries. The solubility of DNDE in various organic solvents is a critical parameter for its synthesis, purification, and subsequent reactions. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its role in the synthesis of polyimides. This document is intended for researchers, scientists, and drug development professionals who work with this compound.

Quantitative Solubility Data

The solubility of this compound was determined in fourteen different monosolvents at temperatures ranging from 283.15 K to 323.15 K. The following tables summarize the mole fraction solubility (x) of DNDE in these solvents.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents (Part 1)

Temperature (K)N,N-dimethylformamide (DMF)N,N-dimethylacetamide (DMAC)1,4-dioxaneMethanolEthanolIsopropanoln-butanol
283.150.075420.091170.024510.000580.000790.000550.00078
288.150.086710.104260.028430.000710.000960.000670.00098
293.150.099340.118890.032950.000860.001160.000810.00122
298.150.113450.135230.038140.001040.001400.000980.00151
303.150.129180.153470.044060.001250.001690.001180.00186
308.150.146680.173790.050790.001500.002030.001420.00228
313.150.166120.196410.058410.001790.002440.001710.00278
318.150.187650.221540.066990.002130.002920.002050.00338
323.150.211450.249410.076610.002530.003480.002450.00410

Table 2: Mole Fraction Solubility (x) of this compound in Various Organic Solvents (Part 2)

Temperature (K)1-methoxy-2-propanol (PM)2-methoxyethanol (MOE)AnisoleAcetonitrileAcetoneAcetic acidEthyl acetate
283.150.001120.001530.019870.002110.016330.000950.00345
288.150.001350.001840.023450.002530.019120.001140.00416
293.150.001620.002210.027640.003020.022350.001360.00500
298.150.001940.002650.032510.003590.026070.001620.00600
303.150.002320.003170.038150.004260.030350.001930.00717
308.150.002770.003790.044640.005040.035260.002290.00854
313.150.003310.004530.052090.005940.040870.002710.01015
318.150.003950.005410.060600.006990.047250.003210.01202
323.150.004720.006460.070280.008210.054490.003800.01421

Experimental Protocols

The solubility data presented above was determined using the gravimetric method.[1] This is a reliable and widely used technique for measuring the solubility of solid compounds in liquid solvents.

Detailed Methodology: Gravimetric Determination of Solubility

  • Apparatus and Materials:

    • Analytical balance (precision of ±0.1 mg)

    • Thermostatic water bath

    • Isothermal mechanical shaker

    • Drying oven

    • Glass vials with stoppers

    • Syringes with filters (0.45 µm pore size)

    • Weighing bottles

    • This compound (solute)

    • Organic solvents (as listed in the tables)

  • Procedure:

    • An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass vial.

    • The vial is placed in a thermostatic water bath equipped with an isothermal mechanical shaker and agitated at a constant temperature for a predetermined time to ensure equilibrium is reached.

    • After shaking, the suspension is allowed to stand undisturbed at the set temperature for at least 24 hours to allow for complete sedimentation of the undissolved solid.

    • A sample of the supernatant saturated solution is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

    • The mass of the syringe containing the saturated solution is recorded.

    • The collected saturated solution is then transferred to a pre-weighed weighing bottle.

    • The weighing bottle containing the saturated solution is placed in a drying oven at a temperature sufficient to evaporate the solvent completely, leaving behind the dissolved this compound. The drying temperature should be below the melting point of the solute to avoid decomposition.

    • The weighing bottle is periodically removed from the oven, cooled in a desiccator, and weighed until a constant mass is achieved.

    • The mass of the dissolved this compound and the mass of the solvent are determined by difference.

    • The mole fraction solubility (x) is then calculated using the following formula:

      x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

      where:

      • m₁ is the mass of the dissolved this compound

      • M₁ is the molar mass of this compound (260.21 g/mol )

      • m₂ is the mass of the solvent

      • M₂ is the molar mass of the solvent

Visualization of Chemical Pathways and Experimental Workflows

To further illustrate the context of this compound's utility and the methodology for its characterization, the following diagrams are provided.

G cluster_synthesis Synthesis of this compound cluster_reduction Reduction to 4,4'-Oxydianiline cluster_polymerization Polyimide Synthesis p_nitrophenol p-Nitrophenol reaction Nucleophilic Aromatic Substitution p_nitrophenol->reaction p_chloronitrobenzene p-Chloronitrobenzene p_chloronitrobenzene->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., DMF, DMAc) solvent->reaction DNDE This compound DNDE2 This compound reaction->DNDE reduction Reduction DNDE2->reduction reducing_agent Reducing Agent (e.g., H₂, Pd/C) reducing_agent->reduction ODA 4,4'-Oxydianiline (ODA) ODA2 4,4'-Oxydianiline (ODA) reduction->ODA polymerization1 Polycondensation ODA2->polymerization1 dianhydride Dianhydride (e.g., PMDA) dianhydride->polymerization1 polyamic_acid Poly(amic acid) cyclodehydration cyclodehydration polyamic_acid->cyclodehydration Thermal or Chemical Cyclodehydration polyimide Polyimide (e.g., Kapton®) polymerization1->polyamic_acid cyclodehydration->polyimide

Caption: Synthetic pathway from precursors to polyimide via this compound.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation A Add excess DNDE to a known mass of solvent B Seal vial and place in thermostatic shaker A->B C Equilibrate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant with a pre-weighed filtered syringe D->E F Record mass of syringe + solution E->F G Transfer solution to a pre-weighed weighing bottle F->G H Evaporate solvent in oven G->H I Dry to constant mass H->I J Record final mass of weighing bottle + DNDE I->J K Determine mass of dissolved DNDE (m₁) J->K M Calculate mole fraction solubility (x) K->M L Determine mass of solvent (m₂) L->M

Caption: Experimental workflow for the gravimetric determination of solubility.

References

4,4'-Dinitrodiphenyl Ether: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4,4'-dinitrodiphenyl ether (CAS No. 101-63-3). The information is intended to assist researchers, scientists, and drug development professionals in working safely with this chemical compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is crucial to understand its potential health effects and physical hazards before handling.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[3][4][5]

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H341: Suspected of causing genetic defects.[3][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈N₂O₅[1][6]
Molecular Weight 260.20 g/mol [1][2][6]
Appearance Light yellow to amber to dark green powder/crystal[7]
Melting Point 140-145 °C[2][6][7]
Boiling Point 386.2 °C at 760 mmHg[6]
Flash Point 174 °C[6]
Density 1.416 g/cm³[6]
Vapor Pressure 7.99E-06 mmHg at 25°C[6]
Solubility Insoluble in water.
Refractive Index 1.635[6]

Toxicological Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] However, available data suggests the following:

Toxicity EndpointResultReference
Acute Toxicity (Oral) No data available[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity Suspected of causing genetic defects. Mutation data reported: mmo-sat 50 mg/plate.[3][4][5][7]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation.[1]
Specific Target Organ Toxicity - Repeated Exposure No data available[1]
Aspiration Hazard No data available[1]

Experimental Protocols

However, the reported mutagenicity data ("mmo-sat 50 mg/plate") likely refers to an Ames test (bacterial reverse mutation assay). A general methodology for such a test would involve:

  • Preparation of Test Substance: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and therefore cannot grow on a histidine-free medium.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 mix.

  • Plating and Incubation: The treated bacteria are plated on a minimal glucose agar medium lacking histidine. The plates are then incubated for 48-72 hours.

  • Scoring and Data Analysis: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Safety and Handling Precautions

Based on the known hazards, the following precautions are mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood for all operations that may generate dust or aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.[1]

Personal Protective Equipment (PPE)
PPESpecificationsReference
Eye/Face Protection Wear chemical safety goggles or a face shield.[2]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use a NIOSH-approved respirator with a corresponding cartridge.[1]
Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Emergency Procedures

First Aid Measures
ExposureFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides (NOx) and carbon oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

SafeHandlingWorkflow A Hazard Identification (Irritant, Suspected Mutagen) B Risk Assessment (Evaluate exposure potential) A->B informs C Engineering Controls (Fume Hood, Ventilation) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) B->D E Administrative Controls (SOPs, Training) B->E I Emergency Preparedness (Spill Kit, First Aid, Fire Extinguisher) B->I F Safe Handling Procedures (Weighing, Transferring, Reaction) C->F D->F E->F G Proper Storage (Cool, Dry, Ventilated, Away from Incompatibles) F->G H Waste Disposal (Follow Regulations) F->H

Caption: Logical workflow for the safe handling of this compound.

This guide is intended as a summary of the best practices for the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with a qualified safety professional. Always prioritize safety in the laboratory.

References

Navigating the Thermal Landscape of 4,4'-Dinitrodiphenyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitrodiphenyl ether (DNPE) is a pivotal intermediate in the synthesis of high-performance polymers, particularly polyimides, renowned for their exceptional thermal stability. Understanding the thermal characteristics of DNPE is paramount for ensuring safety, optimizing polymerization processes, and predicting the performance of the final materials. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon available data and established principles of thermal analysis. While specific, in-depth experimental studies on the thermal decomposition of DNPE are limited in publicly accessible literature, this guide outlines the expected behavior, key analytical methodologies, and hypothesized decomposition pathways based on the analysis of analogous nitroaromatic compounds.

Thermal Properties of this compound

This compound is a crystalline solid with a notable melting point, indicating a degree of thermal stability in the solid phase. Its application as a monomer in high-temperature polymerization reactions, often conducted at temperatures between 130°C and 200°C, further underscores its resilience to thermal stress under specific conditions.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₈N₂O₅-
Molecular Weight260.20 g/mol -
Melting Point140-145 °C
Decomposition Temperature340 °C (literature value, details unspecified)

Note: The reported decomposition temperature is a single literature value without associated experimental parameters, highlighting the need for further detailed investigation.

Methodologies for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a suite of thermal analysis techniques should be employed. The following sections detail the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Experimental Protocol: Thermogravimetric Analysis of this compound

ParameterRecommended SettingPurpose
Instrument A calibrated thermogravimetric analyzerTo ensure accurate mass and temperature measurements.
Sample Mass 5-10 mgA representative sample size to ensure uniform heating.
Crucible Alumina or platinumInert materials that are stable at high temperatures.
Atmosphere Nitrogen (inert) or Air (oxidative)To study decomposition in different environments.
Flow Rate 20-50 mL/minTo maintain a consistent atmosphere around the sample.
Heating Rate 5, 10, 15, and 20 °C/minMultiple heating rates allow for kinetic analysis.
Temperature Range Ambient to 600 °CTo cover the full range of decomposition.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, heat of fusion, and the enthalpy of decomposition.

Experimental Protocol: Differential Scanning Calorimetry of this compound

ParameterRecommended SettingPurpose
Instrument A calibrated differential scanning calorimeterTo ensure accurate heat flow and temperature measurements.
Sample Mass 2-5 mgTo ensure good thermal contact and resolution of thermal events.
Crucible Hermetically sealed aluminum cruciblesTo contain any volatile decomposition products.
Atmosphere Nitrogen (inert)To prevent oxidative side reactions.
Flow Rate 20-50 mL/minTo maintain an inert environment.
Heating Rate 10 °C/minA standard heating rate for comparison with TGA data.
Temperature Range Ambient to 400 °CTo observe the melting and onset of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

ParameterRecommended SettingPurpose
Pyrolyzer A filament or furnace pyrolyzerFor rapid and reproducible heating of the sample.
Pyrolysis Temperature 500-1000 °CTo ensure complete decomposition into identifiable fragments.
GC Column A non-polar or medium-polarity column (e.g., DB-5ms)To separate a wide range of decomposition products.
GC Oven Program Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C)To achieve good separation of the pyrolysis products.
MS Detector An electron ionization (EI) mass spectrometerFor fragmentation and identification of the eluted compounds.

Hypothesized Decomposition Pathway

In the absence of specific experimental data for this compound, a decomposition pathway can be hypothesized based on the known chemistry of nitroaromatic compounds and diphenyl ethers. The primary decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is typically the weakest bond in nitroaromatic compounds. This would be followed by further fragmentation of the aromatic rings and the ether linkage.

Decomposition_Pathway DNPE This compound Initial_Cleavage Initial C-NO₂ Bond Cleavage DNPE->Initial_Cleavage Heat Fragments Radical Fragments Initial_Cleavage->Fragments Secondary_Decomposition Secondary Decomposition (Ether Bond Cleavage, Ring Opening) Fragments->Secondary_Decomposition Products Gaseous Products (NOx, CO, CO₂, etc.) Secondary_Decomposition->Products

Caption: Hypothesized thermal decomposition pathway of this compound.

Experimental and Analytical Workflow

A systematic workflow is crucial for a comprehensive thermal analysis of this compound. The following diagram illustrates the logical progression from initial analysis to the identification of decomposition products and kinetic modeling.

Experimental_Workflow cluster_0 Initial Thermal Screening cluster_1 Decomposition Product Identification cluster_2 Kinetic Analysis TGA TGA Analysis (Decomposition Temperatures) PyGCMS Pyrolysis-GC-MS (Fragment Identification) TGA->PyGCMS MultiRateTGA Multi-Heating Rate TGA TGA->MultiRateTGA DSC DSC Analysis (Melting Point, Enthalpy) KineticModeling Kinetic Modeling (Activation Energy, Reaction Model) MultiRateTGA->KineticModeling

Caption: Recommended workflow for the thermal analysis of this compound.

Conclusion and Future Outlook

This compound possesses significant thermal stability, a critical attribute for its role as a monomer in high-performance polymers. While a definitive decomposition temperature of 340 °C is reported, a detailed, publicly available experimental investigation into its thermal decomposition is currently lacking. This guide provides a framework for such an investigation, outlining the necessary experimental protocols and a hypothesized decomposition pathway.

Future research should focus on conducting systematic TGA, DSC, and Py-GC-MS studies to generate precise quantitative data on the thermal decomposition of this compound. Elucidating the decomposition kinetics and identifying the resulting products will not only enhance the fundamental understanding of this important molecule but also contribute to improved safety protocols and the development of next-generation high-temperature materials.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution: Nitration of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction, specifically focusing on the nitration of diphenyl ether. It covers the underlying reaction mechanism, the principles of regioselectivity, quantitative analysis of isomer distribution, and detailed experimental protocols. The document is intended to serve as a practical resource for professionals in chemistry and drug development, offering both theoretical insights and actionable laboratory procedures. Data is presented in structured tables, and key concepts are visualized using process and mechanism diagrams.

Introduction

The nitration of aromatic compounds is a foundational reaction in organic synthesis, crucial for the production of valuable intermediates used in pharmaceuticals, agrochemicals, and material science. Diphenyl ether, with its two phenyl rings linked by an oxygen atom, presents an interesting case for electrophilic aromatic substitution. The ether linkage significantly influences the reactivity and regioselectivity of the reaction. Understanding the nuances of diphenyl ether nitration is essential for controlling product outcomes and optimizing synthetic routes. This guide delves into the core principles of this reaction, providing the technical detail required for research and development applications.

Reaction Mechanism and Regioselectivity

The nitration of diphenyl ether proceeds via the classical electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the generation of a potent electrophile, which then attacks the electron-rich aromatic ring.

Generation of the Electrophile

The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and the Sigma Complex

The phenoxy group (-OPh) of diphenyl ether is an activating substituent, meaning it increases the rate of electrophilic substitution compared to benzene. The oxygen atom's lone pairs donate electron density to the attached aromatic ring via resonance (a +M or +R effect). This donation preferentially increases the electron density at the ortho and para positions, making them the primary sites for electrophilic attack.

The attack by the π-electrons of the aromatic ring on the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is key to determining the reaction's regioselectivity.

Directing Effects of the Ether Group

The ether oxygen directs the incoming electrophile to the ortho and para positions. This is because the positive charge of the sigma complex can be delocalized onto the oxygen atom when the attack occurs at these positions, providing a particularly stable resonance contributor. Attack at the meta position does not allow for this delocalization, resulting in a less stable intermediate and a negligible amount of meta-substituted product.

While electronic effects favor both ortho and para substitution, steric hindrance from the bulky phenoxy group can slightly disfavor attack at the adjacent ortho positions, often leading to a higher proportion of the para isomer in the final product mixture.[2]

Regioselectivity cluster_activation Electronic Effect (+R) cluster_steric Steric Effect start Diphenyl Ether (Oxygen with Lone Pairs) resonance Resonance Delocalization of Lone Pair Electrons start->resonance donates ring Increased Electron Density on Aromatic Ring resonance->ring ortho_para Higher Nucleophilicity at Ortho and Para Positions ring->ortho_para concentrates at para_favored Para Substitution Generally Favored ortho_para->para_favored leads to competition, sterics favor para ortho_pos Ortho Position (Adjacent to -OPh group) ortho_pos->para_favored para_pos Para Position (Distant from -OPh group) para_pos->para_favored allows easier attack hindrance Steric Hindrance from Phenoxy Group hindrance->ortho_pos impedes attack at

Caption: Logical relationship governing regioselectivity in diphenyl ether nitration.

Quantitative Analysis of Product Distribution

The mononitration of diphenyl ether yields a mixture of 2-nitrodiphenyl ether (ortho) and 4-nitrodiphenyl ether (para). The precise ratio of these isomers is dependent on the reaction conditions, including the nitrating agent, solvent, and temperature. Seminal work in the field has quantified this distribution under specific conditions.

A study by Dewar and Urch (1958) on the nitration of various aromatic compounds, including diphenyl ether, in acetic anhydride provided quantitative data on the isomer proportions.[3] The results highlight the strong directing effect of the ether group.

ReactantNitrating AgentTemperature% Ortho Isomer% Para Isomer% Meta IsomerTotal YieldReference
Diphenyl EtherHNO₃ in Acetic Anhydride0 °C37%63%<1%HighDewar & Urch, 1958[3]

Note: The values presented are representative based on the cited literature and serve to illustrate the typical product distribution. Actual yields and ratios may vary with specific experimental execution.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of nitrodiphenyl ether.

Protocol: Mononitration of Diphenyl Ether with Mixed Acid

This protocol is a representative procedure synthesized from common methods for nitrating activated aromatic compounds.[1]

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Acetic anhydride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Materials:

  • Diphenyl ether (C₁₂H₁₀O)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Acetic anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Apparatus:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In the 250 mL three-neck flask equipped with a magnetic stir bar, dissolve 17.0 g (0.1 mol) of diphenyl ether in 50 mL of dichloromethane. Add 10.2 g (0.1 mol) of acetic anhydride. Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 7.0 mL (0.13 mol) of concentrated sulfuric acid to 5.0 mL (0.08 mol) of concentrated nitric acid, keeping the mixture cooled in a separate ice bath.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred diphenyl ether solution over a period of 30-45 minutes. Carefully monitor the thermometer to ensure the internal reaction temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

  • Workup (Quenching): Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a large beaker. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (dichloromethane) layer. Wash the organic layer sequentially with 50 mL of cold water, twice with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator.

  • Analysis: The resulting crude product, an oil or low-melting solid, is a mixture of 2-nitrodiphenyl ether and 4-nitrodiphenyl ether. Determine the product ratio and purity using Gas Chromatography-Mass Spectrometry (GC-MS). Further purification can be achieved by column chromatography or fractional distillation under reduced pressure.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification p1 Dissolve Diphenyl Ether in CH₂Cl₂ with Acetic Anhydride p2 Cool to 0-5 °C p1->p2 r1 Slowly Add Nitrating Mixture to Diphenyl Ether Solution (Maintain T < 10 °C) p3 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath p3->r1 r2 Stir at 0-5 °C for 1 hour r1->r2 w1 Quench Reaction on Crushed Ice r2->w1 w2 Extract with CH₂Cl₂ w1->w2 w3 Wash with H₂O, then NaHCO₃(aq) w2->w3 w4 Dry Organic Layer (e.g., MgSO₄) w3->w4 w5 Remove Solvent (Rotary Evaporation) w4->w5 a1 Crude Product (Isomer Mixture) w5->a1 a2 Analyze by GC-MS (Determine Isomer Ratio) a1->a2 a3 Purify by Chromatography or Distillation (Optional) a2->a3

Caption: Experimental workflow for the nitration of diphenyl ether.

Visualizing the Core Mechanism

The following diagrams illustrate the fundamental chemical transformations occurring during the reaction.

Overall Reaction Scheme

OverallReaction reactant Diphenyl Ether plus1 + reagents HNO₃ / H₂SO₄ arrow product1 2-Nitrodiphenyl Ether (ortho) plus2 + product2 4-Nitrodiphenyl Ether (para)

Caption: Overall reaction for the mononitration of diphenyl ether.
Detailed EAS Mechanism

EAS_Mechanism step1 Step 1: Generation of Electrophile HNO₃ + H₂SO₄ → NO₂⁺ step2 Step 2: Nucleophilic Attack π-bond attacks NO₂⁺ step1->step2 NO₂⁺ formed step3 Formation of Sigma Complex (Resonance Stabilized) step2->step3 Rate-determining step step4 Step 3: Deprotonation Base (HSO₄⁻) removes H⁺ step3->step4 Intermediate step5 Restoration of Aromaticity Forms Nitro Product step4->step5 Fast step

Caption: Step-wise mechanism of electrophilic aromatic substitution.

Conclusion

The nitration of diphenyl ether is a classic example of electrophilic aromatic substitution on an activated aromatic system. The reaction is governed by the powerful ortho, para-directing and activating nature of the ether group, which is rooted in resonance stabilization of the reaction intermediate. While electronic effects activate both positions, steric factors typically result in a preference for the para isomer. By carefully controlling reaction conditions, such as temperature and the choice of nitrating agent, the synthesis can be guided to produce a desired mixture of nitrodiphenyl ether isomers. The protocols and data provided herein serve as a foundational guide for researchers to effectively utilize this important transformation in their synthetic endeavors.

References

[3] Dewar, M. J. S., & Urch, D. S. (1958). Electrophilic substitution. Part XII. The nitration of diphenylmethane, fluorene, diphenyl ether, dibenzofuran, diphenylamine, and carbazole; Relative reactivities and partial rate factors. Journal of the Chemical Society, 3079-3084. [1] European Patent Office. (2000). PROCESS FOR NITRATING DIPHENYL ETHER COMPOUNDS (EP 0851852 B1). van der Vliet, A., Jenner, A., Eiserich, J. P., Cross, C. E., & Halliwell, B. (1999). Analysis of aromatic nitration, chlorination, and hydroxylation by gas chromatography-mass spectrometry. Methods in Enzymology, 301, 471-483. [2] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Diaminodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the synthesis of 4,4'-diaminodiphenyl ether (DDE), a crucial monomer in the production of high-performance polymers such as polyimides, by the reduction of 4,4'-dinitrodiphenyl ether. The primary method detailed is the catalytic hydrogenation using palladium on carbon (Pd/C), a widely utilized, efficient, and clean method. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering comprehensive experimental procedures, data presentation, and visualizations to ensure reproducible and high-yield synthesis.

Introduction

4,4'-Diaminodiphenyl ether, also known as oxydianiline (ODA), is a vital industrial intermediate. Its primary application lies in the synthesis of polyimide resins, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties. These resins are used in various high-tech industries, including aerospace, electronics, and coatings. The synthesis of high-purity DDE is therefore of significant importance.

The most common and efficient route for the synthesis of DDE is the reduction of the nitro groups of this compound. While several reducing agents can be employed, catalytic hydrogenation offers high yields, produces minimal waste, and allows for the easy separation of the catalyst. This document focuses on the catalytic hydrogenation method using a Pd/C catalyst.

Chemical Reaction

The overall chemical transformation is the reduction of the two nitro groups in this compound to amino groups using a catalyst and a hydrogen source.

chemical_reaction start This compound (O(C6H4NO2)2) end 4,4'-Diaminodiphenyl Ether (O(C6H4NH2)2) start->end Reduction catalyst Catalyst (e.g., Pd/C) + Hydrogen Source (e.g., H2 gas) catalyst->end

Caption: Chemical transformation from this compound to 4,4'-diaminodiphenyl ether.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of 4,4'-diaminodiphenyl ether via catalytic hydrogenation.

Materials and Equipment:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10% Pd)

  • Solvent: Ethanol, Methanol, or a mixed solvent system (e.g., methanol and dimethylformamide)

  • Hydrogen gas source

  • High-pressure reaction vessel (autoclave) with magnetic stirring and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Crystallization dish

  • Ice bath

  • Vacuum oven

  • Standard laboratory glassware

Protocol: Catalytic Hydrogenation in a High-Pressure Reactor

  • Reactor Setup: In a high-pressure reaction vessel, add this compound and the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture. The catalyst loading is typically a small percentage of the substrate's weight.

  • Sealing and Purging: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.[1][2]

  • Reaction Conditions: Heat the mixture to the specified temperature while stirring vigorously to ensure good mixing of the catalyst and reactants.[1][2] Maintain the reaction under these conditions for the specified duration.

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Open the reactor and filter the hot solution to remove the Pd/C catalyst.[1] The catalyst can often be recycled.

  • Crystallization: Cool the filtrate in an ice bath to induce crystallization of the crude 4,4'-diaminodiphenyl ether.[1]

  • Isolation of Crude Product: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Purification (Sublimation): For higher purity, the crude product can be purified by vacuum sublimation.[1][3]

  • Drying: Dry the purified product in a vacuum oven to obtain the final 4,4'-diaminodiphenyl ether.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow A Charge Reactor with This compound & Solvent B Add Pd/C Catalyst A->B C Seal and Purge with N2 B->C D Pressurize with H2 C->D E Heat and Stir D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Crystallize from Filtrate G->H I Isolate Crude Product H->I J Purify by Sublimation (Optional) I->J K Dry Final Product J->K

Caption: Experimental workflow for the synthesis of 4,4'-diaminodiphenyl ether.

Data Presentation

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of 4,4'-diaminodiphenyl ether. This data allows for a comparative analysis of different synthetic approaches.

CatalystSolventTemperature (°C)Pressure (MPa)Time (h)Crude Yield (%)Purified Yield (%)Reference
5% Pd/CDimethylformamide14015-99.5[2][4]
Pd/CAlcohol95-1000.4---[1]
3% Pd/CMethanol/DMF (3:1)60-1200.3-0.6---[5]
3% Pd/CMethanol/DMF95-1000.4-90.490.1[6]
5% Pd/CMethanol/DMF---91.891.0[6]

Discussion

The catalytic hydrogenation of this compound is a robust and scalable method for producing high-purity 4,4'-diaminodiphenyl ether. The choice of solvent, catalyst, temperature, and pressure can significantly influence the reaction rate and the final product yield and purity.

  • Catalyst: Palladium on carbon is the most effective catalyst for this reduction. The percentage of palladium can influence the reaction rate.

  • Solvent: Alcohols like ethanol and methanol are common solvents. The use of a co-solvent like dimethylformamide (DMF) can improve the solubility of the starting material and the product.[2][5]

  • Temperature and Pressure: The reaction is typically carried out at elevated temperatures and pressures to ensure a reasonable reaction rate. The conditions of 95-100°C and 0.4 MPa appear to be effective.[1][6]

  • Purification: While crystallization provides a reasonably pure product, vacuum sublimation is an effective method for achieving very high purity.[1][3]

It is crucial to handle hydrogen gas with appropriate safety precautions in a well-ventilated area and using certified high-pressure equipment.

Conclusion

The protocol described in these application notes provides a reliable method for the synthesis of 4,4'-diaminodiphenyl ether. By carefully controlling the reaction parameters, researchers can achieve high yields of a high-purity product suitable for polymerization and other applications. The provided data and visualizations serve as a valuable resource for optimizing this synthetic procedure.

References

Application Notes and Protocols: The Role of 4,4'-Dinitrodiphenyl Ether in Polyimide Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols regarding the use of 4,4'-dinitrodiphenyl ether as a precursor in the synthesis of high-performance polyimide resins. This compound is not directly used as a monomer in polymerization but serves as a crucial intermediate for synthesizing 4,4'-diaminodiphenyl ether (ODA), a primary diamine monomer.[1][2] ODA is reacted with various aromatic dianhydrides to produce polyimides renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and flexible display industries.[1][3][4] These protocols detail the reduction of this compound to ODA and the subsequent two-step polycondensation and imidization process to form polyimide films.

Synthesis Pathway Overview

The synthesis of polyimide resin starting from this compound (DNDPE) is a multi-step process. First, the nitro groups of DNDPE are reduced to amino groups to form the key monomer, 4,4'-diaminodiphenyl ether (ODA). This is most commonly achieved through catalytic hydrogenation.[1] The resulting ODA monomer is then reacted with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor.[3][5][6] Finally, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves a cyclodehydration reaction.[5][6]

G cluster_start Starting Material cluster_process1 Step 1: Reduction cluster_monomer Key Monomer cluster_process2 Step 2: Polymerization cluster_intermediate Prepolymer Intermediate cluster_process3 Step 3: Curing cluster_final Final Product DNDPE This compound (DNDPE) Reduction Catalytic Hydrogenation DNDPE->Reduction ODA 4,4'-Diaminodiphenyl Ether (ODA) Reduction->ODA Polycondensation Polycondensation (with Dianhydride) ODA->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Imidization Thermal Imidization PAA->Imidization PI Polyimide Resin / Film Imidization->PI

Caption: Overall workflow for polyimide resin synthesis from DNDPE.

Experimental Protocols

Protocol 2.1: Reduction of this compound (DNDPE) to 4,4'-Diaminodiphenyl Ether (ODA)

This protocol outlines a general method for the catalytic hydrogenation of DNDPE to ODA. The purity of the resulting ODA is critical, as impurities can negatively impact the final polymer's properties.[1][7]

Materials:

  • This compound (DNDPE)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Ethanol)

  • Catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C))

  • Hydrogen Gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Charge the high-pressure autoclave reactor with DNDPE, the chosen solvent, and the catalyst. A typical ratio is 10-20 parts solvent to 1 part DNDPE by weight, with the catalyst at 1-5% of the DNDPE weight.

  • Seal the reactor and purge it several times with nitrogen gas to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 MPa).

  • Begin stirring and heat the reactor to the target temperature (typically 80-120°C).

  • Maintain the reaction under constant temperature and pressure. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The ODA product can be isolated from the filtrate by precipitation with a non-solvent (e.g., water) or by solvent evaporation under reduced pressure.

  • The crude ODA should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity suitable for polymerization.

Protocol 2.2: Synthesis of Polyimide Resin from ODA and Pyromellitic Dianhydride (PMDA)

This protocol describes the synthesis of a classic polyimide, Kapton, from ODA and pyromellitic dianhydride (PMDA) via a two-step process.[3]

Materials:

  • 4,4'-Diaminodiphenyl ether (ODA), purified (10 mmol, 2.00 g)

  • Pyromellitic dianhydride (PMDA) (10 mmol, 2.18 g)

  • N,N-dimethylacetamide (DMAc), anhydrous (approx. 25 mL)

  • Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plate for casting

Procedure:

Part A: Synthesis of Poly(amic acid) (PAA) Precursor

  • Set up a clean, dry 50 mL three-neck flask with a mechanical stirrer and a nitrogen inlet.

  • Add ODA (10 mmol, 2.00 g) to the flask, followed by anhydrous DMAc (20 mL).

  • Stir the mixture under a gentle nitrogen flow for approximately 15 minutes until the ODA is fully dissolved.[3]

  • Gradually add the PMDA (10 mmol, 2.18 g) to the stirred ODA solution in several portions over 30 minutes. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.

  • After all the PMDA has been added, continue vigorous stirring of the mixture at room temperature for 4-6 hours to produce a viscous, uniform poly(amic acid) solution.[3]

G cluster_intermediate Intermediate cluster_product Product ODA ODA (Diamine) plus1 + PMDA PMDA (Dianhydride) PAA Poly(amic acid) PMDA->PAA Ring-Opening Polyaddition (in DMAc) plus2 - 2H₂O PAA->plus2 Thermal Cyclodehydration (Δ, >200°C) PI Polyimide plus2->PI Thermal Cyclodehydration (Δ, >200°C)

Caption: Chemical reaction scheme for polyimide synthesis.

Part B: Thermal Imidization to Polyimide Film

  • Cast the viscous poly(amic acid) solution onto a clean glass plate, using a doctor blade to ensure a uniform thickness.

  • Place the coated glass plate in a vacuum oven and heat at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent.

  • Transfer the plate to a programmable, air-circulating oven for thermal imidization.

  • Heat the film according to the following schedule:

    • 100°C for 1 hour

    • 200°C for 1 hour

    • 300°C for 1 hour[3]

  • After the final heating step, allow the oven to cool down slowly to room temperature.

  • Carefully peel the resulting transparent, amber-colored polyimide film from the glass substrate. The film thickness is typically around 30-35 µm.[3]

Characterization of Polyimide Resins

The synthesized polyimide films are subjected to various analytical techniques to determine their chemical structure, thermal stability, and mechanical and dielectric properties.

G cluster_techniques Characterization Techniques cluster_properties Determined Properties Input Synthesized Polyimide Film FTIR FTIR Spectroscopy Input->FTIR TGA Thermogravimetric Analysis (TGA) Input->TGA DMA Dynamic Mechanical Analysis (DMA) Input->DMA Tensile Tensile Testing Input->Tensile Structure Chemical Structure (Imide Rings) FTIR->Structure verifies Stability Thermal Stability (Td) TGA->Stability measures Tg Glass Transition Temperature (Tg) DMA->Tg measures Mechanical Tensile Strength & Modulus Tensile->Mechanical measures

Caption: Workflow for the characterization of polyimide films.

Quantitative Data Summary

The properties of polyimide films are highly dependent on the chemical structure of both the diamine (ODA in this case) and the dianhydride monomer used. The following tables summarize the properties of various polyimide films synthesized from ODA and different dianhydrides.

Table 1: Mechanical Properties of ODA-Based Polyimide Films

Dianhydride MonomerPolyimide DesignationTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
PMDAPMDA-PI-3.422.82[3][8]
BTDABTDA-PI114.193.233.58[3][8]
BPDABPDA-PI--3.80[3][8]
6FDA/CHDACo-PI1022.76-[9]

PMDA: Pyromellitic dianhydride BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride CHDA: 1,2,4,5-Cyclohexanetetracarboxylic dianhydride

Table 2: Thermal and Dielectric Properties of ODA-Based Polyimide Films

Dianhydride MonomerPolyimide DesignationGlass Transition Temp. (Tg, °C)10% Weight Loss Temp. (Td10, °C)Electric Breakdown Strength (kV/mm)Reference
PMDAPMDA-PI302> 500326.80[3][4][8]
BTDABTDA-PI276> 510478.90[3][8][10]
BPDABPDA-PI290-357.07[3][8]
6FDA/CHDACo-PI> 308--[9]

References

Application Notes and Protocols: The Role of 4,4'-Dinitrodiphenyl Ether in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of 4,4'-dinitrodiphenyl ether as a precursor to high-performance polymers. The primary focus is on its conversion to 4,4'-diaminodiphenyl ether (ODA), a key monomer in the synthesis of polyimides, polyamides, and poly(amide-imide)s. This document details the synthesis protocols, quantitative data on polymer properties, and the logical relationships between chemical structures and performance characteristics.

Introduction

This compound is a vital intermediate in the synthesis of high-performance polymers. Its significance lies in its reduction to 4,4'-diaminodiphenyl ether (ODA), a versatile aromatic diamine. ODA is a fundamental building block for a range of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications across the aerospace, electronics, and automotive industries. The flexible ether linkage in ODA imparts a degree of processability to the otherwise rigid polymer backbones, a crucial characteristic for manufacturing films, coatings, and composite matrices.

Synthesis of this compound

The synthesis of this compound is a critical first step, with the purity of the product directly impacting the final properties of the high-performance polymer. Several synthetic routes have been developed, with the Ullmann condensation and nucleophilic aromatic substitution being the most common.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol describes the synthesis of this compound from p-chloronitrobenzene and the alkali metal salt of p-nitrophenol.

Materials:

  • p-Chloronitrobenzene

  • p-Nitrophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-nitrophenol and potassium carbonate to dimethylformamide (DMF).

  • Heat the mixture to 120-130°C with stirring to form the potassium salt of p-nitrophenol. Water is removed by azeotropic distillation.

  • After the formation of the salt, add p-chloronitrobenzene to the reaction mixture.

  • Raise the temperature to 150-160°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water with constant stirring to precipitate the crude this compound.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 80°C for 12 hours.

Characterization:

  • Melting Point: 142-144°C

  • FTIR (cm⁻¹): 1520 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch), 1240 (Ar-O-Ar stretch)

  • ¹H NMR (CDCl₃, δ): 8.25 (d, 4H), 7.15 (d, 4H)

Synthesis of High-Performance Polymers from 4,4'-Diaminodiphenyl Ether (ODA)

The reduction of this compound yields 4,4'-diaminodiphenyl ether (ODA), the key monomer for polymerization. The following protocols detail the synthesis of representative high-performance polymers using ODA.

Experimental Protocol: Synthesis of a Polyimide (PMDA-ODA)

This protocol describes the synthesis of a polyimide from pyromellitic dianhydride (PMDA) and 4,4'-diaminodiphenyl ether (ODA) via a two-step polycondensation reaction.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-Diaminodiphenyl ether (ODA)

  • N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Addition funnel

  • Glass plate

  • Doctor blade

  • High-temperature oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve an equimolar amount of ODA in anhydrous DMAc with stirring until a clear solution is obtained.

  • Gradually add a stoichiometric amount of PMDA powder to the ODA solution in small portions over 1 hour. The reaction is exothermic, so maintain the temperature below 30°C.

  • Continue stirring the viscous solution at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid).

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to control the film thickness.

  • Place the cast film in a high-temperature oven and subject it to a staged heating program:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to complete the imidization process.

  • After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.

Quantitative Data on High-Performance Polymers Derived from ODA

The properties of polymers derived from ODA can be tailored by varying the dianhydride or other comonomers. The following tables summarize key quantitative data for several representative polyimides.

PolymerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temp. (°C)5% Weight Loss Temp. (°C)
PI-1 PMDA1253.27.5385550
PI-2 BPDA1102.915.2280530
PI-3 BTDA1143.233.58276525
PI-4 6FDA1022.7620308510

Table 1: Mechanical and Thermal Properties of Polyimides Derived from ODA and Various Dianhydrides.

PolymerDielectric Constant (1 MHz)Dielectric Loss (1 MHz)Volume Resistivity (Ω·cm)Water Absorption (%)
PI-1 (PMDA) 3.40.002> 10¹⁷1.5
PI-2 (BPDA) 3.20.0018> 10¹⁷1.2
PI-3 (BTDA) 3.30.0025> 10¹⁷1.3
PI-4 (6FDA) 2.80.0015> 10¹⁷0.5

Table 2: Electrical and Physical Properties of Polyimides Derived from ODA and Various Dianhydrides.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow from this compound to a high-performance polyimide.

G cluster_0 Precursor Synthesis cluster_1 Monomer Preparation cluster_2 Polymerization cluster_3 Final Polymer This compound This compound 4,4'-Diaminodiphenyl Ether (ODA) 4,4'-Diaminodiphenyl Ether (ODA) This compound->4,4'-Diaminodiphenyl Ether (ODA) Reduction Poly(amic acid) Poly(amic acid) 4,4'-Diaminodiphenyl Ether (ODA)->Poly(amic acid) + Dianhydride High-Performance Polyimide High-Performance Polyimide Poly(amic acid)->High-Performance Polyimide Thermal Imidization

Caption: Synthesis workflow from precursor to high-performance polyimide.

Structure-Property Relationship

The choice of dianhydride significantly influences the final properties of the polyimide. The following diagram illustrates this relationship.

G cluster_0 Monomers cluster_1 Polymer Properties ODA ODA Processability Processability ODA->Processability Ether linkage flexibility Dianhydride Dianhydride Thermal Stability Thermal Stability Dianhydride->Thermal Stability Rigidity of backbone Mechanical Strength Mechanical Strength Dianhydride->Mechanical Strength Interchain interactions Electrical Properties Electrical Properties Dianhydride->Electrical Properties Polarity and symmetry

Caption: Influence of monomer structure on polymer properties.

Application Notes: Ullmann Condensation for the Synthesis of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction, is a fundamental method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers.[1][2] This reaction is of significant industrial importance for producing molecules that are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and high-performance polymers.[3][4] 4,4'-Dinitrodiphenyl ether is a crucial intermediate, primarily used in the synthesis of 4,4'-diaminodiphenyl ether, a monomer for high-temperature resistant polyimide plastics.[5]

The synthesis of this compound via the Ullmann condensation typically involves the reaction of an activated aryl halide, such as 4-chloronitrobenzene, with a phenoxide. The presence of electron-withdrawing groups, like the nitro group, on the aryl halide facilitates the reaction.[1][6] This document provides detailed protocols and quantitative data for researchers and professionals engaged in organic synthesis and drug development.

Reaction Principle

The classical Ullmann ether synthesis involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1] The reaction with 4-chloronitrobenzene and the alkali metal salt of 4-nitrophenol proceeds at elevated temperatures in a polar aprotic solvent. The copper(I) catalyst is believed to react with the phenoxide to form a copper(I) phenoxide intermediate, which then undergoes reaction with the aryl halide to form the diaryl ether and a copper(I) halide.[7]

Modern variations of this reaction have been developed to improve yields and moderate the traditionally harsh reaction conditions, which often required temperatures exceeding 200°C.[1][2] Innovations include the use of specific ligands, alternative copper sources, and different solvent systems.[8][9]

ReactionScheme General Reaction Scheme cluster_reactants cluster_product r1 4-Chloronitrobenzene p1 This compound r1->p1  Cu Catalyst, Solvent  Δ (Heat) r2 Sodium 4-nitrophenoxide r2->p1  Cu Catalyst, Solvent  Δ (Heat) plus +

Caption: Ullmann condensation for this compound.

Data Presentation: Synthesis of this compound

The following tables summarize quantitative data from various reported Ullmann condensation methods for synthesizing this compound.

Table 1: Synthesis from p-Chloronitrobenzene and p-Nitrophenol Salt

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
p-Chloronitrobenzenep-Nitrophenol Sodium SaltDimethylacetamide165-1702-490.2[10]
p-Chloronitrobenzenep-Nitrophenol Sodium SaltDimethylacetamide170-173597.0[11]
p-Chloronitrobenzenep-Nitrophenol Sodium SaltDimethyl Sulfoxide174287.0[11]

Table 2: One-Pot Synthesis from p-Nitrochlorobenzene

This method involves the in-situ generation of the phenoxide from p-nitrochlorobenzene.

ReactantBaseCo-catalyst / AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
p-NitrochlorobenzeneSodium BicarbonateEthylene GlycolDMF140398.8[5]
p-NitrochlorobenzenePotassium BicarbonateButanolDMAc1453.598.1[5]
p-NitrochlorobenzeneSodium CarbonateButylene GlycolDMSO135394.2[5][11]

Table 3: Synthesis from other Aryl Halides

Reactant 1Reactant 2 / BaseCatalyst / AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
p-FluoronitrobenzeneSodium CarbonatePotassium BenzoateDimethylacetamide1701298.5[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis from p-Chloronitrobenzene and Sodium p-Nitrophenate[10]

This protocol is adapted from a procedure using pre-formed sodium p-nitrophenate in dimethylacetamide.

  • Reactant Preparation: In a reaction vessel equipped for vacuum distillation and agitation, charge 358 parts by weight of dimethylacetamide and 391 parts by weight of wet sodium p-nitrophenate (containing 77% active ingredient).

  • Solvent Removal: Apply vacuum and distill off 160 parts by weight of water.

  • Reaction Execution:

    • Release the vacuum and add 347 parts by weight of molten p-chloronitrobenzene to the mixture over a period of 1.5 hours.

    • Heat the reaction mixture to 165-170°C and maintain this temperature for approximately 2 to 4 hours. The reaction is carried out at atmospheric pressure.

  • Solvent Recovery: After the reaction period, distill the dimethylacetamide solvent directly from the reaction mixture under vacuum. The kettle temperature will rise towards the end of the distillation.

  • Workup and Isolation:

    • Once the solvent is removed, cool the reaction mass to approximately 125°C.

    • "Drown" the mass by pouring it into hot water (e.g., 2 liters of hot water for a 478 g yield scale).

    • Agitate the resulting slurry for one hour at approximately 95°C.

    • Filter the hot slurry to collect the solid product.

    • Wash the product cake with water until it is free of salt.

  • Drying: Dry the product to obtain this compound. The expected yield is approximately 90-98%.[10]

Protocol 2: One-Pot Synthesis from p-Nitrochlorobenzene[5]

This protocol describes a high-yield, one-pot synthesis using a co-catalyst.

  • Reactant Preparation: In a 500 ml three-necked flask equipped with a reflux condenser, thermometer, and electric stirrer, add:

    • 31.5 g of p-nitrochlorobenzene

    • 7.6 g of sodium nitrite

    • 12 g of sodium bicarbonate

    • 100 g of Dimethylformamide (DMF)

    • 2 g of ethylene glycol

  • Reaction Execution:

    • Heat the mixture while stirring.

    • Maintain the reaction temperature at 140°C for 3 hours.

  • Workup and Isolation:

    • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

    • Filter the mixture via suction filtration to obtain the crude crystalline product.

    • Wash the collected product with hot water (95°C).

  • Drying: Filter the washed product and dry it in a vacuum oven (e.g., at a vacuum of 0.06 MPa for 3 hours) to yield the final product. The reported yield is 98.8%.[5]

Workflow General Experimental Workflow A 1. Reactant Preparation (Charge aryl halide, base, catalyst, solvent) B 2. Reaction Execution (Heat to target temperature under inert atmosphere, stir for specified time) A->B C 3. Workup (Cool mixture, pour into water to precipitate product) B->C D 4. Isolation (Filter the slurry to collect the solid product) C->D E 5. Purification & Drying (Wash with hot water, dry in vacuum oven) D->E

Caption: A typical experimental workflow for Ullmann synthesis.[5][10][13]

Troubleshooting and Optimization

  • Low Yield: Low or no yield in Ullmann couplings can result from several factors. Key areas to investigate include the purity of reactants, the activity of the copper catalyst, and the choice of base and solvent.[13] Ensure reactants are dry, as water can interfere with the reaction.

  • Reaction Temperature: The reaction temperature is critical. Traditionally, high temperatures are required, but this can also lead to side products.[1] Optimization may be necessary to find the balance between reaction rate and selectivity.

  • Base and Solvent: The choice of base and solvent can significantly impact the yield.[8] Polar aprotic solvents like DMF, DMAc, and DMSO are commonly used.[5][10] The base (e.g., K₂CO₃, Na₂CO₃, NaHCO₃) must be strong enough to deprotonate the phenol (if used) but not so strong as to cause side reactions.[5][13]

  • Catalyst and Ligands: While many protocols use a simple copper salt, modern methods often employ ligands (e.g., phenanthroline, amino acids) to stabilize the copper catalyst, improve solubility, and accelerate the reaction, potentially allowing for lower reaction temperatures.[2][14]

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution for Aryl Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds, including the synthesis of aryl ethers. This method is particularly valuable in medicinal chemistry and drug development, where the aryl ether motif is a prevalent structural feature in a vast array of biologically active molecules.[1] The SNAr reaction provides a direct route to these compounds by displacing a leaving group on an aromatic ring with a nucleophile, such as an alcohol or phenol.

The reaction is most efficient when the aromatic ring is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution.[2][5][6] This application note provides a detailed overview of the SNAr reaction for aryl ether synthesis, including its mechanism, applications, and a detailed experimental protocol.

Reaction Principle and Mechanism

The SNAr reaction for aryl ether formation proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile (an alkoxide or phenoxide) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate, the Meisenheimer complex.[2][5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., a halide). The propensity of the leaving group to be displaced generally follows the order F > Cl > Br > I, which is counterintuitive to the trend in acidity of the corresponding hydrohalic acids.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The presence of electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), at the ortho and/or para positions to the leaving group is crucial for the reaction to proceed efficiently.[2][3][7] These groups delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction.

Signaling Pathway and Logical Relationship Diagram

SNAr_Mechanism Reactants Aryl Halide (with EWG) + Nucleophile (RO⁻) TransitionState1 Transition State 1 (Rate-Determining Step) Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Elimination Products Aryl Ether + Leaving Group (X⁻) TransitionState2->Products

Caption: General mechanism of the SNAr reaction for aryl ether formation.

Applications in Drug Discovery and Organic Synthesis

The SNAr reaction is a powerful tool for the synthesis of a wide range of aryl ethers, including those with complex molecular architectures. A notable application is the O-arylation of carbohydrates, which can be challenging to achieve via other methods. The resulting carbohydrate-aryl ethers have potential applications in the development of chiral ligands and as probes in glycobiology research.[8][9][10][11]

The reaction's tolerance for various functional groups and the use of commercially available starting materials make it an attractive and atom-economical method for late-stage functionalization in drug discovery programs.[8][9][10][11]

Experimental Protocols

The following protocol is based on the work of Henderson et al. for the synthesis of carbohydrate-aryl ethers via an SNAr reaction.[8][9][10][11]

Protocol 1: General Procedure for the O-arylation of a Carbohydrate Alcohol

Materials:

  • Carbohydrate alcohol (1.1 equiv)

  • Fluorinated (hetero)aromatic compound (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the carbohydrate alcohol (1.1 equiv) and the fluorinated (hetero)aromatic compound (1.0 equiv).

  • Dissolve the starting materials in anhydrous DMF (or THF).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add KHMDS (1.1 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.

Experimental Workflow Diagram

Experimental_Workflow Start Start Step1 Combine carbohydrate alcohol and fluoro(hetero)aromatic in anhydrous solvent Start->Step1 Step2 Cool to 0 °C under inert atmosphere Step1->Step2 Step3 Add KHMDS Step2->Step3 Step4 Stir at room temperature for 16 h Step3->Step4 Step5 Quench with sat. aq. NH₄Cl Step4->Step5 Step6 Aqueous workup and extraction Step5->Step6 Step7 Purification by column chromatography Step6->Step7 End End Step7->End

Caption: Workflow for the SNAr O-arylation of carbohydrate alcohols.

Data Presentation

The following table summarizes the results for the SNAr O-arylation of a furanoside with various fluorinated (hetero)aromatics, as reported by Henderson et al.[8]

EntryFluorinated (Hetero)aromaticProductYield (%)
11,2,3,5-Tetrafluorobenzene5a84
2Pentafluorobiphenyl5b91
32-Fluoro-5-(trifluoromethyl)pyridine5c85
42,6-Difluoropyridine5d88
52-Fluoro-3-(trifluoromethyl)pyridine5e94
62-Fluoro-4-(trifluoromethyl)pyridine5f90
72-Fluoro-6-(trifluoromethyl)pyridine5g78
82-Fluoropyrazine5j94
92-Fluoro-3-methylpyridine5k82
102-Fluoro-5-methylpyridine5l85
112-Fluoro-6-methylpyridine5m84
123-Fluoroquinoline5n59
134-Fluoroquinoline5o74

Data adapted from Henderson, A. S., Medina, S., Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849.[8][9]

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous, as KHMDS is highly moisture-sensitive.

    • Confirm the purity of the starting materials.

    • Increase the reaction temperature or prolong the reaction time.

    • Consider using a more polar aprotic solvent like DMSO to enhance the reaction rate.[4]

  • Formation of Side Products:

    • Slow, portion-wise addition of the base at low temperature can minimize side reactions.

    • Ensure the inert atmosphere is maintained throughout the reaction to prevent degradation of reagents.

Safety Precautions

  • KHMDS is a strong base and is pyrophoric upon contact with moisture. Handle with extreme care under an inert atmosphere.

  • Fluorinated aromatic compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Alternative Methods for Aryl Ether Synthesis

While SNAr is a powerful method, other reactions can also be employed for aryl ether synthesis, each with its own advantages and limitations.

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[12][13][14] It often requires high temperatures and stoichiometric amounts of copper.[12]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[15][16][17]

  • Chan-Lam Coupling: A copper-catalyzed reaction between an aryl boronic acid and an alcohol, which can often be performed at room temperature and open to the air.[18][19][20]

The choice of method will depend on the specific substrates, functional group tolerance, and desired reaction conditions.

References

Application Notes and Protocols for the Catalytic Reduction of Nitro Groups in 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of 4,4'-dinitrodiphenyl ether to 4,4'-diaminodiphenyl ether (ODA) is a pivotal chemical transformation. ODA is a crucial monomer in the synthesis of high-performance polymers such as polyimides, which are valued for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These polymers find extensive applications in the aerospace, electronics, and medical industries. Additionally, ODA serves as a vital intermediate in the production of various dyes and pharmaceuticals.[3][4]

This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on methodologies that offer high yield, purity, and improved safety profiles over traditional methods.

Catalytic Systems and Reaction Conditions

The reduction of the nitro groups in this compound is most effectively achieved through catalytic hydrogenation.[1] This method is preferred over older techniques, such as using iron powder in acidic conditions, due to its superior product quality, cost-effectiveness, and significantly lower environmental impact.[1][5] The choice of catalyst and reaction conditions is critical for the efficiency and selectivity of the reduction.

Noble metal catalysts, particularly palladium on carbon (Pd/C), are widely cited for their high activity and selectivity in this transformation.[1] Raney Nickel is another effective, albeit less common, catalyst for this purpose.[1] The palladium content in Pd/C catalysts typically ranges from 1% to 10% by weight.[1]

Reaction parameters such as temperature, pressure, and solvent system play a significant role in the reaction outcome. The following table summarizes various catalytic systems and conditions reported in the literature.

CatalystSolvent SystemTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
3% Pd/CMethanol / Dimethylformamide95-1000.4Not SpecifiedNot Specified[5]
5% Pd/CDimethylformamide1401599.5[2][6]
Raney NickelEthanol40-803.4-6.9 (50-100 psi)Not SpecifiedNot Specified[7]

Experimental Protocols

This section details two common protocols for the catalytic hydrogenation of this compound.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) in a Mixed Solvent System

This protocol is adapted from a patented method and is suitable for laboratory-scale synthesis.[5]

Materials:

  • This compound

  • Palladium on Carbon (3% Pd/C)

  • Methanol

  • Dimethylformamide (DMF)

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave) with stirring mechanism

Procedure:

  • Reactor Charging: In a high-pressure reactor, add this compound, 3% Pd/C catalyst, methanol, and dimethylformamide. For example, for 4 kg of this compound, use 20g of 3% Pd/C, 25L of methanol, and 5L of DMF.[5]

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation Setup: Following the nitrogen purge, replace the nitrogen atmosphere with hydrogen gas by purging the system three times with hydrogen.

  • Reaction: Heat the reactor to 95-100°C and pressurize with hydrogen to 0.4 MPa.[5] Maintain vigorous stirring throughout the reaction.

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess hydrogen. Filter the hot reaction mixture to remove the Pd/C catalyst. The catalyst can be washed, purified, and recycled.[5]

  • Product Isolation: Cool the filtrate in an ice bath to induce crystallization of the crude 4,4'-diaminodiphenyl ether.

  • Purification: Collect the crude product by filtration and dry it. For higher purity, the product can be further purified by vacuum sublimation.[5]

Protocol 2: High-Temperature Catalytic Hydrogenation using Palladium on Carbon (Pd/C) in DMF

This protocol describes a method for achieving a very high yield of 4,4'-diaminodiphenyl ether.[2][6]

Materials:

  • This compound

  • Palladium on Carbon (5% Pd/C)

  • Dimethylformamide (DMF)

  • Activated Carbon

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor

Procedure:

  • Pre-treatment: In a reaction vessel, combine 800 g of DMF, 165 g of this compound, and 16.5 g of activated carbon. Heat the mixture to 140°C for 2 hours for adsorption, then filter while hot.[2][6]

  • Reactor Charging: Transfer the hot filtrate to a hydrogenation reactor. Add 1 g of 5% Pd/C catalyst.[2][6]

  • Hydrogenation: Raise the temperature to 140°C and continuously supply hydrogen gas, maintaining a pressure of 1 MPa.[2][6]

  • Reaction: Continue the hydrogenation for 5 hours, or until the concentration of 4,4'-diaminodiphenyl ether is above 99.9% as determined by a suitable analytical method.[2][6]

  • Product Crystallization: Cool the reactor to 70°C and transfer the reaction mixture to a crystallizer under a nitrogen atmosphere. Add 200 g of toluene and 800 g of water to the crystallizer.

  • Isolation and Washing: Stir the mixture at 30-50 rpm for 8 hours to facilitate recrystallization. Collect the precipitate by centrifugation and wash the product with 400 ml of methanol.[2][6]

  • Drying: Dry the final product to obtain 4,4'-diaminodiphenyl ether. This method has been reported to yield 125 g (99.5%) of the product.[2][6]

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the catalytic reduction and the chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor: This compound, Catalyst, Solvent B Inert Atmosphere: Purge with Nitrogen A->B C Introduce Reactant: Purge with Hydrogen B->C D Heat and Pressurize C->D E Vigorous Stirring D->E F Monitor Reaction Progress (TLC/HPLC) E->F G Cool and Vent F->G H Filter to Remove Catalyst G->H I Crystallize Product H->I J Isolate and Dry Product I->J K Optional: Purify by Sublimation J->K

Caption: General experimental workflow for catalytic hydrogenation.

reaction_pathway start This compound end 4,4'-Diaminodiphenyl Ether start->end Reduction of Nitro Groups catalyst + H₂ Catalyst (e.g., Pd/C)

Caption: Chemical transformation pathway.

References

Application Notes and Protocols: 4,4'-Dinitrodiphenyl Ether as a Precursor for Heat-Resistant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dinitrodiphenyl ether is a pivotal intermediate in the synthesis of high-performance, heat-resistant polymers. While not directly employed as a monomer in its dinitro form, it serves as the primary precursor to 4,4'-diaminodiphenyl ether (ODA), a crucial monomer in the production of polyimides and other advanced polymers.[1][2] Polyimides derived from ODA are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace, electronics, and automotive industries.[1][3] The purity of the initial this compound is paramount, as any impurities can adversely affect the properties of the final polymer.[1][4]

These application notes provide a comprehensive overview of the synthesis of this compound, its conversion to ODA, and the subsequent polymerization to yield heat-resistant polyimides. Detailed experimental protocols and characterization data are presented to guide researchers in this field.

Synthesis of this compound

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution or Ullmann condensation.[1] A common and effective method involves the reaction of p-chloronitrobenzene with an alkali metal salt of p-nitrophenol.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a method that demonstrates high yield and purity.[2][5]

Materials:

  • p-Nitrochlorobenzene

  • Sodium nitrite

  • Sodium bicarbonate (or potassium bicarbonate/sodium carbonate)[2][5]

  • Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO)[2][5]

  • Ethylene glycol (or butanol/butylene glycol)[2]

  • Deionized water

  • Ethyl acetate (for recrystallization)[6]

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Gas absorber

  • Thermometer

  • Electric stirrer

  • Heating mantle

  • Büchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

  • In a 500 mL three-necked flask equipped with a reflux condenser, gas absorber, thermometer, and electric stirrer, add 31.5 g of p-nitrochlorobenzene, 7.6 g of sodium nitrite, and 12 g of sodium bicarbonate.[2][5]

  • Add 100 g of DMF as the solvent and 2 g of ethylene glycol as a co-catalyst.[2][5]

  • Heat the mixture with stirring. The reaction temperature should be maintained at 140°C for 3 hours.[2][5]

  • After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Filter the mixture by suction filtration to obtain the crude crystalline product of this compound.[2][5]

  • Wash the obtained product with hot water (95°C) to remove inorganic salts and residual solvent.[2][5]

  • Dry the product in a vacuum oven at a vacuum degree of 0.06 MPa for 3 hours.[2][5] The expected yield of the dry crystalline product is approximately 25.7 g (98.8% yield) with a melting range of 142-143°C.[5]

  • For further purification, the product can be recrystallized from ethyl acetate.[6]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The solvents used are flammable and toxic; handle with care.

Conversion to 4,4'-Diaminodiphenyl Ether (ODA) and Polymerization

The reduction of this compound to 4,4'-diaminodiphenyl ether (ODA) is the critical step that yields the monomer used in polymerization. This reduction is typically carried out using methods such as catalytic hydrogenation. The resulting ODA is then polymerized with various aromatic dianhydrides to form polyimides.

General Polymerization of ODA to Polyimides

Aromatic polyimides are generally synthesized via a two-step polycondensation reaction. The first step involves the reaction of an aromatic diamine (ODA) with an aromatic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide by thermal or chemical imidization.

Polymerization_Workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction cluster_polymerization Polymerization pNCB p-Nitrochlorobenzene pNP p-Nitrophenol Salt DNDPE This compound ODA 4,4'-Diaminodiphenyl Ether (ODA) Dianhydride Aromatic Dianhydride PolyamicAcid Poly(amic acid) Polyimide Polyimide

Properties of Polyimides Derived from 4,4'-Diaminodiphenyl Ether (ODA)

The properties of the resulting polyimide films are highly dependent on the structure of the aromatic dianhydride used in the polymerization. The following tables summarize key quantitative data for polyimides synthesized from ODA and three different dianhydrides: pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

Thermal Properties of ODA-Based Polyimide Films
PolyimideGlass Transition Temperature (Tg) (°C)
PMDA-PI302[3][7]
BPDA-PI290[3][7]
BTDA-PI276[3][7]

Data sourced from studies on polyimide films derived from 4,4'-diaminodiphenyl ether.[3][7]

Mechanical Properties of ODA-Based Polyimide Films
PolyimideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA-PI-3.42[3][7]2.82[3][7]
BPDA-PI--3.8[3][7]
BTDA-PI114.19[3][7]3.23[3][7]3.58[3][7]

Data sourced from studies on polyimide films derived from 4,4'-diaminodiphenyl ether.[3][7]

Dielectric Properties of ODA-Based Polyimide Films
PolyimideElectric Breakdown Strength (kV/mm)
PMDA-PI326.80[3][7]
BPDA-PI357.07[3][7]
BTDA-PI478.90[3][7]

Data sourced from studies on polyimide films derived from 4,4'-diaminodiphenyl ether.[3][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and characterization of heat-resistant polyimides from this compound.

Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis purification1 Purification and Characterization synthesis->purification1 reduction Reduction to 4,4'-Diaminodiphenyl Ether (ODA) purification1->reduction purification2 Purification and Characterization of ODA reduction->purification2 polymerization Polymerization of ODA with Dianhydride purification2->polymerization film_casting Polyimide Film Casting polymerization->film_casting characterization Characterization of Polyimide Films (Thermal, Mechanical, Dielectric) film_casting->characterization end End characterization->end

Conclusion

This compound is a fundamental building block in the synthesis of high-performance, heat-resistant polymers. Its primary role is as a precursor to 4,4'-diaminodiphenyl ether (ODA), a key monomer for polyimides. The synthesis of high-purity this compound is crucial for obtaining polymers with desirable thermal, mechanical, and dielectric properties. The protocols and data presented herein provide a valuable resource for researchers and professionals working on the development of advanced polymer materials. The versatility of ODA allows for the synthesis of a wide range of polyimides with tailored properties by selecting different dianhydride co-monomers, opening avenues for new applications in demanding technological fields.

References

Application Notes and Protocols for Azo and Reactive Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production and application of azo and reactive dyes. It is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, characterization, and application of these important classes of colorants.

Section 1: Azo Dyes

Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–). They are widely used in the textile, food, and pharmaceutical industries due to their vibrant colors, cost-effective synthesis, and good fastness properties.[1]

Applications of Azo Dyes

Azo dyes have a broad range of applications across various industries:

  • Textile Industry : Azo dyes are extensively used for dyeing natural and synthetic fibers such as cotton, wool, silk, and nylon.[1] They are classified based on their application method, including direct, acid, and disperse dyes.[1]

  • Food Industry : Certain azo dyes are approved for use as food colorants to enhance the visual appeal of food and beverages.

  • Pharmaceutical Industry : Azo compounds are utilized as colorants for pharmaceutical products and also form the basis for some sulfonamide drugs.

  • Leather and Paper Industries : Azo dyes are used for coloring leather goods and various paper products.

  • Indicators : Some azo dyes, like methyl orange, function as pH indicators in chemical analysis.[2]

  • Biotechnology and Research : Azo dyes are employed in staining various biological samples for microscopic examination.

Data Presentation: Azo Dye Synthesis and Performance

The efficiency of azo dye synthesis and the performance of the resulting dyes are influenced by various factors. The following tables summarize key quantitative data.

Table 1: Optimized Reaction Conditions for Azo Dye Synthesis

ParameterDiazotization StepCoupling Step (with Phenols/Naphthols)Coupling Step (with Aromatic Amines)Notes
Temperature 0-5°C0-10°C0-10°CMaintaining low temperatures is crucial to prevent the decomposition of the unstable diazonium salt.[3][4]
pH Strongly Acidic (e.g., conc. HCl)Mildly Alkaline (pH 8-10)Mildly Acidic (pH 4-7)The optimal pH depends on the coupling partner to maximize its nucleophilicity.[3]
Reactant Ratio Amine:NaNO₂ ≈ 1:1 to 1:1.1Diazo:Coupler ≈ 1:1Diazo:Coupler ≈ 1:1A slight excess of sodium nitrite ensures complete diazotization.[3]
Reaction Time 5 - 30 minutes10 - 60 minutes10 - 60 minutesReaction completion can be monitored by thin-layer chromatography (TLC) or a spot test with a coupling agent.[3]

Table 2: Performance Data for Selected Azo Dyes on Different Fibers

Dye NameFiberLight Fastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)Rubbing Fastness (Crocking) (Grey Scale, 1-5)
Acid Violet 7 Wool4-544-5
Acid Red 88 Wool43-44
Acid Yellow 36 Wool334
Acid Blue 113 Wool3-433-4
Disperse Orange 1 Polyester554-5

Note: The fastness ratings are based on standardized test methods (e.g., ISO 105). Higher numbers indicate better fastness.

Experimental Protocols: Azo Dye Synthesis

The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[4][5]

This protocol describes the synthesis of methyl orange, a common azo dye used as a pH indicator.

Materials:

  • Sulfanilic acid

  • Sodium carbonate

  • Sodium nitrite

  • Concentrated Hydrochloric acid

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Sodium hydroxide

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • Dissolve sulfanilic acid and sodium carbonate in water and warm to obtain a clear solution.

    • Cool the solution to about 15°C and add a solution of sodium nitrite in water.

    • Slowly add this mixture to a beaker containing crushed ice and concentrated hydrochloric acid with constant stirring.

    • After 15 minutes, test for the presence of free nitrous acid using potassium iodide-starch paper. Fine crystals of the diazonium salt will separate.

  • Coupling Reaction:

    • Dissolve N,N-dimethylaniline in glacial acetic acid.

    • Add the N,N-dimethylaniline solution to the suspension of the diazotized sulfanilic acid with vigorous stirring.

    • Allow the mixture to stand for 10 minutes; the red, acidic form of methyl orange will begin to separate.

  • Isolation and Purification:

    • Slowly add a sodium hydroxide solution with stirring. The mixture will turn a uniform orange color as the sodium salt of methyl orange precipitates.

    • Heat the mixture to almost boiling to dissolve most of the dye.

    • Allow the solution to cool undisturbed, then cool in an ice-water bath to facilitate crystallization.

    • Collect the methyl orange crystals by vacuum filtration, washing with a saturated salt solution.

    • Recrystallize the product from hot water to obtain purified methyl orange. A typical yield for this synthesis is around 92%.[6]

Visualization of Azo Dye Production Workflow

The following diagram illustrates the general workflow for the industrial production of azo dyes.

AzoDyeProduction cluster_diazotization Diazotization cluster_coupling Coupling cluster_downstream Downstream Processing AromaticAmine Aromatic Amine DiazotizationProcess Diazotization (0-5°C) AromaticAmine->DiazotizationProcess SodiumNitrite Sodium Nitrite SodiumNitrite->DiazotizationProcess Acid Acid (e.g., HCl) Acid->DiazotizationProcess DiazoniumSalt Diazonium Salt CouplingProcess Coupling Reaction (0-10°C) DiazoniumSalt->CouplingProcess DiazotizationProcess->DiazoniumSalt CouplingComponent Coupling Component (Phenol, Naphthol, or Amine) CouplingComponent->CouplingProcess AlkaliOrAcid Alkali or Acid AlkaliOrAcid->CouplingProcess AzoDyeCrude Crude Azo Dye Isolation Isolation & Filtration AzoDyeCrude->Isolation CouplingProcess->AzoDyeCrude Drying Drying Isolation->Drying Grinding Grinding & Standardization Drying->Grinding FinalProduct Final Azo Dye Product Grinding->FinalProduct

A simplified workflow of the industrial production of azo dyes.

Section 2: Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[7][8][9][10] This strong chemical bond results in excellent wash fastness and vibrant colors, making them a popular choice for dyeing cellulosic fibers like cotton.[7][8][9][10][11]

Applications of Reactive Dyes

Reactive dyes are predominantly used in the following areas:

  • Textile Industry : The primary application of reactive dyes is in the dyeing and printing of cellulosic fibers such as cotton, linen, and viscose.[7][9] They are also used for dyeing wool and silk under specific conditions.[12]

  • Paper Industry : Reactive dyes are used to color various paper products, providing consistent and durable shades.[7]

  • Leather Industry : They are employed in the dyeing of leather to achieve rich and wash-resistant colors.[7]

Data Presentation: Reactive Dye Application and Performance

The performance of reactive dyes is dependent on the dyeing conditions and the specific dye-fiber combination.

Table 3: Typical Application Parameters for Reactive Dyes on Cotton

ParameterCold Brand DyesHot Brand DyesNotes
Dyeing Temperature 20-40°C80-95°CThe temperature depends on the reactivity of the dye's functional group.[13][14]
pH 10.5-11.511-12An alkaline pH is necessary to facilitate the reaction between the dye and the fiber.[13][15]
Electrolyte (Salt) 40-100 g/L60-100 g/LSalt is used to promote the exhaustion of the dye onto the fiber.[16]
Fixation Time 30-90 minutes45-90 minutesThe time required for the covalent bond to form between the dye and the fiber.
Fixation Efficiency 60-80%70-90%Represents the percentage of dye that chemically bonds with the fiber.

Table 4: Color Fastness Properties of Reactive Dyes on Cotton

Fastness PropertyTypical Rating (Grey Scale, 1-5)
Light Fastness 4-6
Wash Fastness 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 3-4
Perspiration Fastness 4-5

Note: Ratings can vary depending on the specific dye, shade depth, and finishing treatments.

Experimental Protocols: Reactive Dye Application

The application of reactive dyes to cellulosic fibers generally involves three stages: exhaustion, fixation, and washing off.

This protocol describes a typical laboratory procedure for dyeing cotton fabric with a cold brand reactive dye.

Materials:

  • Pre-scoured and bleached cotton fabric

  • Cold brand reactive dye

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Acetic acid

  • Sequestering agent

  • Anti-creasing agent

  • Soap

Procedure:

  • Dye Bath Preparation:

    • Set the dye bath with the required amount of water and add the anti-creasing and sequestering agents.

    • Add the pre-weighed cotton fabric and run for 10 minutes.

    • Add the required amount of dissolved Glauber's salt and run for 15 minutes.

    • Add the pre-dissolved reactive dye solution and run for 30 minutes to allow for dye exhaustion.

  • Fixation:

    • Add the required amount of dissolved soda ash to the dye bath to raise the pH.

    • Continue dyeing for 60-90 minutes to allow for the fixation of the dye to the cotton fibers.

  • Washing Off:

    • Drain the dye bath and rinse the fabric with cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse again with cold water.

    • Soap the dyed fabric at the boil with a suitable detergent to remove any unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the dyed fabric.

Visualization of Reactive Dyeing Process

The following diagram illustrates the key stages in the reactive dyeing of cellulosic fibers.

ReactiveDyeingProcess cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Exhaustion Exhaustion (Dye + Salt) Bleaching->Exhaustion Fixation Fixation (Alkali) Exhaustion->Fixation Rinsing Rinsing Fixation->Rinsing Neutralization Neutralization Rinsing->Neutralization Soaping Soaping Neutralization->Soaping FinalRinsing Final Rinsing & Drying Soaping->FinalRinsing FinalProduct Dyed Fabric FinalRinsing->FinalProduct

A flowchart of the reactive dyeing process for cellulosic fibers.

References

experimental protocol for the nitration of diphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Nitration of Diphenyl Ether

Introduction

The nitration of diphenyl ether is a fundamental electrophilic aromatic substitution reaction used to synthesize various nitro-substituted diphenyl ether derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. The ether linkage in diphenyl ether is an ortho-, para-directing group, leading to the formation of a mixture of isomers upon nitration. Controlling the reaction conditions is therefore critical to selectively obtain the desired isomer and minimize the formation of unwanted byproducts, including dinitrated and other isomeric compounds.[1][2]

Challenges and Key Considerations

The primary challenge in the nitration of diphenyl ether is controlling the regioselectivity to maximize the yield of the desired isomer, typically the 4-nitro derivative. Factors that significantly influence the isomer distribution and overall yield include:

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., mixed nitric and sulfuric acid, nitric acid with acetic anhydride) are crucial.[2][3][4]

  • Solvent: The reaction solvent can affect isomer ratios. Halogenated solvents like dichloromethane (DCM) and tetrachloroethylene are commonly used.[2][4] Tetrachloroethylene has been reported to reduce the formation of 2- and 6-nitro isomers compared to other chlorinated solvents.[2]

  • Temperature: Reaction temperature must be carefully controlled. Lower temperatures (e.g., -10°C to 15°C) generally favor higher selectivity and reduce the formation of undesired isomers and di-nitrated byproducts.[1][2]

  • Molar Ratios: The molar ratio of reagents, such as the use of acetic anhydride as a promoter, can improve the selectivity of the reaction.[2][5]

Data Presentation: Influence of Reaction Conditions on Isomer Distribution

The following table summarizes how different experimental parameters can influence the outcome of the diphenyl ether nitration. The data is compiled from various established protocols and patents.

ParameterCondition 1Condition 2Effect on Product DistributionSource(s)
Temperature Low Temperature (-10°C to 10°C)High Temperature (e.g., 45°C)Lower temperatures decrease the amount of undesired 2-nitro isomer and reduce byproducts from excessive nitration.[1][2]
Solvent Tetrachloroethylene ("Perklone")Dichloromethane (DCM) / 1,2-Dichloroethane (EDC)Tetrachloroethylene can reduce the formation of ortho-isomers by approximately 30% compared to DCM or EDC under similar conditions.[2]
Nitrating Agent Mixed Acid (HNO₃/H₂SO₄)HNO₃ / Acetic AnhydrideThe addition of acetic anhydride can improve selectivity by keeping the reaction system anhydrous.[2]
Reagent Ratio Acetic Anhydride:Substrate (1:1 to 3:1 molar ratio)Other RatiosMaintaining this molar ratio is optimal for minimizing the production of 2- and 6-nitro isomers.[2]

Experimental Workflow Diagram

Nitration_Workflow cluster_prep 1. Reaction Setup cluster_nitration 2. Nitration Reaction cluster_workup 3. Aqueous Work-Up cluster_purification 4. Product Isolation prep Preparation dissolve Dissolve Diphenyl Ether in Dichloromethane prep->dissolve cool Cool Reaction Mixture to 0-5°C dissolve->cool add_acid Slowly Add Mixed Acid (HNO₃/H₂SO₄) cool->add_acid Maintain Temp. nitration Nitration nitration->add_acid react Stir at 0-5°C for 2-3 hours add_acid->react quench Quench with Ice-Cold Water react->quench Reaction Complete workup Work-Up workup->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ (aq) and Brine separate->wash dry Dry over Na₂SO₄ and Filter wash->dry Aqueous Waste purification Purification purification->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate recrystallize Recrystallize Crude Product (e.g., from Ethanol/Water) evaporate->recrystallize product Isolate Pure Nitrated Diphenyl Ether recrystallize->product

Caption: Experimental workflow for the nitration of diphenyl ether.

Detailed Experimental Protocol: Mononitration of Diphenyl Ether

This protocol describes a standard laboratory procedure for the mononitration of diphenyl ether using a mixture of nitric and sulfuric acids.

1. Materials and Equipment

  • Reagents:

    • Diphenyl ether

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Saturated Sodium Chloride Solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware

2. Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

3. Preparation of Nitrating Mixture

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to an ice-cooled beaker.

  • While stirring, slowly add 10 mL of concentrated nitric acid to the sulfuric acid.

  • Allow the mixture to cool to room temperature before use.

4. Reaction Procedure

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-water bath.

  • Dissolve 17.0 g (0.1 mol) of diphenyl ether in 50 mL of dichloromethane in the flask.

  • Cool the stirred solution to between 0°C and 5°C.

  • Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the diphenyl ether solution over a period of 45-60 minutes. Ensure the internal temperature is maintained below 10°C throughout the addition.[1][2]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

5. Work-Up and Purification

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower organic layer. The aqueous layer can be extracted once more with 25 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated sodium bicarbonate solution (caution: gas evolution)

    • 100 mL of brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. This will yield the crude product as an oil or a semi-solid.

  • Purify the crude product by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[3][6]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven. The final product will be a mixture of isomers, primarily 4-nitrodiphenyl ether and 2-nitrodiphenyl ether.

References

Application Note and Protocol: Purification of 4,4'-Dinitrodiphenyl Ether by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Dinitrodiphenyl ether is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and high-performance polymers. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final products. Impurities can lead to side reactions, lower yields, and compromised product performance. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, ensuring a high-purity product suitable for demanding research and development applications.

Materials and Equipment

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Activated carbon (optional)

  • Filter paper (qualitative and quantitative)

  • Distilled or deionized water

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Stemless funnel

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Melting point apparatus

  • Drying oven or vacuum desiccator

  • Spatula and weighing paper

  • Safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocol

This protocol outlines the steps for the recrystallization of crude this compound using ethyl acetate as the solvent. The choice of solvent is critical; this compound exhibits good solubility in hot ethyl acetate and poor solubility at room temperature, making it a suitable solvent for recrystallization.[1][2]

Step 1: Dissolution

  • Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • For every 1 gram of crude product, add approximately 10-15 mL of ethyl acetate. This initial volume can be adjusted based on the observed solubility.

  • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring. The temperature should be brought to the boiling point of ethyl acetate (77°C).

  • If the solid does not completely dissolve upon reaching the boiling point, add small portions of hot ethyl acetate until a clear solution is obtained. Avoid adding a large excess of solvent to maximize the recovery of the purified product.

Step 2: Decolorization (Optional)

  • If the hot solution is colored, it may indicate the presence of colored impurities. In this case, remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated carbon (approximately 1-2% of the weight of the crude product) to the solution.

  • Reheat the mixture to boiling for a few minutes while stirring. The activated carbon will adsorb the colored impurities.

Step 3: Hot Filtration

  • This step is necessary to remove any insoluble impurities or activated carbon.

  • Preheat a stemless funnel and a clean Erlenmeyer flask on the hot plate. This prevents premature crystallization of the product in the funnel.

  • Place a fluted filter paper in the preheated stemless funnel.

  • Quickly pour the hot solution through the fluted filter paper into the clean, preheated Erlenmeyer flask.

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified this compound.

Step 5: Collection and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethyl acetate.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals in the Büchner funnel with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Continue to draw air through the crystals for several minutes to help them dry.

Step 6: Drying

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a temperature below the melting point of this compound (e.g., 60-80°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator.

Step 7: Characterization

  • Weigh the dried, purified crystals to calculate the percent recovery.

  • Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity. The literature melting point is in the range of 142-145°C.[3][4][5][6][7]

Data Presentation

The following table summarizes the expected quantitative data from the purification process.

ParameterCrude this compoundPurified this compoundLiterature Value
Appearance Pale yellow to brownish solidPale yellow crystalline solidPale Yellow Solid[3]
Weight (g) User-definedTo be measuredN/A
Melting Point (°C) Broad rangeSharp range142-145[4][5][6][7]
Percent Recovery (%) N/ATo be calculatedN/A

Calculation of Percent Recovery:

Percent Recovery (%) = (Weight of Purified Product / Weight of Crude Product) x 100

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the purification process.

Recrystallization_Workflow Start Start: Crude This compound Dissolution Dissolution in Hot Ethyl Acetate Start->Dissolution Decolorization Decolorization (Optional, with Activated Carbon) Dissolution->Decolorization If colored HotFiltration Hot Filtration Dissolution->HotFiltration If not colored Decolorization->HotFiltration Crystallization Cooling and Crystallization HotFiltration->Crystallization Collection Collection by Vacuum Filtration Crystallization->Collection Drying Drying Collection->Drying End End: Purified This compound Drying->End

Caption: Experimental workflow for the recrystallization of this compound.

Purification_Logic Crude Crude this compound (Contains Impurities) Process Recrystallization Process Crude->Process Purified Purified this compound (High Purity) Process->Purified Application Downstream Applications (e.g., Drug Synthesis, Polymer Production) Purified->Application Success Successful and Reproducible Outcomes Application->Success

Caption: Logical relationship between purification and successful downstream applications.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by recrystallization. By following this procedure, researchers, scientists, and drug development professionals can obtain a high-purity product, which is essential for achieving reliable and reproducible results in their research and development endeavors. The provided data tables and diagrams serve as valuable tools for understanding and implementing this fundamental purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dinitrodiphenyl ether. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here are the most common issues and their potential solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Traditional methods often require high temperatures (140-180°C), but these can also lead to byproduct formation.[1][2] The use of a copper(I) iodide (CuI) catalyst can significantly lower the required reaction temperature to a milder range of 75-85°C, which can improve safety and reduce the formation of by-products.[2][3]

  • Inefficient Catalysis: The choice and amount of catalyst are crucial. For Ullmann-type condensations, copper catalysts are common.[3][4] However, phase-transfer catalysts (PTCs) like tetrabutyl phosphonium chloride or hexadecyltri-n-butylphosphonium bromide have been shown to significantly improve yields, with some patented processes reporting yields of up to 95%.[1][3] The use of co-catalysts, such as monobasic or polyhydric alcohols (e.g., ethylene glycol, butanol), can also enhance reaction efficiency.[1][5]

  • Improper Solvent Choice: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and mediate the reaction at high temperatures.[1][3] The choice of solvent can influence reaction rate and yield, so it may be beneficial to screen different solvents for your specific reaction conditions.

  • Base Strength and Solubility: The base used (e.g., K₂CO₃, Na₂CO₃, NaOH) plays a key role in the deprotonation of the phenol. The solubility of the base in the reaction medium can affect the reaction rate. Finely ground potassium carbonate is often used to maximize its surface area and reactivity.[6]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Reaction times can range from 3 to 12 hours.[1][7] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Q2: I am observing significant amounts of byproducts in my crude product. What are these byproducts and how can I minimize their formation?

A2: Byproduct formation is a common issue, particularly at elevated temperatures. Potential side reactions include:

  • Self-condensation of Reactants: Under harsh conditions, the starting materials may undergo self-condensation or decomposition.

  • Formation of Isomers: Direct nitration of diphenyl ether is prone to forming a mixture of isomers, with the desired 4,4'-isomer often being a minor product, leading to yields as low as 45-50%.[1][2]

  • Hydrolysis of Reactants or Product: If water is present in the reaction mixture, hydrolysis of the nitro-substituted aryl halides or the final product can occur, especially at high temperatures and in the presence of a strong base.

To minimize byproducts:

  • Optimize Reaction Temperature: As mentioned, lowering the reaction temperature, potentially with the aid of a more efficient catalyst, is a key strategy.[2]

  • Use an Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen can prevent oxidative side reactions.[7]

  • Control the Stoichiometry: Carefully controlling the molar ratio of the reactants is important to avoid side reactions resulting from an excess of one reactant.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound typically involves removing unreacted starting materials, inorganic salts, and byproducts.

  • Washing: The crude product, which often precipitates upon pouring the reaction mixture into water, should be thoroughly washed.[8] Washing with hot water (around 95°C) helps to remove inorganic salts.[1][5] A wash with a dilute NaOH solution can be used to remove any unreacted p-nitrophenol.[9]

  • Recrystallization: Recrystallization is a powerful technique for achieving high purity. Ethyl acetate is a suitable solvent for recrystallization.[2]

  • Sublimation: For achieving very high purity, sublimation can be an effective method.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and established methods for synthesizing this compound are:

  • Ullmann Condensation: This is a classical and widely used method involving the copper-catalyzed reaction between an alkali metal salt of p-nitrophenol and p-chloronitrobenzene.[3][4][11]

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a p-nitro-substituted aryl halide with a nucleophile. Examples include the reaction of p-nitrochlorobenzene with sodium nitrite or the reaction of 4-fluoronitrobenzene with 4-nitrophenol in the presence of a base.[1][3] The electron-withdrawing nitro groups activate the aromatic ring for nucleophilic attack.[6]

  • Direct Nitration of Diphenyl Ether: This method involves the electrophilic aromatic substitution of diphenyl ether using a nitrating agent like nitric acid in the presence of sulfuric acid. However, this method often results in low yields of the desired 4,4'-isomer and the formation of multiple isomers.[2][3]

Q2: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A2: A phase-transfer catalyst facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[12] In the synthesis of this compound, a PTC, such as a quaternary ammonium or phosphonium salt, can transport the p-nitrophenoxide anion from the solid or aqueous phase into the organic solvent where it can react with p-chloronitrobenzene.[13][14] This can lead to increased reaction rates, milder reaction conditions, and higher yields.[1]

Q3: What are the typical yields I can expect for the synthesis of this compound?

A3: The yield is highly dependent on the chosen synthetic route and reaction conditions.

  • Direct nitration of diphenyl ether: Yields are generally low, around 45-50%.[1][2]

  • Ullmann condensation and Nucleophilic Aromatic Substitution: With optimized conditions, yields can be significantly higher. Many reported procedures achieve yields in the range of 80-95%.[1][8][15] Some patented methods claim yields as high as 98.8%.[1][5]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • High Temperatures: Many procedures involve high temperatures, so appropriate heating mantles and temperature controllers should be used.

  • Reagents: p-Nitrochlorobenzene and p-nitrophenol are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: The organic solvents used (DMF, DMAc, DMSO) have their own specific hazards and should be handled accordingly.

  • Pressure: Some reactions may generate pressure. It is important to use appropriate glassware and ensure proper venting.

Data Presentation

Table 1: Comparison of Different Synthetic Methods for this compound

Synthetic MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Nucleophilic Substitutionp-Nitrochlorobenzene, Sodium Nitrite, Sodium BicarbonateEthylene Glycol (co-catalyst)DMF140398.8[1][5]
Nucleophilic Substitutionp-Nitrochlorobenzene, Sodium Nitrite, Potassium BicarbonateButanol (co-catalyst)DMAc1453.598.1[1][5]
Nucleophilic Substitutionp-Nitrochlorobenzene, Sodium Nitrite, Sodium CarbonateButylene Glycol (co-catalyst)DMSO135394.2[1][5]
Nucleophilic Substitutionp-Fluoronitrobenzene, Sodium CarbonatePotassium BenzoateDMAc1701298.5[7]
Ullmann-type Condensationp-Nitrochlorobenzene, p-Nitrophenol Sodium Salt-DMAc155-1702-497[15]
Ullmann-type Condensationp-Nitrochlorobenzene, NaOHCuIIsopropanol/n-Butanol75-854-8>90[2]
Direct NitrationDiphenyl Ether, Nitric AcidSulfuric Acid---45[1][2]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Nucleophilic Aromatic Substitution [1][5]

This protocol is based on a patented method reporting a high yield.

  • Apparatus Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, a gas absorber, and a thermometer.

  • Charging Reactants: To the flask, add 31.5 g of p-nitrochlorobenzene, 7.6 g of sodium nitrite, 12 g of sodium bicarbonate, 100 g of dimethylformamide (DMF), and 2 g of ethylene glycol.

  • Reaction: Heat the mixture with stirring. Raise the temperature to 140°C and maintain it for 3 hours.

  • Work-up: Stop heating and allow the mixture to cool to room temperature.

  • Isolation: The product, this compound, will crystallize. Collect the crystals by suction filtration.

  • Purification: Wash the collected product with hot water (95°C) and filter again.

  • Drying: Dry the purified product in a vacuum oven (0.06 MPa vacuum) for 3 hours. The expected yield is approximately 25.7 g (98.8%).

Protocol 2: Copper-Catalyzed Ullmann-type Condensation at Lower Temperature [2]

This method utilizes a copper catalyst to achieve a high yield at a reduced temperature.

  • Apparatus Setup: Prepare a reaction vessel with a stirrer and a heating system.

  • Charging Reactants: Add p-nitrochlorobenzene, NaOH (in a molar ratio of 1:1 to 1:1.5 with p-nitrochlorobenzene), and CuI (5 mol% relative to p-nitrochlorobenzene) to a solvent mixture of isopropanol and n-butanol.

  • Reaction: Stir the mixture and heat to 75-85°C. Maintain this temperature with stirring for 4-8 hours.

  • Work-up: After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Isolation: Filter the reaction mixture to collect the crude product.

  • Purification: Wash the filter cake with a 10% NaOH solution at 95°C.

  • Final Purification: Dry the product and recrystallize it from ethyl acetate to obtain the final pure product.

Visualizations

experimental_workflow_protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Setup 3-necked flask with stirrer, condenser, gas absorber, thermometer charge Charge p-nitrochlorobenzene, NaNO2, NaHCO3, DMF, ethylene glycol prep->charge react Heat to 140°C for 3h with stirring charge->react cool Cool to room temperature react->cool filter1 Suction filtration of crystals cool->filter1 wash Wash with hot water (95°C) filter1->wash filter2 Filter again wash->filter2 dry Vacuum dry (3h) filter2->dry product This compound dry->product

Caption: Experimental workflow for the high-yield synthesis of this compound.

logical_troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue temp Suboptimal Temperature? start->temp catalyst Inefficient Catalyst? start->catalyst solvent Improper Solvent? start->solvent time Insufficient Time? start->time optimize_temp Optimize T (e.g., use CuI for lower T) temp->optimize_temp change_catalyst Screen catalysts (e.g., PTC) & co-catalysts catalyst->change_catalyst change_solvent Screen polar aprotic solvents (DMF, DMAc, DMSO) solvent->change_solvent monitor_reaction Monitor reaction (TLC/GC) to find optimal time time->monitor_reaction

References

Technical Support Center: Optimizing Ullmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ullmann condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this pivotal C-N, C-O, and C-S bond-forming reaction.

Troubleshooting Guide

Ullmann condensation reactions, while powerful, can present challenges in optimization. The following guide addresses common issues, their potential causes, and suggested solutions to help you troubleshoot your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[1][2]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).[1] - Consider in situ activation of the copper catalyst.[1] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1][2]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1]- Screen a variety of ligands from different classes (e.g., amino acids like N,N-dimethylglycine, phenanthrolines, or oxalic diamides).[1][3][4][5] - For electron-rich substrates, N-methylated amino acid-derived ligands may be effective.[1]
Suboptimal Base: The base is critical for deprotonating the nucleophile and for catalyst turnover.[1]- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][5] - Ensure the base is finely powdered and dry.[5]
Unsuitable Solvent: The solvent can significantly impact reaction yield and rate.[1][6]- Screen polar aprotic solvents like DMF, dioxane, or toluene.[1] For O-arylation, non-polar solvents like toluene or xylene may be more effective.[6]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures, but modern protocols with ligands operate under milder conditions.[1]- For modern ligand systems, start with temperatures in the range of 80-120 °C.[1] - If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Low Reactivity of Aryl Halide: The reactivity order is generally I > Br > Cl. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[7]- For less reactive aryl halides (e.g., aryl chlorides), consider using a more active catalyst system (e.g., with a suitable ligand) or harsher reaction conditions (higher temperature).[3][8]
Formation of Side Products (e.g., Dehalogenation, Homocoupling) Protic Impurities: The presence of water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried before use.[1]
Nucleophile Instability: The amine or alcohol may be degrading under the reaction conditions.- Lower the reaction temperature. - Use a milder base.[1]
Ligand Instability or Inefficiency: The ligand may not be effectively stabilizing the copper intermediate.[5]- Increase the ligand-to-copper ratio. - Switch to a more robust ligand that provides better stabilization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my Ullmann condensation reaction?

A1: While various copper sources can be used, copper(I) salts such as CuI, CuBr, and CuCl are often preferred as they represent the active catalytic species.[1][2] If you are using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in situ generation of Cu(I).[1][2] It is crucial to use a fresh, high-purity copper source, as older batches may be partially oxidized and less active.[8]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is critical and highly dependent on the specific substrates.[5] A good starting point is to screen a variety of ligand classes. For many applications, simple and inexpensive amino acids like N,N-dimethylglycine, L-proline, and N-methylglycine have proven effective.[1][5] For more challenging transformations, including those with less reactive aryl chlorides, bidentate ligands such as 1,10-phenanthroline or more recently developed oxalic diamide ligands may be necessary.[1][3]

Q3: What is the role of the base in the Ullmann condensation, and which one should I use?

A3: The base plays a crucial role in several steps of the catalytic cycle, including the deprotonation of the nucleophile (amine, alcohol, or thiol).[1] Commonly used and effective bases are inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][5] The choice of base can influence the reaction rate and yield, so screening different bases is often recommended during optimization.

Q4: Which solvent should I use for my Ullmann condensation?

A4: The choice of solvent can significantly affect the reaction's success.[1] Polar aprotic solvents such as DMF, dioxane, and toluene are frequently used and often give good results.[1] However, for specific applications like O-arylation, non-polar solvents such as toluene or xylene have been shown to be more effective.[6] It is advisable to screen a few solvents during the optimization process.

Q5: My reaction is not working with an aryl chloride. What can I do?

A5: Aryl chlorides are the least reactive among aryl halides in Ullmann condensations.[8] To achieve successful coupling, you may need to employ more specialized and reactive ligand systems, such as certain oxalic diamide ligands, which have been shown to facilitate the coupling of aryl chlorides.[3] Alternatively, increasing the reaction temperature may be necessary, but care must be taken to avoid decomposition of starting materials or products.

Optimization Parameters at a Glance

For effective optimization, systematically screen key reaction parameters. The following tables provide typical ranges for these parameters.

Table 1: Reaction Components

ComponentExamplesTypical Loading/Concentration
Copper Source CuI, CuBr, Cu₂O1-10 mol%
Ligand N,N-dimethylglycine, L-proline, 1,10-phenanthroline10-20 mol% (or 1:1 to 2:1 ratio with Cu)
Base K₃PO₄, Cs₂CO₃, K₂CO₃2-3 equivalents
Solvent DMF, Dioxane, Toluene0.1 - 1.0 M

Table 2: Reaction Conditions

ParameterTypical RangeNotes
Temperature 80 - 140 °CModern ligand-assisted reactions are often successful at lower temperatures (80-120 °C).[1][8]
Reaction Time 12 - 48 hoursMonitor by TLC or GC/LC-MS to determine completion.

Experimental Protocols

General Procedure for a Ligand-Assisted Ullmann C-N Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper(I) source (e.g., CuI, 0.05 mmol), the ligand (e.g., N,N-dimethylglycine, 0.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[1]

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 2.0 mL) via syringe.[1]

  • Heating: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing Ullmann condensation reactions.

experimental_workflow cluster_start Initial Setup cluster_screening Parameter Screening cluster_optimization Condition Optimization cluster_analysis Analysis cluster_end Outcome Start Define Substrates (Aryl Halide & Nucleophile) Catalyst Screen Copper Source (e.g., CuI, CuBr) Start->Catalyst Ligand Screen Ligands (e.g., Amino Acids, Phenanthrolines) Catalyst->Ligand Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Solvent Screen Solvents (e.g., DMF, Toluene) Base->Solvent Temperature Optimize Temperature Solvent->Temperature Concentration Optimize Concentration Temperature->Concentration Analysis Analyze Yield and Purity (TLC, GC-MS, NMR) Concentration->Analysis Optimized Optimized Conditions Analysis->Optimized

Caption: Workflow for optimizing Ullmann condensation conditions.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup Problem Low or No Yield Catalyst Check Cu Source (Freshness, Oxidation State) Problem->Catalyst Base Screen Bases Problem->Base Inert Ensure Inert Atmosphere Problem->Inert Ligand Change Ligand Type Catalyst->Ligand Solvent Screen Solvents Base->Solvent Temp Adjust Temperature Solvent->Temp Anhydrous Use Anhydrous Reagents/ Solvents Inert->Anhydrous

Caption: Troubleshooting logic for low-yield Ullmann reactions.

References

catalyst selection for efficient 4,4'-dinitrodiphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 4,4'-dinitrodiphenyl ether. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal Catalyst Performance: The choice and handling of the catalyst are critical. For Ullmann-type condensations, copper-based catalysts like Copper(I) Iodide (CuI) are often employed. Ensure the catalyst is of high purity and has not been deactivated by exposure to air or moisture. In some cases, using a co-catalyst or a phase-transfer catalyst can significantly improve yields, with some patented processes reporting yields of up to 95%.[1]

  • Incorrect Reaction Temperature: The reaction temperature is highly dependent on the solvent and catalyst system. While traditional methods often require high temperatures (130°C to over 200°C), the use of specific catalysts like CuI can lower the optimal temperature to a milder range of 75-85°C.[1] Operating outside the optimal temperature range for your specific catalytic system can lead to incomplete reaction or the formation of by-products.

  • Improper Solvent Selection: High-boiling polar aprotic solvents such as Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and mediate the reaction at high temperatures.[1] The choice of solvent can significantly impact the reaction rate and yield.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). Reaction times can vary from 0.5 to 8 hours depending on the specific protocol and catalyst used.[2]

  • Presence of Water: Moisture can negatively impact the reaction, especially when using alkali metal salts of p-nitrophenol. Ensure all reactants and solvents are sufficiently dry.

Q2: I am observing significant by-product formation. What are the common impurities and how can I minimize them?

A2: By-product formation is a common challenge that can affect the purity of the final product and complicate purification.

  • Common By-products: In the synthesis involving p-chloronitrobenzene, unreacted starting materials and products from side reactions can be present. The direct nitration of diphenyl ether is particularly prone to producing multiple isomers, which can be difficult to separate from the desired 4,4'-isomer.[1]

  • Minimizing By-products:

    • Optimize Reaction Conditions: Operating at the lowest effective temperature can help reduce the formation of thermal degradation products and other side reactions. The use of catalysts like CuI has been shown to reduce the formation of by-products by allowing for lower reaction temperatures.[3]

    • Controlled Addition of Reagents: In some protocols, the controlled addition of one reactant to the other can help to minimize side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Q3: How do I choose the most appropriate catalyst for my synthesis?

A3: The selection of a catalyst depends on the chosen synthetic route and desired reaction conditions.

  • Ullmann Condensation: This is a classic and widely used method for forming diaryl ethers. It traditionally uses a copper catalyst.[1] Modern variations often utilize soluble copper catalysts, such as CuI, which can offer higher efficiency and milder reaction conditions.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method does not always require a metal catalyst but is dependent on the presence of strong electron-withdrawing groups on the aromatic ring.[1]

  • Phase-Transfer Catalysis (PTC): Phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid phase). This can enhance reaction rates and yields. A Japanese patent reported a yield of 96% using a phase-transfer catalyst for the condensation of p-nitrophenol and p-chloronitrobenzene.[2]

  • Alkali Metal Carbonates/Bicarbonates: In some protocols, salts like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are used as bases, which can also be considered part of the catalytic system.[2]

Q4: What is the best way to purify the crude this compound?

A4: The purification of the final product is crucial, especially for applications in high-performance polymers where impurities can be detrimental.[4]

  • Washing: The crude product is often washed to remove inorganic salts and other water-soluble impurities. Washing with a hot dilute sodium hydroxide (NaOH) solution (e.g., 10% NaOH at 95°C) followed by washing with hot water is a common procedure.[2][3]

  • Recrystallization: This is a highly effective method for obtaining high-purity this compound. Ethyl acetate is a commonly used solvent for recrystallization.[3] The process typically involves dissolving the crude product in a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool to induce crystallization of the purified product.

  • Vacuum Distillation of Solvent: In some industrial processes, the solvent (e.g., DMAc) is recovered directly from the reaction mixture by vacuum distillation before the product is isolated and purified.[4]

Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data from various synthetic protocols for this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Comparison of Different Catalytic Systems

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuI / NaOHp-nitrochlorobenzeneIsopropanol/t-butanol75-854-8>90 (unspecified)[3]
Sodium Bicarbonate / Ethylene Glycolp-nitrochlorobenzene, Sodium NitriteDMF140398.8[2][5]
Potassium Bicarbonate / Butanolp-nitrochlorobenzene, Sodium NitriteDMAc1453.598.1[2][5]
Sodium Carbonate / Butylene Glycolp-nitrochlorobenzene, Sodium NitriteDMSO135394.2[2][5]
p-nitrophenol alkali metal saltp-chloronitrobenzeneDMAc155-1702-4up to 98.5[4]
Phase-Transfer Catalystp-nitrophenol, p-chloronitrobenzeneNot specifiedNot specifiedNot specified96[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of this compound using CuI Catalyst

This protocol is based on a patented method that utilizes a copper iodide catalyst for a one-step condensation.[3]

Materials:

  • p-nitrochlorobenzene

  • Sodium hydroxide (NaOH)

  • Copper(I) iodide (CuI)

  • Solvent mixture (e.g., isopropanol and tert-butanol)

  • Ethyl acetate (for recrystallization)

  • 10% Sodium hydroxide solution

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add p-nitrochlorobenzene, the solvent mixture, NaOH, and CuI. The molar ratio of p-nitrochlorobenzene to NaOH should be between 1:1 and 1:1.5, and the amount of CuI should be approximately 5% of the molar weight of p-nitrochlorobenzene.

  • Stir the mixture to ensure homogeneity and heat the reaction to 75-85°C.

  • Maintain the temperature and continue stirring for 4-8 hours.

  • After the reaction is complete, stop heating and stirring and allow the mixture to cool to room temperature.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with a 10% NaOH solution heated to 95°C.

  • Dry the crude product.

  • Recrystallize the dry product from ethyl acetate to obtain pure this compound.

Protocol 2: Synthesis using Sodium Bicarbonate and a Co-catalyst

This protocol is adapted from a patented method that achieves a high yield.[2][5]

Materials:

  • p-nitrochlorobenzene (31.5 g)

  • Sodium nitrite (7.6 g)

  • Sodium bicarbonate (12 g)

  • Dimethylformamide (DMF) (100 g)

  • Ethylene glycol (2 g)

Procedure:

  • In a 500 ml three-necked flask equipped with a reflux condenser, gas absorber, thermometer, and electric stirrer, add p-nitrochlorobenzene, sodium nitrite, sodium bicarbonate, DMF, and ethylene glycol.

  • Heat the mixture to a reaction temperature of 140°C.

  • Maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, stop heating and allow the mixture to cool to room temperature.

  • Filter the cooled mixture by suction to obtain the crystalline product.

  • Wash the product with hot water (95°C) and filter again.

  • Dry the final product in a vacuum oven. This procedure is reported to yield approximately 25.7 g (98.8%) of this compound.[5]

Visualizations

Diagram 1: General Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants & Solvent mixing Mixing & Heating reactants->mixing catalyst Catalyst Selection catalyst->mixing monitoring Reaction Monitoring (TLC/GC/HPLC) mixing->monitoring cooling Cooling & Filtration monitoring->cooling Completion washing Washing cooling->washing recrystallization Recrystallization washing->recrystallization analysis Characterization (e.g., Melting Point, Spectroscopy) recrystallization->analysis

Caption: General workflow for the synthesis of this compound.

Diagram 2: Decision Tree for Troubleshooting Low Yield

troubleshooting_yield low_yield Low Yield Observed check_temp Verify Reaction Temperature low_yield->check_temp check_catalyst Evaluate Catalyst Activity low_yield->check_catalyst check_time Check Reaction Time low_yield->check_time check_purity Assess Reactant Purity & Dryness low_yield->check_purity optimize_temp Adjust Temperature to Optimal Range check_temp->optimize_temp Incorrect replace_catalyst Use Fresh/High-Purity Catalyst check_catalyst->replace_catalyst Suspect increase_time Increase Reaction Time & Monitor check_time->increase_time Too Short purify_reactants Dry/Purify Reactants & Solvents check_purity->purify_reactants Impure/Wet

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Solvent Effects on the Rate of Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the critical role of solvents in controlling the rate of Nucleophilic Aromatic Substitution (SNAr) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr experiments related to solvent choice.

Issue Potential Cause Recommended Solution
Slow or no reaction in a protic solvent (e.g., methanol, ethanol, water). Protic solvents form strong hydrogen bonds with anionic nucleophiles, stabilizing them and reducing their nucleophilicity. This "caging" effect significantly increases the activation energy of the reaction.Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents will dissolve the nucleophile salt but will not strongly solvate the anion, leaving it more reactive.
Reaction rate is lower than expected in a non-polar solvent (e.g., hexane, toluene). The anionic nucleophile (often a salt) has poor solubility in non-polar solvents, leading to a low effective concentration of the nucleophile in the solution.Use a polar aprotic solvent to ensure sufficient dissolution of the nucleophile salt.[1]
Inconsistent or non-reproducible kinetic data. 1. Trace amounts of water in aprotic solvents: Water is a protic species that can solvate the nucleophile and interfere with the reaction. 2. Temperature fluctuations: Reaction rates are highly sensitive to temperature. 3. Impure reagents: Contaminants can act as catalysts or inhibitors.1. Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 2. Employ a constant temperature bath to maintain a stable reaction temperature. 3. Ensure the purity of both the substrate and the nucleophile.
Side reactions or product degradation. 1. Reaction with the solvent: Some solvents can react with the starting materials or products, especially at elevated temperatures. 2. Base-catalyzed side reactions: If a strong base is used to generate the nucleophile, it may catalyze other reactions.1. Choose a solvent that is inert under the reaction conditions. 2. Carefully control the stoichiometry of the base or consider using a weaker base if possible.
Formation of a persistent, deeply colored solution (Meisenheimer complex) without product formation. The Meisenheimer complex is a stable intermediate in the SNAr mechanism. If the leaving group is poor, the second step (elimination of the leaving group) can become the rate-determining step, leading to an accumulation of the intermediate.This is a mechanistic issue rather than a solvent one. However, a solvent that can assist in stabilizing the transition state for the leaving group departure might be beneficial. In some cases, a switch to a more polar solvent could help.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents generally preferred for SNAr reactions?

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile, are ideal for SNAr reactions involving anionic nucleophiles for two primary reasons. Firstly, they possess a large dipole moment which allows them to dissolve ionic nucleophilic reagents. Secondly, and more importantly, they solvate the cation of the salt while leaving the anion (the nucleophile) relatively "naked" and unsolvated.[1] This lack of strong solvation around the nucleophile enhances its reactivity, leading to a significant increase in the reaction rate.[2]

Q2: How do protic solvents inhibit the rate of SNAr reactions?

Protic solvents, such as water, alcohols, and carboxylic acids, have hydrogen atoms bonded to electronegative atoms (O-H or N-H). These hydrogens can form strong hydrogen bonds with anionic nucleophiles. This solvation shell around the nucleophile stabilizes it, lowering its ground state energy and thus increasing the activation energy required for it to attack the aromatic ring. This "caging" effect dramatically slows down the reaction rate.

Q3: What is the role of the solvent in stabilizing the Meisenheimer complex?

The SNAr reaction proceeds through a negatively charged intermediate known as the Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the electron-withdrawing groups. Polar solvents, in general, help to stabilize this charged intermediate, which is more polar than the reactants. Polar aprotic solvents are particularly effective at this stabilization without deactivating the nucleophile.

Q4: Can the solvent change the rate-determining step of an SNAr reaction?

Yes, the solvent can influence the rate-determining step. In a typical SNAr reaction, the formation of the Meisenheimer complex is the rate-determining step. However, if the leaving group is poor (like fluoride), the second step, the expulsion of the leaving group, can become rate-limiting. In such cases, a solvent that can assist in the departure of the leaving group (e.g., through hydrogen bonding) might accelerate this second step.

Q5: Are there any "green" alternatives to common polar aprotic solvents?

Yes, due to the toxicity of some traditional polar aprotic solvents like DMF and DMSO, there is a growing interest in finding more environmentally friendly alternatives. Some options that have been explored include ionic liquids and bio-based solvents like Cyrene.[2] However, the suitability of these solvents depends on the specific reaction conditions and should be evaluated on a case-by-case basis.

Data Presentation

The following tables summarize the effect of the solvent on the rate of specific SNAr reactions.

Table 1: Second-Order Rate Constants for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine at 25°C in Various Aprotic Solvents.

SolventDielectric Constant (ε)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
n-Hexane1.880.011
Dioxane2.210.20
Benzene2.270.057
Ethyl Acetate6.020.70
Tetrahydrofuran7.581.1
Acetone20.73.3
Nitromethane35.91.2
Acetonitrile37.54.5
N,N-Dimethylformamide (DMF)36.716
Dimethyl Sulfoxide (DMSO)46.750

Data compiled from various sources.

Table 2: Second-Order Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene with Hydrazine at 25°C.

SolventSolvent TypeSecond-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
MethanolPolar Protic0.013
AcetonitrilePolar Aprotic0.23
Dimethyl Sulfoxide (DMSO)Polar Aprotic1.15

Data adapted from kinetic studies on similar systems.

Experimental Protocols

Kinetic Analysis of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine using UV-Vis Spectroscopy

This protocol outlines a general procedure for determining the second-order rate constant of an SNAr reaction.

1. Materials and Reagents:

  • 2,4-Dinitrochlorobenzene (DNFB)

  • Piperidine

  • Anhydrous solvent (e.g., Acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

2. Preparation of Stock Solutions:

  • Prepare a stock solution of DNFB in the chosen anhydrous solvent (e.g., 1.0 x 10⁻³ M).

  • Prepare a stock solution of piperidine in the same solvent (e.g., 0.1 M).

3. Experimental Procedure:

  • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, N-(2,4-dinitrophenyl)piperidine (typically around 375 nm). The reactants should have minimal absorbance at this wavelength.

  • Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 25°C) using the constant temperature water bath.

  • To a 1 cm quartz cuvette, add the appropriate volume of the DNFB stock solution and dilute with the solvent to a final volume of, for example, 2.5 mL. The final concentration of DNFB should be significantly lower than that of piperidine to ensure pseudo-first-order conditions (e.g., 5.0 x 10⁻⁵ M).

  • Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to thermally equilibrate.

  • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette (e.g., 50 µL of 0.1 M piperidine to achieve a final concentration of 2.0 x 10⁻³ M).

  • Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance becomes constant).

4. Data Analysis:

  • Under pseudo-first-order conditions ([Piperidine] >> [DNFB]), the reaction follows first-order kinetics with respect to DNFB.

  • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the integrated rate law for a first-order reaction: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0) where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time, and A_0 is the initial absorbance.

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of piperidine: k = k_obs / [Piperidine]

Mandatory Visualizations

Solvent_Effects_on_SNAr_Rate cluster_solvents Solvent Type cluster_effects Effect on Reactants cluster_intermediate Effect on Intermediate cluster_rate Overall Reaction Rate Protic Polar Protic (e.g., Methanol, Water) Nucleophile_Protic Strongly Solvated (Caged) Nucleophile Protic->Nucleophile_Protic Meisenheimer_Protic Stabilized Meisenheimer Complex Protic->Meisenheimer_Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) Nucleophile_Aprotic "Naked" (Highly Reactive) Nucleophile Aprotic->Nucleophile_Aprotic Meisenheimer_Aprotic Well-Stabilized Meisenheimer Complex Aprotic->Meisenheimer_Aprotic Slow_Rate Slow Reaction Rate Nucleophile_Protic->Slow_Rate Fast_Rate Fast Reaction Rate Nucleophile_Aprotic->Fast_Rate Meisenheimer_Protic->Slow_Rate Meisenheimer_Aprotic->Fast_Rate

Caption: Logical workflow of solvent effects on SNAr reaction rates.

SNAr_Mechanism_Solvent_Effect Reactants Ar-X + Nu⁻ TS1 Transition State 1 (Rate Determining Step) Reactants->TS1 k₁ Meisenheimer Meisenheimer Complex [Ar(X)Nu]⁻ TS1->Meisenheimer fast Meisenheimer->TS1 k₋₁ TS2 Transition State 2 Meisenheimer->TS2 k₂ Products Ar-Nu + X⁻ TS2->Products fast Solvent Solvent Environment Solvent->TS1  Polar aprotic solvents  lower the energy of TS1,  increasing the reaction rate. Solvent->Meisenheimer

Caption: Signaling pathway of solvent effects on the SNAr mechanism.

References

troubleshooting guide for the reduction of 4,4'-dinitrodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of 4,4'-dinitrodiphenyl ether to 4,4'-diaminodiphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound?

The most prevalent methods for the reduction of this compound are catalytic hydrogenation and metal/acid reductions.[1][2] Catalytic hydrogenation often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[3][4] Metal/acid systems typically use metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[1][2]

Q2: What are the potential side products I should be aware of during the reduction?

The reduction of nitro groups proceeds through several intermediates. Incomplete reactions can lead to the formation of side products such as hydroxylamines, nitroso, and azoxy compounds.[1] Under certain conditions, particularly with lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, azo products can be formed.[1][4] Localized overheating during exothermic reactions may also promote the formation of azobenzene derivatives.[1]

Q3: How does the purity of the starting this compound affect the final product?

The purity of the starting material is critical, especially when the resulting 4,4'-diaminodiphenyl ether is used as a monomer for high-molecular-weight polymers.[5] Impurities present in the this compound can be carried over to the final polymer, potentially causing undesirable changes in its properties, such as cross-linking.[5]

Q4: Can other functional groups on my molecule be affected by the reduction conditions?

Yes, the choice of reducing agent is crucial for chemoselectivity. Catalytic hydrogenation with H₂/Pd-C is a powerful reducing system that can also reduce other functional groups.[4] Milder methods using iron (Fe) or zinc (Zn) in acidic conditions are often preferred when other reducible groups are present.[4]

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Q: My reduction of this compound is very slow or does not go to completion. What are the possible causes and how can I fix this?

A: Incomplete or slow reactions are a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount. Catalysts like Pd/C can lose activity over time. Ensure you are using fresh, high-quality reagents and catalysts. For metal/acid reductions, the purity and surface area of the metal are important; use finely powdered and activated metals if necessary.[1]

  • Solvent and Solubility: Poor solubility of the this compound in the reaction solvent can significantly limit the reaction rate.[1] Consider using a solvent in which the starting material is more soluble, such as THF, or a co-solvent system like ethanol/water or acetic acid.[1][6] Protic co-solvents can often aid in hydrogenation reactions.[1][6]

  • Reaction Temperature: While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.[1]

  • Hydrogen Pressure (for Catalytic Hydrogenation): If you are performing a catalytic hydrogenation at atmospheric pressure, it may be insufficient. Increasing the hydrogen pressure can often drive the reaction to completion.[6]

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of side products in my reaction mixture. How can I improve the selectivity for the desired 4,4'-diaminodiphenyl ether?

A: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the complete reduction to the amine.

Strategies to Improve Selectivity:

  • Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally reliable for complete reduction to the amine.[1]

  • Reaction pH: The pH of the reaction medium can significantly influence the product distribution.[1] Acidic conditions, typically used with metals like Fe, Sn, and Zn, generally favor the formation of the amine.[1]

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any intermediates that may have formed.[1]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[1] Ensure proper temperature control throughout the reaction.

Data Presentation

Table 1: Comparison of Common Reduction Methods for this compound

Reduction MethodReducing Agent/CatalystSolventTemperature (°C)PressureTypical YieldKey Considerations
Catalytic HydrogenationPd/C, H₂Alcohols, Mixed Solvents95-1200.3-0.4 MPa~90%Risk of catalyst poisoning, potential for over-reduction of other functional groups.[2][3][7]
Béchamp ReductionFe, HClEthanol/WaterRefluxAtmospheric~75%Cheaper method, but can generate significant iron sludge waste.[2][3]
Tin/Acid ReductionSn, HClEthanolRefluxAtmospheric~80%Effective but can lead to complexation of the metal with nitrogen-containing products.[2]
Hydrazine Hydrate ReductionN₂H₄·H₂O, Catalyst---~90%High yield and better product quality, but hydrazine is toxic and corrosive.[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Setup: In a high-pressure reactor, add this compound, an alcohol-based solvent (e.g., ethanol), and a Pd/C catalyst (typically 3-5% Pd content).[3][7]

  • Reaction: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 0.4 MPa). Heat the mixture to 95-100°C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Filter the reaction mixture while hot through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Place the filtrate in an ice bath to induce crystallization of the product. Filter the crystals, wash with a cold solvent, and dry under vacuum to obtain the crude 4,4'-diaminodiphenyl ether.[3]

  • Purification: The crude product can be further purified by recrystallization or sublimation under reduced pressure.[3]

Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add finely powdered iron and a solution of ammonium chloride in water or ethanol.

  • Reaction: Heat the mixture to reflux and then add the this compound portion-wise.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the yellow color of the dinitro compound is also an indicator of reaction progress.

  • Workup: After the reaction is complete, add a base (e.g., sodium carbonate) to neutralize the acid and precipitate iron salts. Filter the hot solution to remove the iron sludge.

  • Isolation: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4,4'-diaminodiphenyl ether can be purified by recrystallization.

Visualizations

logical_relationship start Troubleshooting Incomplete Reduction reagent Check Reagent/Catalyst Activity start->reagent Is catalyst old? solvent Evaluate Solvent & Solubility start->solvent Is starting material fully dissolved? temp Adjust Reaction Temperature start->temp Is reaction at RT? pressure Increase H2 Pressure (if applicable) start->pressure Using H2 balloon? fresh_reagent Use Fresh Reagents/ Active Catalyst reagent->fresh_reagent Yes change_solvent Change Solvent or Use Co-solvent solvent->change_solvent No increase_temp Increase Temperature (with caution) temp->increase_temp Yes increase_pressure Use High-Pressure Reactor pressure->increase_pressure Yes

Caption: Troubleshooting workflow for incomplete reduction reactions.

experimental_workflow start Start: Reduction of This compound reaction Reaction with Reducing Agent start->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring workup Reaction Workup (e.g., Filtration, Neutralization) monitoring->workup Reaction Complete isolation Product Isolation (Crystallization/Extraction) workup->isolation purification Purification (Recrystallization/Sublimation) isolation->purification product Final Product: 4,4'-Diaminodiphenyl Ether purification->product

Caption: General experimental workflow for the reduction process.

signaling_pathway nitro Ar-NO2 (Dinitro Compound) nitroso Ar-NO (Nitroso) nitro->nitroso +2e-, +2H+ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e-, +2H+ azoxy Ar-N(O)=N-Ar (Azoxy) nitroso->azoxy Dimerization Side Reaction amine Ar-NH2 (Amine) hydroxylamine->amine +2e-, +2H+ azo Ar-N=N-Ar (Azo) azoxy->azo Reduction azo->amine Further Reduction

Caption: Reduction pathway of an aromatic nitro group and potential side reactions.

References

Technical Support Center: Impact of Impurities in 4,4'-Dinitrodiphenyl Ether on Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the impact of impurities in 4,4'-dinitrodiphenyl ether (DNDPE) on subsequent polymerization processes. Since DNDPE is a critical precursor for monomers like 4,4'-diaminodiphenyl ether (ODA), its purity is paramount to achieving desired polymer properties.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the molecular weight of my final polymer lower than expected?

A1: A lower-than-expected molecular weight is often a result of chain termination during polymerization. This can be caused by monofunctional impurities present in the this compound starting material. These impurities, which may carry over during the reduction to 4,4'-diaminodiphenyl ether (ODA), have only one reactive site. They react with a growing polymer chain, capping it and preventing further chain growth, which ultimately limits the final molecular weight.

Q2: My polymerization reaction resulted in an insoluble gel. What could be the cause?

A2: Gelation or cross-linking during the reaction is typically caused by the presence of polyfunctional impurities. If the DNDPE contains impurities with more than two nitro groups, they will be converted into amines with more than two reactive sites. These polyfunctional monomers can react with multiple growing polymer chains, creating a cross-linked network structure that results in an insoluble gel.

Q3: The final polymer is discolored (e.g., yellow or dark). Could this be related to the initial DNDPE purity?

A3: Yes, discoloration can be linked to impurities in the starting DNDPE. Oxidizing species or nitro-aromatic impurities, even in small quantities, can lead to side reactions at the high temperatures required for polymerization.[2] These side reactions can form chromophores (colored groups) within the polymer backbone, leading to discoloration. Additionally, residual catalysts or by-products from the DNDPE synthesis can also contribute to color formation in the final polymer.

Q4: I am observing significant batch-to-batch inconsistency in my polymer's properties. Can this be traced back to the DNDPE monomer?

A4: Absolutely. Batch-to-batch inconsistency in polymer properties such as melt viscosity, tensile strength, and thermal stability is a classic sign of variable purity in the starting monomers.[3] Even minor variations in the type and concentration of impurities in different lots of DNDPE can significantly alter the polymerization kinetics and the final polymer architecture, leading to unreliable and inconsistent results.[4]

Troubleshooting Guide

Symptom / Issue Possible Impurity-Related Cause Recommended Action & Analysis
Low Polymer Viscosity / Molecular Weight Monofunctional Impurities: Act as chain terminators, halting polymer growth. Examples include incompletely nitrated diphenyl ether or side-products from synthesis.1. Verify Monomer Purity: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the purity of the DNDPE and its derivative monomer (e.g., ODA).[5] 2. Check Stoichiometry: Ensure the molar ratio of comonomers is precisely 1:1. Chain-terminating impurities effectively throw off this balance.
Gel Formation in Reactor Polyfunctional Impurities: Impurities with more than two functional groups act as cross-linking agents. This can arise from over-nitration or other side reactions during DNDPE synthesis.1. Structural Analysis: Use analytical techniques like GC-MS or LC-MS to identify potential polyfunctional species in the monomer.[6] 2. Purify Monomer: Consider recrystallization or sublimation of the DNDPE-derived monomer to remove these impurities.[7]
Polymer Discoloration Oxidizing Species or Aromatic Impurities: Small quantities of compounds like nitro-aromatics can cause side reactions at high temperatures, leading to color bodies.[2]1. Spectroscopic Analysis: Use UV-Vis spectroscopy to check for absorbing impurities in the monomer. 2. Optimize Reaction Conditions: Ensure the polymerization is conducted under a high-purity inert gas (e.g., Argon, Nitrogen) to prevent oxidation.[8]
Poor Mechanical or Thermal Properties General Impurity Profile: A range of impurities can disrupt the polymer chain regularity, affecting crystallinity and inter-chain interactions. This can reduce tensile strength, thermal resistance, and other key properties.[3][9]1. Comprehensive Purity Assessment: Perform a full impurity profile using multiple analytical methods (GC, HPLC, MS).[10] 2. Source High-Purity Monomers: Switch to a supplier that provides certified high-purity DNDPE or its derivatives with detailed certificates of analysis.

Quantitative Data Summary

For successful polymerization, the purity of the this compound and its subsequent derivatives is critical. Below are tables summarizing key data points.

Table 1: Typical Specifications of High-Purity this compound

ParameterSpecificationSignificance in Polymerization
Assay (Purity) > 99.5% (by GC/HPLC)Ensures high molecular weight and predictable polymer properties.
Melting Point 140-145 °CA sharp, well-defined melting point indicates high purity.
Monofunctional Impurities < 0.1%Prevents premature chain termination.
Polyfunctional Impurities Not DetectablePrevents gelation and cross-linking.
Residual Solvents < 0.05%High solvent levels can interfere with reaction kinetics.
Metallic Impurities < 10 ppmCan catalyze side reactions and cause discoloration.

Table 2: Impact of Common Impurity Types on Final Polymer Properties

Impurity Type in DNDPEEffect on PolymerizationImpact on Final Polymer Properties
Monofunctional Chain TerminationLower molecular weight, reduced melt viscosity, decreased tensile strength and toughness.[4]
Polyfunctional Cross-linkingGel formation, insolubility, increased brittleness (if uncontrolled).
Isomeric (e.g., 2,4'-DNDPE) Disrupts Chain RegularityReduced crystallinity, lower melting point, decreased thermal stability, and solvent resistance.
Residual Synthesis Catalysts (e.g., Copper) Uncontrolled Side ReactionsDiscoloration, potential for polymer degradation at high temperatures.[11]
Unreacted Precursors Stoichiometric ImbalanceLower molecular weight, broad molecular weight distribution.

Experimental Protocols

Protocol 1: Purity Analysis of this compound via Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of DNDPE and identifying potential impurities.

  • Sample Preparation: Accurately weigh approximately 25 mg of the DNDPE sample and dissolve it in a suitable high-purity solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL in a volumetric flask.[5]

  • Instrument Setup:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]

    • Column: A capillary column suitable for separating aromatic compounds (e.g., a DB-5 or equivalent).

    • Carrier Gas: High-purity nitrogen or helium.[5]

    • Temperature Program:

      • Initial Oven Temperature: 150°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 10 minutes.

    • Injector Temperature: 270°C.

    • Detector Temperature: 300°C.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.[5]

    • Record the chromatogram.

  • Data Processing:

    • Identify the main peak corresponding to 4,4'-DNDPE.

    • Identify and integrate any impurity peaks.

    • Calculate the purity using the area normalization method, where Purity (%) = (Area of DNDPE Peak / Total Area of all Peaks) x 100. For higher accuracy, a certified reference standard should be used for quantification.

Protocol 2: Illustrative Synthesis of a Polyimide from a DNDPE-Derivative

This protocol provides a general overview of a polycondensation reaction where the purity of the diamine monomer (derived from DNDPE) is critical.

  • Monomer Preparation: this compound (DNDPE) is first reduced to high-purity 4,4'-diaminodiphenyl ether (ODA). The purity of this ODA is verified using the methods described above.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar equivalent of ODA in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).[1]

  • Polymerization:

    • Slowly add one molar equivalent of a dianhydride (e.g., pyromellitic dianhydride, PMDA) to the stirred ODA solution under a nitrogen atmosphere. The reaction is typically exothermic.

    • Maintain the temperature at or below room temperature to form the poly(amic acid) precursor.

    • Continue stirring for 8-24 hours until a viscous solution is obtained.

  • Imidization (Conversion to Polyimide):

    • Thermal Imidization: Cast the poly(amic acid) solution as a film and heat it through a staged temperature program, typically ramping up to 300°C or higher, to drive off the solvent and cyclize the amic acid to the imide.

    • Chemical Imidization: Alternatively, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution to induce cyclization at a lower temperature.

  • Purification: Precipitate the final polymer in a non-solvent like methanol, wash thoroughly to remove residual solvent and unreacted monomers, and dry under vacuum.

Visualizations

experimental_workflow start Receive DNDPE Monomer prep Sample Preparation (Dissolve in Solvent) start->prep analysis Analytical Testing (GC / HPLC) prep->analysis data Data Analysis (Calculate Purity %) analysis->data decision Purity > 99.5%? data->decision proceed Proceed with Polymerization decision->proceed Yes reject Reject Monomer Batch (Purify or Return) decision->reject No

Caption: Workflow for DNDPE monomer purity verification before use.

logical_relationship cluster_impurities Impurity Types in DNDPE cluster_problems Polymerization Problems mono Monofunctional Impurities lmw Low Molecular Weight (Chain Termination) mono->lmw causes poly Polyfunctional Impurities gel Gelation / Cross-linking poly->gel causes iso Isomeric or Reactive Impurities color Discoloration & Poor Properties iso->color causes

Caption: Impact of DNDPE impurity types on polymerization outcomes.

References

Technical Support Center: Enhancing the Purity of Synthesized 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 4,4'-dinitrodiphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods are the Ullmann condensation and direct nitration of diphenyl ether. The Ullmann condensation, which involves the copper-catalyzed reaction of a p-nitrophenol salt with p-chloronitrobenzene, is often preferred due to higher yields and selectivity.[1][2] Common solvents for this reaction include high-boiling polar aprotic solvents like Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1]

Q2: My crude product is a dark, oily substance instead of a solid. What went wrong?

A2: The formation of an oily product can be attributed to several factors, including the presence of significant impurities, residual high-boiling solvents (like DMF or DMSO), or the formation of low-melting eutectic mixtures of byproducts. Ensure that the reaction has gone to completion and that the workup procedure, such as precipitation by pouring the reaction mixture into water, is performed effectively to remove the solvent.[3][4]

Q3: The final product has a persistent yellow or brownish color. How can I decolorize it?

A3: Colored impurities are common and often arise from side reactions. An effective purification sequence involves washing the crude product with a hot alkaline solution (e.g., 10% NaOH) to remove acidic byproducts, followed by recrystallization from a suitable organic solvent like ethyl acetate or ethanol.[5] For persistent colors, treatment with activated charcoal during recrystallization can be effective at adsorbing colored impurities.[6]

Q4: What is the purpose of the hot alkaline wash mentioned in several protocols?

A4: The hot alkaline wash, typically with a sodium hydroxide solution, is a critical step to remove unreacted p-nitrophenol and other acidic impurities from the crude product.[5] This wash is essential for achieving high purity and preventing these impurities from co-crystallizing with the desired product.

Q5: Which solvent is best for the recrystallization of this compound?

A5: The choice of solvent is critical for effective purification. Ethyl acetate is frequently cited as an effective solvent for recrystallization.[5] Other solvents like ethanol or solvent mixtures (e.g., ethanol/water) can also be used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification process.

Issue 1: Low Yield of Crude Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting materials are fully consumed.[7]
Suboptimal Reaction Temperature Ullmann-type reactions often require high temperatures (130-170 °C).[2][8] Ensure the reaction temperature is maintained within the optimal range for your specific catalyst and solvent system.
Catalyst Inactivity If using a copper catalyst, ensure it is active. Traditional methods used finely divided copper powder, while modern approaches may use soluble copper salts with ligands.[2][9]
Losses During Workup When precipitating the product by adding the reaction mixture to water, ensure sufficient time for complete precipitation before filtration. Wash the collected solid with water to remove inorganic salts.[4]
Issue 2: Product Purity is Low After Initial Isolation
Potential Cause Troubleshooting Step
Presence of Starting Materials Unreacted p-chloronitrobenzene or p-nitrophenol are common impurities. A hot alkaline wash is effective for removing p-nitrophenol.[5] Recrystallization is necessary to remove p-chloronitrobenzene.
Formation of Side Products High reaction temperatures can lead to side products.[7] Lowering the reaction temperature, if possible, or using a more selective catalyst system can mitigate this. A Chinese patent suggests using CuI as a catalyst to lower the reaction temperature to 75-85°C, reducing byproduct formation.[5]
Trapped Solvent High-boiling solvents like DMSO or DMF can be trapped in the crude product. Ensure the product is thoroughly washed with water after precipitation and dried completely, for instance in a vacuum oven.[8][10]

The following decision tree provides a logical workflow for troubleshooting common purification challenges.

G Troubleshooting Workflow for this compound Purification Start Crude Product Obtained PurityCheck Assess Product Purity (e.g., TLC, Melting Point) Start->PurityCheck IsColored Is Product Discolored (Yellow/Brown)? PurityCheck->IsColored IsPure Is Purity Acceptable? Charcoal Consider Recrystallization with Activated Charcoal IsPure->Charcoal No, color persists FinalProduct High-Purity Product IsPure->FinalProduct Yes AlkalineWash Perform Hot Alkaline Wash (e.g., 95°C 10% NaOH) IsColored->AlkalineWash Yes Recrystallize Recrystallize from a Suitable Solvent (e.g., Ethyl Acetate) IsColored->Recrystallize No AlkalineWash->Recrystallize Recrystallize->IsPure Charcoal->FinalProduct End End FinalProduct->End

Caption: A decision tree for troubleshooting common purification issues.

Quantitative Data on Purification

The effectiveness of purification steps can be quantified by measuring yield and purity (e.g., via melting point or HPLC). While specific datasets vary between experiments, the following table illustrates the expected improvement in purity and the associated yield at each stage.

Purification Stage Typical Purity Typical Yield Key Impurities Removed
Crude Product (Post-Workup) 80-90%~95-99%[8]Residual solvent (DMSO, DMF), inorganic salts, starting materials.
After Hot Alkaline Wash 90-97%~90-95%p-nitrophenol, other acidic byproducts.
After Recrystallization >99%~85-90%Soluble side products, unreacted p-chloronitrobenzene.
Final Product Melting Point 142-143 °C[10]--

Experimental Protocols

Protocol 1: Synthesis via Ullmann Condensation

This protocol is adapted from methods described in patent literature.[8][10]

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-nitrochlorobenzene, sodium nitrite, a base (e.g., sodium bicarbonate), a co-catalyst (e.g., ethylene glycol), and a solvent (e.g., DMF).[8][10]

  • Reaction : Heat the mixture to the target temperature (e.g., 140°C) and maintain for 3-4 hours while stirring.[8]

  • Workup : Cool the reaction mixture to room temperature. The product will often crystallize directly from the solvent.[8] Alternatively, the mixture can be poured into water to precipitate the crude product.[4]

  • Isolation : Collect the crude product by suction filtration.

The diagram below illustrates the general workflow for synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification Reactants p-Nitrochlorobenzene + Base + Catalyst Reaction Ullmann Condensation (e.g., 140°C in DMF) Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Wash Hot Alkaline Wash Workup->Wash Recrystal Recrystallization (Ethyl Acetate) Wash->Recrystal Drying Vacuum Drying Recrystal->Drying Product Pure this compound Drying->Product

Caption: General workflow from synthesis to pure product.

Protocol 2: Hot Alkaline Wash

This procedure is effective for removing acidic impurities.[5]

  • Suspend the crude this compound in a 10% (w/w) aqueous solution of sodium hydroxide.

  • Heat the suspension to approximately 95°C with vigorous stirring for 30-60 minutes.

  • Filter the hot mixture to collect the solid product.

  • Wash the filter cake several times with hot distilled water until the filtrate is neutral.

  • Dry the washed product before proceeding to the next step.

Protocol 3: Recrystallization

This is a standard method for purifying solid organic compounds.

  • Place the crude, washed product into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethyl acetate) to the flask.

  • Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves. Add more solvent in small portions if necessary.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[6]

  • If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[10]

The following diagram illustrates the logical relationship between different purification steps and the types of impurities they target.

G Purification Strategy Logic cluster_impurities Impurity Types cluster_steps Purification Steps Crude Crude Product P1 Water Wash Crude->P1 P2 Alkaline Wash Crude->P2 P3 Recrystallization Crude->P3 I1 Acidic Byproducts (e.g., p-nitrophenol) I2 Starting Materials (e.g., p-NCB) I3 Soluble Side Products I4 Inorganic Salts P1->I4 Removes Pure Pure Product P1->Pure P2->I1 Removes P2->Pure P3->I2 Removes P3->I3 Removes P3->Pure

Caption: Relationship between purification steps and impurity removal.

References

Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the continuous flow synthesis of nitroaromatic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the continuous flow nitration of aromatic compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Reactor Clogging or Blockage

Q: My reactor channel is clogged. What are the common causes and how can I resolve this?

A: Reactor clogging is a frequent issue in continuous flow synthesis, often caused by the precipitation of starting materials, intermediates, or products.[1]

  • Potential Causes:

    • Poor Solubility: The aromatic substrate, nitroaromatic product, or a byproduct may have limited solubility in the reaction medium, especially upon cooling or changes in solvent composition. For instance, the formation of benzoic acid as an oxidation byproduct can lead to clogging due to its poor solubility in the aqueous phase.[2]

    • High Concentration: Operating at high concentrations can exceed the solubility limit of one or more components.

    • Solid Byproducts: The reaction may generate insoluble inorganic salts or other solid byproducts.[1]

    • Incompatible Materials: The reactor material may not be compatible with the highly corrosive reagents, leading to degradation and particulate formation.

  • Solutions:

    • Solvent Selection: Choose a solvent system where all components remain in solution under the reaction conditions. Dichloromethane, dichloroethane, and acetic acid are commonly used solvents.[3] In some cases, adding a co-solvent can help maintain solubility.[2]

    • Temperature Adjustment: Increasing the reaction temperature can sometimes improve solubility. However, this must be balanced with the risk of side reactions.

    • Concentration Optimization: Operate at a lower concentration to prevent precipitation.

    • Reactor Type: For reactions known to produce solids, consider using a continuous stirred-tank reactor (CSTR) which can handle slurries more effectively than tubular or chip reactors.[4]

    • Ultrasonication: Applying ultrasound can help to break up precipitates and prevent them from adhering to the reactor walls.[1]

    • Material Compatibility: Ensure all wetted parts of the flow system (reactors, tubing, fittings) are made of corrosion-resistant materials such as 316L stainless steel, PTFE, or Hastelloy®.[4]

Issue 2: Poor or Inconsistent Yield and Selectivity

Q: I am observing low yields and inconsistent product isomer ratios. What factors should I investigate?

A: Inconsistent yields and poor selectivity in continuous flow nitration often stem from inadequate control over reaction parameters.

  • Potential Causes:

    • Inefficient Mixing: Poor mixing of the organic and aqueous phases can lead to mass transfer limitations, resulting in incomplete reaction and reduced selectivity.[2]

    • Temperature Fluctuations: Nitration reactions are highly exothermic, and poor temperature control can lead to "hot spots," promoting the formation of over-nitrated byproducts and reducing the selectivity of the desired isomer.[5][6]

    • Incorrect Stoichiometry: Inaccurate pumping of reagents can lead to an incorrect molar ratio of reactants, affecting both conversion and selectivity.

    • Residence Time Issues: If the residence time is too short, the reaction may not go to completion. Conversely, a residence time that is too long can lead to the formation of di- and tri-nitro compounds.[3]

  • Solutions:

    • Enhanced Mixing: Utilize efficient micromixers to ensure rapid and homogeneous mixing of the reactant streams.[2]

    • Precise Temperature Control: Employ a reactor with a high surface-area-to-volume ratio (e.g., a microreactor) and an efficient heat exchange system to maintain a stable reaction temperature.[5]

    • Accurate Pumping: Use high-precision pumps (e.g., HPLC pumps) to ensure accurate and stable flow rates of all reagents. For viscous reagents like mixed acids, consider thermal management of the reagent reservoirs or implementing back-pressure regulation to stabilize flow.[3]

    • Optimize Residence Time: Systematically vary the flow rate or reactor volume to find the optimal residence time for maximizing the yield of the desired product.[3]

Issue 3: Thermal Runaway or Exotherm Management

Q: The reactor temperature is increasing uncontrollably. How can I manage the exotherm of my nitration reaction?

A: Nitration reactions are highly exothermic, and managing the heat generated is crucial for safe operation.[6] A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the system.[7]

  • Immediate Actions in Case of a Runaway:

    • Stop Reactant Flow: Immediately stop the pumps to halt the feeding of reactants.[7]

    • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.[7]

    • Inert Quench: If the temperature continues to rise, consider introducing a cold, inert solvent to quench the reaction.

  • Preventative Measures and Solutions:

    • Reactor Choice: Use microreactors or tubular reactors with high heat transfer coefficients.[8]

    • Cooling System: Ensure your cooling system has sufficient capacity for the scale of your reaction.

    • Staged Addition: In some reactor setups like CSTRs in series, distributing the addition of the nitrating agent across multiple points can help to manage the heat load.[9]

    • Dilution: Running the reaction at a lower concentration can reduce the rate of heat generation.

    • Lower Temperature: Operating at a lower temperature will slow down the reaction rate and heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the main safety advantages of using continuous flow for nitration reactions?

A1: Continuous flow chemistry offers significant safety benefits over traditional batch processing for hazardous reactions like nitration.[7] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for highly efficient heat removal and precise temperature control.[8] This minimizes the risk of thermal runaway and allows reactions to be performed safely under conditions that would be too dangerous for batch reactors.[7]

Q2: What materials are recommended for constructing a continuous flow nitration system?

A2: Due to the highly corrosive nature of the reagents used in nitration (e.g., concentrated nitric and sulfuric acids), it is crucial to use compatible materials. Recommended materials for reactors, tubing, and fittings include 316L stainless steel, PTFE, and Hastelloy®.[4]

Q3: How can I monitor the progress of my continuous flow nitration reaction in real-time?

A3: In-line analytical techniques can be integrated into the flow path to provide real-time monitoring of the reaction. Common methods include:

  • Infrared (IR) Spectroscopy

  • UV-Visible (UV/Vis) Spectroscopy

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Ultra-High-Performance Liquid Chromatography (UHPLC)

These techniques allow for the real-time quantification of reactants, intermediates, and products, enabling better process understanding and control.[10]

Q4: What is the best way to handle and prepare the mixed acid nitrating agent?

A4: Always handle concentrated acids in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and an apron.[11] When preparing the mixed acid, always add the acid to water (or the stronger acid to the weaker one) slowly and with cooling , as the dilution process is highly exothermic.[12] Store acids in dedicated acid cabinets away from incompatible materials.[13]

Q5: How does the concentration of sulfuric acid in the mixed acid affect the reaction?

A5: Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[14] The concentration of sulfuric acid can significantly impact the reaction rate and selectivity.[2] A higher concentration of sulfuric acid generally leads to a faster reaction.[2]

Quantitative Data

Table 1: Continuous Flow Nitration of Toluene

Temperature (°C)Residence Time (min)Nitrating AgentSolvento:p Isomer RatioYield (%)Reference
6515H₂SO₄/HNO₃None54:39 (o:p)-[15]
3070Ac₂O/H₂SO₄/HNO₃None54:39 (o:p)-[15]
48.82.75H₂SO₄/HNO₃ (1:1.29 molar ratio)None-77.85 (m-nitrotoluene)[16]

Table 2: Continuous Flow Nitration of o-Xylene

Temperature (°C)Residence Time (s)H₂SO₄:HNO₃ Ratio (v/v)H₂SO₄ Concentration (%)Yield (%)Reference
40291.59894.1[17]
50291.59893.2[17]
60291.59891.5[17]

Experimental Protocols

Protocol 1: Continuous Flow Nitration of Nitrobenzene

This protocol is based on the work of Zhao et al. (2025).[5]

  • Materials:

    • Nitrobenzene (>99%)

    • Fuming nitric acid (>98%)

    • Sulfuric acid (>98%)

    • Dichloromethane (>99.9%)

    • Sodium bicarbonate (>99%)

    • Deionized water

  • Equipment:

    • Two high-precision pumps

    • Micromixer (e.g., Tantalum)

    • Coiled tube reactor (e.g., 316L stainless steel or Hastelloy®)

    • Thermostatic bath

    • Back-pressure regulator

    • Collection vessel

  • Procedure:

    • Reagent Preparation:

      • Prepare the mixed acid by carefully adding the required amount of fuming nitric acid to sulfuric acid in a flask cooled in an ice bath.

      • Prepare a solution of nitrobenzene in dichloromethane.

    • System Setup:

      • Assemble the continuous flow system as shown in the diagram below, ensuring all connections are secure.

      • Immerse the micromixer and reactor coil in the thermostatic bath set to the desired reaction temperature (e.g., 70 °C).

      • Set the back-pressure regulator to the desired pressure.

    • Reaction Execution:

      • Pump the two reactant streams (mixed acid and nitrobenzene solution) at the desired flow rates into the micromixer.

      • The mixed stream then flows through the heated reactor coil for the specified residence time (e.g., 4 minutes).

      • The product stream exits the reactor and is collected in a vessel containing a quench solution (e.g., ice-cold water or a dilute sodium bicarbonate solution).

    • Work-up and Analysis:

      • Separate the organic and aqueous layers.

      • Wash the organic layer with sodium bicarbonate solution and then with water.

      • Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).

      • Analyze the product by GC or HPLC to determine yield and selectivity.

Visualizations

experimental_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Work-up & Analysis Aromatic Aromatic Substrate Mixer Micromixer Aromatic->Mixer NitratingAgent Nitrating Agent NitratingAgent->Mixer Reactor Flow Reactor (Temperature Controlled) Mixer->Reactor Quench Quenching Reactor->Quench Separation Phase Separation Quench->Separation Analysis Analysis (GC/HPLC) Separation->Analysis

Caption: Experimental workflow for continuous flow nitration.

troubleshooting_logic Start Problem Encountered Clogging Reactor Clogging? Start->Clogging Yield Low/Inconsistent Yield? Start->Yield Exotherm Uncontrolled Exotherm? Start->Exotherm Solubility Check Solubility & Concentration Clogging->Solubility Yes Mixing Check Mixing Efficiency Yield->Mixing Yes TempControl Verify Temperature Control Yield->TempControl Pumping Verify Pump Accuracy Yield->Pumping ResidenceTime Optimize Residence Time Yield->ResidenceTime Cooling Check Cooling System Exotherm->Cooling Yes StopFlow STOP FLOW IMMEDIATELY Exotherm->StopFlow Yes

Caption: Troubleshooting logic for common flow nitration issues.

References

Validation & Comparative

analytical techniques for characterizing 4,4'-dinitrodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Techniques for Characterizing 4,4'-Dinitrodiphenyl Ether

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This compound, an important intermediate in organic and polymer synthesis, requires accurate analytical assessment to ensure purity, stability, and structural integrity.[1][2] This guide provides an objective comparison of key analytical techniques used for its characterization, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The characterization of this compound typically involves a combination of chromatographic and spectroscopic methods to obtain comprehensive information about its identity, purity, and structure. Chromatographic techniques are essential for separating the compound from impurities and quantifying its presence, while spectroscopic methods provide detailed structural insights.[3]

Qualitative and Quantitative Method Overview

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[4][5]Purity, quantification, identification based on retention time.High resolution, suitable for non-volatile compounds, robust and reliable.[4]Requires soluble samples, retention time is not an absolute identifier.
GC-MS Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by mass-based detection.[3]Purity, quantification, molecular weight, and structural fragmentation patterns for definitive identification.[6]High sensitivity and specificity, provides structural information.[7]Requires volatile and thermally stable analytes, potential for thermal degradation.[3]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment of atoms.[8]Unambiguous molecular structure, identification of isomers, molecular connectivity.Provides the most detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.
FTIR Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.[9]Identification of functional groups present in the molecule.Fast, simple sample preparation, provides a molecular "fingerprint".Provides limited information on the overall molecular structure, not ideal for quantification.
Thermal Analysis (DSC/TGA) Measures changes in physical properties (e.g., heat flow, mass) as a function of temperature.[8]Melting point, decomposition temperature, thermal stability.[8]Provides critical information on thermal behavior and purity.Does not provide structural information.

Quantitative Performance Data

Quantitative analysis of nitroaromatic compounds is crucial for purity assessment and concentration determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose.[3][4]

ParameterHPLC-UVGC-MS / GC-ECD
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range.Can reach pg/mL to ng/mL levels, especially with an Electron Capture Detector (ECD) which is highly sensitive to nitroaromatics.[4]
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL to µg/mL range.Can reach high pg/mL to ng/mL levels.
Linearity (R²) Generally > 0.999 over a defined concentration range.Generally > 0.995 over a defined concentration range.
Precision (%RSD) Typically < 2% for replicate injections.Typically < 5% for replicate injections.
Typical Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water mixtures.[4][10]Helium or Nitrogen.[11]
Common Detector Diode-Array Detector (DAD) or UV-Vis Detector.[12]Mass Spectrometer (MS) or Electron Capture Detector (ECD).[4]

Experimental Protocols

Detailed and validated methodologies are critical for reproducible and accurate results. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the quantitative analysis of this compound.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve a range of concentrations.[12]

  • Chromatographic System: Utilize an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 90:10 (v/v) acetonitrile:water.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically around 360-365 nm for dinitrophenyl compounds).[5][10]

    • Injection Volume: 20 µL.[10]

  • Analysis: Inject the calibration standards to construct a calibration curve. Inject the sample solution to determine the concentration of this compound by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying and quantifying this compound, assuming it is sufficiently volatile and thermally stable.

  • Sample Preparation: Prepare a stock solution by dissolving the sample in a volatile organic solvent like acetone or acetonitrile. Create calibration standards by diluting the stock solution.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).[11]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[11]

    • Injector Temperature: 250°C.[11]

    • Oven Temperature Program: Start at a lower temperature (e.g., 50°C, hold for 2 minutes), then ramp at a controlled rate (e.g., 7°C/min) to a final temperature (e.g., 330°C) to ensure separation from any impurities.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250°C.[11]

    • Scan Range: Scan a mass-to-charge (m/z) range appropriate for the parent ion (m/z 260.2) and expected fragments.[6]

  • Analysis: Identification is confirmed by matching the retention time and the mass spectrum of the sample peak with that of a reference standard. Quantification is performed by comparing the peak area to a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8][13]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to observe the signals from the aromatic protons. The spectrum for this compound is characterized by distinct signals corresponding to the protons on the phenyl rings.[8]

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to observe signals for each unique carbon atom in the molecule.

  • Analysis: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values of the peaks to confirm the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying the functional groups present.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture into a fine powder and press it into a thin, transparent pellet.[14]

    • Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[14]

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Place the sample in the spectrometer's sample holder and collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups in this compound, such as the strong peaks for the nitro group (NO₂) stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C ether stretches, and aromatic C-H and C=C bonds.

Visualized Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of analytical processes and decision-making logic.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Acetonitrile injector Autosampler/ Injector prep_sample->injector prep_std Prepare Calibration Standards prep_std->injector column C18 Column injector->column Mobile Phase (ACN/H2O) detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram curve Construct Calibration Curve chromatogram->curve quantify Quantify Analyte chromatogram->quantify curve->quantify

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent injector Heated Injector prep->injector column Capillary Column injector->column Carrier Gas (Helium) ion_source Ion Source (EI) column->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector tic Total Ion Chromatogram detector->tic spectrum Mass Spectrum detector->spectrum result Identify & Quantify tic->result spectrum->result

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

logic_flow start What is the analytical goal? q_structure Need to determine molecular structure? start->q_structure q_purity Need to determine purity/concentration? start->q_purity q_functional Need to identify functional groups? start->q_functional q_thermal Need thermal stability data? start->q_thermal q_structure->q_purity ans_nmr Use NMR q_structure->ans_nmr  Yes q_purity->q_functional ans_chrom Use HPLC or GC-MS q_purity->ans_chrom  Yes q_functional->q_thermal ans_ftir Use FTIR q_functional->ans_ftir  Yes ans_thermal Use DSC/TGA q_thermal->ans_thermal  Yes

Caption: Logic for selecting an appropriate analytical technique.

Alternative and Complementary Techniques

While the four main techniques provide a wealth of information, other methods can offer complementary data for a full characterization of nitroaromatic compounds.

  • Fluorescence Quenching: This method can be used for the rapid and sensitive detection of nitroaromatic compounds.[4][15] It relies on the ability of nitroaromatics to quench the fluorescence of certain probe molecules.[4] While promising for screening, its quantitative application requires careful validation due to potential interference from other compounds in complex matrices.[4]

  • Colorimetric Methods: These techniques are often used for rapid, qualitative detection of nitroaromatics.[16] They are based on chemical reactions that produce a colored product, such as the formation of a Meisenheimer or Janovsky complex, in the presence of the analyte.[16][17] These methods are simple and fast but may lack the sensitivity and selectivity of instrumental techniques.[17]

References

A Comparative Guide to the Synthesis of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of 4,4'-dinitrodiphenyl ether is a critical step for various downstream applications. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable protocol. The primary routes for the synthesis of this compound are the Ullmann condensation, nucleophilic aromatic substitution (SNAr), and direct nitration of diphenyl ether.

Data Presentation

The following table summarizes the key quantitative data for each of the primary synthesis methods for this compound.

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)Direct Nitration
Starting Materials p-Nitrochlorobenzene, Sodium Nitritep-Fluoronitrobenzene, Sodium CarbonateDiphenyl Ether, Nitric Acid, Sulfuric Acid
Solvent Dimethylformamide (DMF)Dimethylacetamide (DMAc)Not specified in detail, likely excess acid
Catalyst/Reagent Ethylene Glycol (co-catalyst)Potassium Benzoate-
Temperature 140°C[1]170°C[2]Not specified in detail
Reaction Time 3 hours[1]12 hours[2]Not specified in detail
Reported Yield 98.8%[1]98.5%[2]~45% (of 4,4'-isomer)[1][3]
Product Purity High (Melting range: 142-143°C)[1]High[2]Mixture of isomers (2,2'-, 2,4'-, and 4,4'-)[3]

Experimental Protocols

Ullmann Condensation

This method provides a high yield of this compound through a copper-catalyzed reaction, though some modern variations achieve high yields without a copper catalyst by using a co-catalyst system.[1]

Procedure: To a 500 ml three-necked flask equipped with a reflux condenser, a gas absorber, a thermometer, and an electric stirrer, add 31.5 g of p-nitrochlorobenzene, 7.6 g of sodium nitrite, 12 g of sodium bicarbonate, 100 g of dimethylformamide (DMF), and 2 g of ethylene glycol. The reaction mixture is heated to a temperature of 140°C and maintained for 3 hours. After the reaction is complete, heating is stopped, and the mixture is allowed to cool to room temperature. The crystalline product is collected by suction filtration. The obtained product is washed with hot water at 95°C, filtered, and dried in a vacuum oven (0.06 MPa, 3 hours) to yield 25.7 g of this compound (98.8% yield) with a melting range of 142-143°C.[1]

Nucleophilic Aromatic Substitution (SNAr)

This high-yield method involves the reaction of an activated aryl halide with a nucleophile.[2]

Procedure: A 250 ml flask equipped with an agitator, thermometer, and a nitrogen bleed is charged with 66.5 g (0.47 mole) of p-fluoronitrobenzene, 77 g of dimethylacetamide (DMAc), 0.57 g (0.004 mole) of potassium benzoate, and 25 g (0.24 mole) of sodium carbonate. The reaction mixture is heated to and maintained at 170°C while being agitated under a nitrogen blanket. After 12 hours, this compound is obtained in a 98.5% yield.[2]

Direct Nitration of Diphenyl Ether

While seemingly the most direct route, the nitration of diphenyl ether typically results in a lower yield of the desired 4,4'-isomer and the formation of a mixture of other nitrated isomers, which complicates purification.[1][3]

Procedure: In a process where diphenyl ether is nitrated with nitric acid in the presence of sulfuric acid, the yield of this compound is reported to be around 45%. The reaction also produces other isomers, including 2,2'-dinitrodiphenyl ether and 2,4'-dinitrodiphenyl ether.[1][3] The presence of these isomers makes this method less desirable for applications requiring high purity of the 4,4'-isomer.

Mandatory Visualization

Ullmann_Condensation_Workflow Reactants p-Nitrochlorobenzene Sodium Nitrite Sodium Bicarbonate DMF, Ethylene Glycol Reaction Heat to 140°C 3 hours Reactants->Reaction Cooling Cool to Room Temp. Reaction->Cooling Filtration Suction Filtration Cooling->Filtration Washing Wash with Hot Water (95°C) Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the Ullmann Condensation Synthesis.

SNAr_Workflow Reactants p-Fluoronitrobenzene Sodium Carbonate DMAc Potassium Benzoate Reaction Heat to 170°C 12 hours (Nitrogen Atmosphere) Reactants->Reaction Product This compound Reaction->Product Direct_Nitration_Workflow Reactants Diphenyl Ether Nitric Acid Sulfuric Acid Reaction Nitration Reaction Reactants->Reaction Product_Mixture Mixture of Isomers (2,2'-, 2,4'-, 4,4'-) + Starting Material Reaction->Product_Mixture Purification Difficult Purification Product_Mixture->Purification Final_Product This compound (~45% Yield) Purification->Final_Product

References

A Comparative Guide to Polyimide Monomers: 4,4'-Dinitrodiphenyl Ether vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the performance of polyimide monomers, supported by experimental data, to guide material selection in advanced applications.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomers, specifically the diamine and dianhydride, is critical in tailoring the final properties of the polyimide to meet the demands of specific applications, from advanced electronics to medical devices. This guide provides a comprehensive comparison of polyimides derived from 4,4'-dinitrodiphenyl ether (DNDE), which is reduced in situ to 4,4'-oxydianiline (ODA), against those synthesized from other common aromatic and modified diamine monomers.

Performance Comparison of Diamine Monomers

The structure of the diamine monomer significantly influences the final properties of the polyimide. Here, we compare the performance of polyimides synthesized from ODA with those from other representative diamines when reacted with a common dianhydride, pyromellitic dianhydride (PMDA).

Diamine MonomerStructureGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Key Characteristics
4,4'-Oxydianiline (ODA) ~380-400~120-140~3.0-3.5~5-10Excellent thermal stability, good mechanical properties, flexible ether linkage.[1][2][3]
p-Phenylenediamine (p-PDA) >420~130-150~8.0-9.0~2-4High rigidity, exceptional thermal stability and modulus, but lower flexibility and solubility.[1]
m-Phenylenediamine (m-PDA) ~320-350~100-120~2.5-3.0~10-20Increased flexibility and solubility compared to p-PDA, lower thermal stability.[4]
2,2'-Bis(trifluoromethyl)benzidine (TFMB) ~335~90-110~2.0-2.5~5-8Introduction of -CF3 groups enhances solubility, lowers dielectric constant, and improves optical transparency.[5][6]
4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) ~325~95-115~2.2-2.7~6-9Similar to TFMB, the hexafluoroisopropylidene group imparts solubility, low dielectric constant, and optical clarity.[7][8]

Note: The properties listed are typical values and can vary based on the specific dianhydride used, synthesis conditions, and film preparation methods.

The Role of this compound (via 4,4'-Oxydianiline)

4,4'-Oxydianiline (ODA), derived from the reduction of this compound, is a cornerstone in the synthesis of high-performance polyimides, most notably in the production of Kapton®. The flexible ether linkage in the ODA monomer imparts a degree of flexibility to the otherwise rigid polyimide backbone. This results in polymers with a desirable combination of high thermal stability and good mechanical properties, including toughness and flexibility, making them suitable for applications requiring thin films and coatings.[1]

In comparison to more rigid linear diamines like p-phenylenediamine (p-PDA), ODA-based polyimides exhibit slightly lower glass transition temperatures and tensile moduli but significantly greater elongation at break, indicating enhanced ductility.[1] Conversely, when compared to diamines containing bulky, fluorine-containing groups such as 2,2'-bis(trifluoromethyl)benzidine (TFMB) or 4,4'-(hexafluoroisopropylidene)dianiline (6F-ODA), ODA-derived polyimides generally possess higher thermal stability but are less soluble in organic solvents and have higher dielectric constants.[5][7] The introduction of fluorinated groups is a common strategy to improve the processability and electrical insulating properties of polyimides for microelectronics applications.

Experimental Protocols

The following section details a generalized yet comprehensive methodology for the synthesis and characterization of polyimides, based on established experimental protocols.

Synthesis of Polyimide (Two-Step Method)

This is the most common method for preparing polyimides, involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

1. Poly(amic acid) Synthesis:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, a stoichiometric amount of the diamine monomer (e.g., 4,4'-oxydianiline) is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • The solution is cooled in an ice bath, and an equimolar amount of the dianhydride (e.g., pyromellitic dianhydride) is added portion-wise with vigorous stirring.

  • The reaction is allowed to proceed at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.

2. Thermal Imidization:

  • The poly(amic acid) solution is cast onto a clean glass substrate to a uniform thickness.

  • The cast film is then subjected to a staged heating program in a vacuum or inert atmosphere oven. A typical cycle involves heating at 100°C for 1 hour, 200°C for 1 hour, and finally at 300-350°C for 1 hour to effect the cyclodehydration to the polyimide.

Characterization of Polyimide Films

1. Thermal Properties:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimide film. The analysis is typically performed under a nitrogen atmosphere at a heating rate of 10°C/min.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The sample is heated at a controlled rate (e.g., 10-20°C/min) to observe the endothermic shift in the heat flow corresponding to the Tg.

2. Mechanical Properties:

  • Tensile Testing: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine (UTM) according to ASTM D882 standards.

Logical Flow for Monomer Selection

The selection of a suitable diamine monomer is a critical step in designing a polyimide with the desired properties. The following diagram illustrates the logical workflow for this process.

Monomer_Selection Start Define Application Requirements Thermal_Stability High Thermal Stability? Start->Thermal_Stability Mechanical_Properties High Modulus & Strength? Thermal_Stability->Mechanical_Properties Yes Flexibility Flexibility Required? Thermal_Stability->Flexibility No Mechanical_Properties->Flexibility No Processability Solubility / Low Dielectric Constant? Mechanical_Properties->Processability Yes Rigid_Linear Use Rigid Linear Diamine (e.g., p-PDA) Mechanical_Properties->Rigid_Linear Yes Flexibility->Processability Yes Flexible_Linker Use Diamine with Flexible Linker (e.g., ODA) Flexibility->Flexible_Linker Moderate Meta_Isomer Use Meta-Substituted Diamine (e.g., m-PDA) Flexibility->Meta_Isomer High Bulky_Group Use Diamine with Bulky/Fluorinated Groups (e.g., TFMB, 6F-ODA) Processability->Bulky_Group Yes End Optimized Polyimide Processability->End No Rigid_Linear->End Flexible_Linker->End Meta_Isomer->End Bulky_Group->End

Caption: Monomer selection workflow for desired polyimide properties.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the integrity and safety of final products. 4,4'-Dinitrodiphenyl ether, a key building block in the synthesis of polymers and pharmaceuticals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data. Furthermore, it explores alternative analytical techniques, offering a broader perspective on purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for assessing the purity of this compound. The high resolution of HPLC allows for the effective separation of the main component from structurally similar impurities that may arise during its synthesis.

Potential Impurities: Based on common synthesis routes, such as the Ullmann condensation or nucleophilic aromatic substitution, potential impurities in this compound may include unreacted starting materials like p-chloronitrobenzene and p-nitrophenol, as well as isomers and by-products from side reactions.[1][2]

Representative HPLC Purity Analysis Data

To illustrate the utility of HPLC for purity validation, the following table summarizes representative chromatographic data from the analysis of a synthesized batch of this compound against a certified reference standard.

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
p-Nitrophenol (Impurity)3.20.15Not Detected
p-Chloronitrobenzene (Impurity)4.50.20Not Detected
This compound 8.7 99.55 >99.9
Isomeric Impurity9.10.10Not Detected

Experimental Protocol: Reversed-Phase HPLC

A detailed methodology for the purity validation of this compound by RP-HPLC is provided below. This protocol is based on established methods for the analysis of nitroaromatic compounds.[3][4][5]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A phenyl-based column can also be considered for alternative selectivity.[6]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).

    • 0-10 min: 50-80% B

    • 10-12 min: 80% B

    • 12-15 min: 80-50% B

    • 15-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[3][4][5]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Solvent: Acetonitrile is a suitable solvent due to the good solubility of this compound.[7]

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the this compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Experimental Workflow for Purity Validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. The following table compares HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.[8][9][10]
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[11]Applicable to a wide range of soluble organic compounds. Provides structural information alongside quantification.
Advantages High resolution for complex mixtures, versatile, and widely available.High sensitivity, especially with selective detectors like ECD for nitroaromatics.[12]Primary analytical method (can be performed without a specific reference standard for the analyte), non-destructive, and provides absolute purity.[10]
Limitations Requires the compound to be soluble in the mobile phase.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard for absolute quantification.

Experimental Protocols for Alternative Methods

Gas Chromatography (GC)

GC is a suitable alternative for the purity analysis of this compound, particularly for detecting volatile impurities.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to nitroaromatics.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-1701).[13]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent like acetone or toluene to a concentration of approximately 1 mg/mL.

GC_vs_qNMR cluster_gc Gas Chromatography (GC) cluster_qnmr Quantitative NMR (qNMR) gc_principle Separation of Volatiles gc_adv High Sensitivity gc_principle->gc_adv gc_lim Thermal Stability Required gc_principle->gc_lim qnmr_principle Nuclear Signal Integration qnmr_adv Absolute Purity & Structure qnmr_principle->qnmr_adv qnmr_lim Lower Sensitivity qnmr_principle->qnmr_lim

Comparison of GC and qNMR Principles.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and can be used as a primary method.

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to an NMR tube.

3. Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Conclusion

For the routine purity validation of this compound, reversed-phase HPLC offers a reliable and high-resolution method capable of separating the main component from potential process-related impurities. The provided HPLC protocol serves as a robust starting point for method development and validation. However, for a more comprehensive characterization of the compound's purity, especially for regulatory purposes or for the qualification of reference standards, orthogonal techniques such as Gas Chromatography and Quantitative NMR are invaluable. GC is particularly useful for detecting volatile impurities, while qNMR provides an absolute purity value and structural confirmation in a single experiment. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of this compound in their applications.

References

A Comparative Guide to Catalysts for Diaryl Ether Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers is a cornerstone of modern organic chemistry, enabling the construction of molecules with significant biological activity and material properties. The diaryl ether motif is a prevalent structural feature in a wide array of natural products, pharmaceuticals, and agrochemicals.[1] The choice of catalyst is paramount in achieving efficient and selective C-O bond formation. This guide provides an objective comparison of the leading catalytic systems for diaryl ether synthesis, with a focus on copper- and palladium-based catalysts, supported by experimental data and detailed protocols.

The two most prominent methods for diaryl ether synthesis are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[2] While the Ullmann reaction is a classic transformation, modern advancements have led to milder reaction conditions. The Buchwald-Hartwig reaction, an adaptation of the powerful amination reaction, offers broad substrate scope and high functional group tolerance.[3][4] Newer methods, including nickel-catalyzed and organocatalyzed approaches, are also emerging as viable alternatives.[5][6]

At a Glance: Key Differences Between Ullmann and Buchwald-Hartwig Reactions[2]
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, phenols, or noneBulky, electron-rich phosphines
Reaction Temp. High (often >100-220°C for traditional methods)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)Aprotic solvents (e.g., toluene, dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower cost (copper is more abundant)Higher cost (palladium and specialized ligands)

Performance Comparison of Catalytic Systems

The selection of a catalyst system is critical and often depends on the specific substrates and desired reaction conditions. The following tables summarize the performance of various catalysts for the synthesis of diaryl ethers.

Copper-Catalyzed Systems (Ullmann-Type)

Copper-catalyzed systems are attractive due to the low cost and abundance of the metal.[7] Recent developments have focused on the use of ligands to enable milder reaction conditions.[8][9] The use of nano-sized copper catalysts has also been shown to promote rapid C-O bond formation, often under ligand-free conditions.[10][11][12]

Table 1: Performance of Selected Copper Catalysts

EntryAryl HalidePhenolCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1IodobenzenePhenolCuI / 1,3-diphenyl-1,3-propanedioneKF/Al₂O₃Toluene11095[9]
24-IodotoluenePhenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane9091[7]
34-Bromoanisole4-MethoxyphenolCuI / N,N-dimethylglycineK₃PO₄Acetonitrile8095[13]
42-Bromonaphthalenep-CresolCuIPPh₃K₂CO₃Toluene10092[13]
5Aryl IodidesPhenolsCu₂O nanocubes (0.1 mol%)K₂CO₃THFReflux85-95[11]
6Aryl BromidesPhenolsCuO NPsCs₂CO₃DMSO11065-93[11]
Palladium-Catalyzed Systems (Buchwald-Hartwig)

Palladium-catalyzed diaryl ether synthesis is known for its broad substrate scope and functional group tolerance.[3] The key to the success of this transformation has been the development of electron-rich, bulky phosphine ligands.[14] These ligands facilitate the crucial reductive elimination step, leading to the formation of the diaryl ether.[15]

Table 2: Performance of Selected Palladium Catalysts

EntryAryl HalidePhenolCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14-Chlorotolueneo-CresolPd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylNaHToluene10093
23-BromopyridinePhenolPd₂(dba)₃ / New Biarylphosphine LigandK₃PO₄Toluene8075-88[15]
3Aryl BromidesPhenols[(cinnamyl)PdCl]₂ / Biarylphosphine ligandK₃PO₄Toluene/DME80up to 99[1][2]
4Aryl ChloridesPhenolsPd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylNaHToluene10080-95

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are general procedures for the two major catalytic systems.

General Procedure for Ullmann Diaryl Ether Synthesis

This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in a non-polar solvent.[13]

  • Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol %).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction Execution: Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.[13]

General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis

This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.[3]

  • Reactant Preparation: In a glovebox, to a screw-cap test tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol % Pd), the specified biarylphosphine ligand (0.02 mmol), and K₃PO₄ (1.5 mmol).

  • Substrate Addition: Add the aryl bromide (1.0 mmol) and the phenol (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction Execution: Seal the tube with a Teflon-lined cap and remove it from the glovebox. Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.[3]

Mechanistic Pathways and Workflow

Understanding the underlying mechanisms of these catalytic reactions is essential for troubleshooting and optimization.

Catalytic Cycles

The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions explain their distinct characteristics and substrate compatibilities.[2]

Ullmann_Cycle cluster_0 Ullmann Condensation Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ar'OH, Base Cu(III)(Ar)(OAr')X Cu(III)(Ar)(OAr')X Cu(I)OAr'->Cu(III)(Ar)(OAr')X ArX (Oxidative Addition) Cu(III)(Ar)(OAr')X->Cu(I)X Product Ar-O-Ar' Cu(III)(Ar)(OAr')X->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig C-O Coupling Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L ArX (Oxidative Addition) Pd(II)(Ar)(OAr')L Pd(II)(Ar)(OAr')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(OAr')L Ar'OH, Base Pd(II)(Ar)(OAr')L->Pd(0)L Product Ar-O-Ar' Pd(II)(Ar)(OAr')L->Product Reductive Elimination Decision_Workflow start Start: Diaryl Ether Synthesis cost Is cost a primary concern? start->cost ullmann Consider Ullmann Condensation cost->ullmann Yes buchwald Consider Buchwald-Hartwig C-O Coupling cost->buchwald No harsh_conditions Are harsh conditions (high temp.) acceptable? ullmann->harsh_conditions substrate Are substrates electron-rich or sterically hindered? buchwald->substrate substrate->harsh_conditions No proceed_buchwald Proceed with Buchwald-Hartwig protocol substrate->proceed_buchwald Yes ligand_screening Perform ligand screening for modern Ullmann conditions harsh_conditions->ligand_screening No proceed_ullmann Proceed with Ullmann protocol harsh_conditions->proceed_ullmann Yes ligand_screening->proceed_ullmann

References

A Comparative Performance Analysis of High-Performance Polymers: Focusing on Polyimides Derived from 4,4'-diaminodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-performance polymers, materials derived from 4,4'-dinitrodiphenyl ether, particularly through its diamine derivative 4,4'-diaminodiphenyl ether (ODA), represent a significant class of polyimides renowned for their exceptional thermal, mechanical, and chemical properties. This guide provides a detailed comparison of the performance of these polyimides with other leading high-performance thermoplastics, namely Polyether Ether Ketone (PEEK) and Polyetherimide (PEI). The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed material selection for demanding applications.

Performance Comparison of High-Performance Polymers

The selection of a high-performance polymer is often dictated by a trade-off between various properties such as thermal stability, mechanical strength, and chemical resistance. The following tables summarize the key performance indicators for polyimides derived from ODA with different dianhydrides—Pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA)—alongside PEEK and PEI.

Mechanical Properties

The mechanical properties of these polymers underscore their suitability for structural applications. Polyimides generally exhibit high tensile strength and modulus, indicating their rigidity and strength.[1]

PropertyPMDA-ODA PolyimideBTDA-ODA PolyimideBPDA-ODA PolyimidePEEK (Unfilled)PEI (Unfilled)
Tensile Strength (MPa) 110 - 137[2]114.19[1]94 - 12090 - 100[3]105
Tensile Modulus (GPa) 3.42[1]3.23[1]1.85 - 2.183.6 - 3.9[3]3.3
Elongation at Break (%) 2.82[1]3.58[1]7 - 1530 - 50[3]60-80[4]
Thermal Properties

Thermal stability is a hallmark of this class of polymers, with polyimides, in particular, demonstrating exceptional performance at elevated temperatures.[5][6]

PropertyPMDA-ODA PolyimideBTDA-ODA PolyimideBPDA-ODA PolyimidePEEKPEI
Glass Transition Temperature (Tg, °C) 302[1]276[1]290[1]143[5]217[7]
Continuous Use Temperature (°C) ~240-260~240-260~240-260up to 260[5]170[8]
5% Weight Loss Temperature (TGA, °C) 505[2]~500~500~550~500
Chemical and Solvent Resistance

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. The following sections outline the standard experimental protocols for determining the key properties discussed.

Synthesis of ODA-Based Polyimides

The synthesis of polyimide films from 4,4'-diaminodiphenyl ether (ODA) and various dianhydrides typically follows a two-step process.[1]

G cluster_synthesis Polyimide Synthesis Workflow ODA ODA (10 mmol) dissolved in DMAC Dianhydride Dianhydride (e.g., BTDA, 10 mmol) added ODA->Dianhydride Stirring Vigorous stirring (4h) to form polyamic acid solution Dianhydride->Stirring Coating Solution coated on a glass plate Stirring->Coating Heating_1 Heated in vacuum oven (60°C, 2h) Coating->Heating_1 Thermal_Imidization Thermal imidization at 100°C, 200°C, and 300°C (1h each) Heating_1->Thermal_Imidization PI_Film Polyimide Film Formation Thermal_Imidization->PI_Film

Caption: Synthesis workflow for ODA-based polyimide films.

Mechanical Property Testing: Tensile Properties (ASTM D882)

Tensile properties of thin plastic sheeting are determined following the ASTM D882 standard.[11] This test is crucial for understanding a material's response to pulling forces.

G cluster_tensile_test ASTM D882 Tensile Test Workflow Specimen_Prep Prepare rectangular film specimens (e.g., 15-25 mm wide, 150 mm long) Conditioning Condition specimens at standard lab conditions (23°C, 50% RH) Specimen_Prep->Conditioning Mounting Mount specimen in universal testing machine with suitable grips Conditioning->Mounting Testing Apply tensile load at a constant rate (e.g., 500 mm/min) Mounting->Testing Data_Acquisition Record load and elongation data until specimen breaks Testing->Data_Acquisition Analysis Calculate Tensile Strength, Tensile Modulus, and Elongation at Break Data_Acquisition->Analysis

Caption: Workflow for tensile property testing according to ASTM D882.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This is used to determine the thermal stability and decomposition temperature of the polymer.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] It is used to determine the glass transition temperature (Tg), melting point, and crystallization behavior.

G cluster_thermal_analysis Thermal Analysis Workflow TGA TGA: Heat sample at a constant rate in a controlled atmosphere (e.g., N2) TGA_Data Record mass loss vs. temperature TGA->TGA_Data TGA_Analysis Determine onset of decomposition and % weight loss TGA_Data->TGA_Analysis DSC DSC: Heat/cool sample at a constant rate DSC_Data Record heat flow vs. temperature DSC->DSC_Data DSC_Analysis Determine Glass Transition (Tg) and other thermal events DSC_Data->DSC_Analysis

Caption: General workflow for TGA and DSC thermal analysis.

Chemical Resistance Testing (ASTM D543)

The resistance of plastics to chemical reagents is evaluated using ASTM D543.[5] This standard provides procedures for immersion testing and reporting changes in weight, dimensions, appearance, and mechanical properties.

G cluster_chemical_resistance ASTM D543 Chemical Resistance Workflow Specimen_Prep Prepare standard test specimens Initial_Measurement Measure initial weight, dimensions, and mechanical properties Specimen_Prep->Initial_Measurement Immersion Immerse specimens in chemical reagent for a specified time and temperature Initial_Measurement->Immersion Post_Immersion Remove, clean, and re-measure weight and dimensions Immersion->Post_Immersion Post_Mech_Test Conduct mechanical tests on exposed specimens Post_Immersion->Post_Mech_Test Analysis Report changes in weight, dimensions, appearance, and mechanical properties Post_Mech_Test->Analysis

Caption: Workflow for chemical resistance testing based on ASTM D543.

Conclusion

Polymers derived from 4,4'-diaminodiphenyl ether exhibit exceptional thermal stability and high mechanical strength, making them suitable for a wide range of demanding applications. Their performance, particularly that of PMDA-ODA polyimide, is comparable and in some aspects, such as thermal stability, superior to other high-performance polymers like PEEK and PEI. However, PEEK offers greater ductility, as indicated by its higher elongation at break. The choice between these materials will ultimately depend on the specific requirements of the application, including the operating temperature, mechanical stresses, and chemical environment. The provided experimental protocols serve as a foundation for conducting standardized and comparable performance evaluations.

References

Safer Shades: A Comparative Guide to Benzidine Alternatives in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of benzidine in the synthesis of azo dyes has been a cornerstone of the dye manufacturing industry for over a century, prized for producing dyes with high tinting strength and fastness. However, the severe carcinogenic nature of benzidine and its metabolites has led to stringent regulations and a pressing need for safer alternatives.[1][2] This guide provides a comprehensive comparison of viable alternatives to benzidine, offering objective performance data and detailed experimental protocols to support the transition to safer dye synthesis in research and development.

Performance Comparison of Benzidine Alternatives

Several non-carcinogenic diamines have emerged as promising substitutes for benzidine, each with unique performance characteristics. This section provides a comparative analysis of dyes synthesized from these alternatives against traditional benzidine-based dyes.

Table 1: Comparative Performance of Dyes from Benzidine Alternatives

IntermediateDye ClassSubstrateLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)Rubbing Fastness (1-5 Scale)Perspiration Fastness (1-5 Scale)
Benzidine (Reference) DirectCotton3-42-332-3
4,4'-Diaminodiphenylurea (DADPU) DirectCotton4-5 (Moderate to Good)[3]4-5 (Very Good to Excellent)[3]4-5 (Very Good to Excellent)[3]4-5 (Very Good to Excellent)[3]
4,4'-Diaminodiphenylamine-2'-sulphonic acid Dis-azoCotton, Leather, Wool3-4 (Moderate to Good)[4]4-5 (Very Good to Excellent)[4]-3-4 (Moderate to Good)[4]
4-Amino-N-(4-aminophenyl)benzamide Trisazo (e.g., C.I. Direct Black 166)Cellulosic fibers, Leather3[5]3[5]--

Note: Fastness ratings are based on available literature and may vary depending on the specific dye structure, substrate, and dyeing conditions. A higher number indicates better fastness.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the performance of these alternative dyes. The following sections outline the synthesis of a promising benzidine alternative, 4,4'-diaminodiphenylurea (DADPU), the subsequent synthesis of a direct dye, and standardized testing protocols.

Synthesis of 4,4'-Diaminodiphenylurea (DADPU)

This protocol describes an environmentally friendly synthesis of DADPU, avoiding the use of hazardous reagents like phosgene.[3]

Materials:

  • p-Phenylenediamine

  • Urea

  • Distilled water

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine p-phenylenediamine and urea in a 1:2 molar ratio with distilled water.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 36 hours. An optimal yield of approximately 72% is expected.[6]

  • After reflux, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Dry the purified 4,4'-diaminodiphenylurea.

Synthesis of a Direct Dye using DADPU

This protocol outlines the synthesis of a direct dye via tetrazotization of DADPU and subsequent coupling with a coupling component (e.g., H-acid).[3][6]

Materials:

  • 4,4'-Diaminodiphenylurea (DADPU)

  • 37% Hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Urea

  • H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

Procedure:

  • Tetrazotization:

    • Suspend DADPU (0.012 mol) in distilled water and add fuming HCl (6.7 mL).[3]

    • Cool the mixture to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add a 20% solution of sodium nitrite dropwise over 30 minutes, maintaining the temperature below 5°C.[6]

    • Continue stirring for 20 minutes after the addition is complete.

    • Destroy excess nitrous acid by adding a 20% urea solution.[6]

  • Coupling:

    • In a separate beaker, dissolve H-acid (0.005 mol) in water with the dropwise addition of 20% NaOH until fully dissolved.[3]

    • Cool the H-acid solution to 0-5°C.

    • Slowly add the tetrazotized DADPU solution to the H-acid solution over 2 hours with continuous stirring, maintaining the temperature at 0-5°C and a pH of 4-6.[6]

    • After the addition, continue stirring for another hour.

    • Raise the pH to 9.0-11.0 and stir vigorously for an additional 3 hours.[6]

  • Isolation:

    • Precipitate the dye by adding sodium chloride (salting out).

    • Collect the dye paste by filtration.

    • Dry the dye product.

Standardized Fastness Testing

To ensure objective comparison, the following ISO standard methods are recommended for evaluating the performance of the synthesized dyes on textiles.

1. Color Fastness to Washing (ISO 105-C06:2010): [7]

  • A specimen of the dyed textile is attached to a multifiber adjacent fabric.

  • The composite specimen is laundered in a soap or soap and soda solution.

  • The severity of the washing procedure is controlled by temperature, time, and the inclusion of steel balls for mechanical action.

  • The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.[8]

2. Color Fastness to Rubbing (ISO 105-X12:2016): [7][9]

  • A specimen of the dyed textile is rubbed with a dry and a wet piece of standard cotton rubbing cloth.

  • The rubbing is performed using a crockmeter under specified pressure and number of cycles.[10]

  • The degree of staining on the rubbing cloths is assessed using the grey scale for staining.[10]

Toxicological Assessment: The Ames Test (OECD 471)

A critical step in validating a benzidine alternative is to assess its mutagenic potential. The Ames test is a widely accepted method for this purpose.[11] For azo dyes, a modified protocol is often necessary.[12][13]

Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the rate of reverse mutations that restore the ability to synthesize histidine. A positive result, indicated by colony growth on a histidine-free medium, suggests the test substance is mutagenic.[14]

Modified Protocol for Azo Dyes:

  • Metabolic Activation: An S9 fraction from hamster liver is used for metabolic activation, as it has been shown to be more effective than rat liver S9 for some azo dyes.[12][13]

  • Azo Reduction: Flavin mononucleotide (FMN) is added to the S9 mix to facilitate the reductive cleavage of the azo bond, releasing the component amines for metabolic activation.[12][13]

  • Pre-incubation: A 30-minute pre-incubation step of the test substance with the bacteria and S9 mix before plating can enhance the detection of mutagens.[12][13]

Visualizing the Path to Safer Dyes

The following diagrams illustrate the core concepts discussed in this guide.

cluster_Benzidine Benzidine-Based Dye Synthesis cluster_Alternative Alternative Dye Synthesis Benzidine Benzidine Diazotization_B Diazotization_B Benzidine->Diazotization_B NaNO₂, HCl Tetrazonium_Salt_B Tetrazonium_Salt_B Diazotization_B->Tetrazonium_Salt_B Coupling_B Coupling_B Tetrazonium_Salt_B->Coupling_B Coupling Component Benzidine_Dye Benzidine_Dye Coupling_B->Benzidine_Dye Metabolism Metabolism Benzidine_Dye->Metabolism Azo Reduction Benzidine_Metabolite Benzidine_Metabolite Metabolism->Benzidine_Metabolite Carcinogenic Alternative e.g., DADPU Diazotization_A Diazotization_A Alternative->Diazotization_A NaNO₂, HCl Tetrazonium_Salt_A Tetrazonium_Salt_A Diazotization_A->Tetrazonium_Salt_A Coupling_A Coupling_A Tetrazonium_Salt_A->Coupling_A Coupling Component Alternative_Dye Alternative_Dye Coupling_A->Alternative_Dye Metabolism_A Metabolism_A Alternative_Dye->Metabolism_A Azo Reduction Non_Carcinogenic_Metabolite Non_Carcinogenic_Metabolite Metabolism_A->Non_Carcinogenic_Metabolite Safer Metabolites

Comparison of Benzidine vs. Alternative Dye Synthesis Pathways.

Start Select Benzidine Alternative Synthesis Synthesize Dye Start->Synthesis Purification Purify Dye Synthesis->Purification Characterization Characterize Dye (e.g., UV-Vis, FT-IR) Purification->Characterization Performance Performance Testing (e.g., Fastness) Characterization->Performance Toxicology Toxicological Assessment (e.g., Ames Test) Characterization->Toxicology Evaluation Evaluate Results Performance->Evaluation Toxicology->Evaluation Decision Decision on Suitability Evaluation->Decision

Experimental Workflow for Evaluating Benzidine Alternatives.

Conclusion

The transition away from benzidine-based dyes is not merely a regulatory hurdle but a scientific imperative. The alternatives presented in this guide, particularly 4,4'-diaminodiphenylurea and 4,4'-diaminodiphenylamine-2'-sulphonic acid, demonstrate comparable or even superior performance in key fastness properties. By adopting the detailed synthesis and testing protocols outlined, researchers and drug development professionals can confidently integrate these safer alternatives into their workflows, fostering a safer and more sustainable scientific environment.

References

A Comparative Guide to the Spectroscopic Analysis of 4,4'-Dinitrodiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 4,4'-dinitrodiphenyl ether against two relevant alternatives: 4-nitrophenol and diphenyl ether. The included experimental data and protocols are intended to assist in the unequivocal confirmation of the structure of this compound.

Spectroscopic Data Comparison

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the key spectroscopic data for this compound and its alternatives.

Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound H-2, H-6, H-2', H-6'~7.4Multiplet
H-3, H-5, H-3', H-5'~8.3Multiplet
4-Nitrophenol H-2, H-6~6.96Doublet
H-3, H-5~8.14Doublet
Diphenyl Ether H-2, H-6, H-2', H-6'~7.10Triplet
H-3, H-5, H-3', H-5'~7.37Triplet
H-4, H-4'~7.01Triplet

Table 2: ¹³C NMR Data Comparison (Solvent: DMSO-d₆)

CompoundCarbon AssignmentPredicted/Observed Chemical Shift (δ, ppm)
This compound C-1, C-1'~160-165
C-4, C-4'~140-145
C-3, C-5, C-3', C-5'~125-130
C-2, C-6, C-2', C-6'~118-122
4-Nitrophenol C-1163.74
C-4139.42
C-3, C-5125.86
C-2, C-6115.48
Diphenyl Ether C-1, C-1'~157
C-3, C-5, C-3', C-5'~130
C-4, C-4'~124
C-2, C-6, C-2', C-6'~120

Table 3: FT-IR Data Comparison (KBr Pellet)

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)
This compound Aromatic C-H Stretch~3100
Aromatic C=C Stretch~1606
Asymmetric NO₂ Stretch~1520
Symmetric NO₂ Stretch~1345
C-O-C Stretch~1240
4-Nitrophenol O-H Stretch~3300 (broad)
Aromatic C-H Stretch~3100
Aromatic C=C Stretch~1610
Asymmetric NO₂ Stretch~1590
Symmetric NO₂ Stretch~1340
C-O Stretch~1220
Diphenyl Ether Aromatic C-H Stretch~3060
Aromatic C=C Stretch~1590
C-O-C Asymmetric Stretch~1238

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound C₁₂H₈N₂O₅260.20260Not readily available
4-Nitrophenol C₆H₅NO₃139.11139109, 93, 81, 65
Diphenyl Ether C₁₂H₁₀O170.21170141, 77, 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse sequence

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

b) ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.75 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more, depending on concentration

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-200 ppm

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for relatively stable, volatile compounds. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

  • Instrument Parameters (EI):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (Suspected this compound) H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR FTIR FT-IR Synthesis->FTIR MS Mass Spec Synthesis->MS H_NMR_Data Proton Environment & Connectivity H_NMR->H_NMR_Data C_NMR_Data Carbon Skeleton (Symmetry) C_NMR->C_NMR_Data FTIR_Data Functional Groups (NO₂, Ether) FTIR->FTIR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure_Confirmed Structure Confirmed: This compound H_NMR_Data->Structure_Confirmed C_NMR_Data->Structure_Confirmed FTIR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for structural confirmation.

This guide provides a foundational framework for the spectroscopic analysis of this compound. For more detailed analysis, comparison with a certified reference standard is always recommended.

A Comparative Guide to the Synthesis of 4,4'-Dinitrodiphenyl Ether: An Economic and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 4,4'-Dinitrodiphenyl ether, a crucial precursor for high-performance polymers and pharmaceuticals, can be synthesized through various routes. This guide provides an objective comparison of the most common methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis strategy.

The primary methods for synthesizing this compound include the traditional Ullmann condensation, nucleophilic aromatic substitution (SNAr), the direct nitration of diphenyl ether, and a more recent patented approach starting from p-nitrochlorobenzene. Each route presents a unique balance of yield, reaction conditions, cost-effectiveness, and safety considerations.

Comparative Economic and Performance Analysis

The choice of synthesis route is often dictated by a combination of factors, including the desired yield, purity of the final product, cost of raw materials, and the required reaction conditions. The following table summarizes the key quantitative data for each major synthesis pathway, offering a clear comparison of their performance.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ullmann Condensation p-Chloronitrobenzene, p-Nitrophenol saltCopperDimethylacetamide (DMAc)155-170Not SpecifiedHigh[1][2]
Nucleophilic Aromatic Substitution (SNAr) p-Fluoronitrobenzene, Sodium CarbonatePotassium BenzoateDimethylacetamide (DMAc)1701298.5[3]
Direct Nitration Diphenyl EtherNitric Acid, Sulfuric AcidNot SpecifiedNot SpecifiedNot Specified45-50[1][4]
Patented Method p-NitrochlorobenzeneProprietary Catalyst, Co-catalyst (e.g., Ethylene Glycol)Dimethylformamide (DMF)140398.8[5]
From 1,4-Dinitrobenzene 1,4-Dinitrobenzene, Potassium Carbonate4-Chlorobenzoic AcidDimethylsulfoxide (DMSO)~1005.880 (pure)[6]

Detailed Experimental Protocols

For reproducible results, detailed and accurate experimental procedures are essential. Below are the methodologies for the key synthesis routes discussed.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers.[7][8] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[7]

Experimental Protocol:

  • In a reaction vessel, an alkali metal salt of p-nitrophenol is prepared by reacting p-nitrophenol with a suitable base (e.g., potassium hydroxide).

  • p-Chloronitrobenzene and a catalytic amount of copper powder or a copper salt are added to the vessel.

  • A high-boiling polar solvent, such as dimethylacetamide (DMAc), is added to the mixture.[1]

  • The reaction mixture is heated to a temperature range of 155-170°C.[2]

  • The reaction is monitored until completion.

  • Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration, washing, and drying of the precipitated this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[9][10] The presence of electron-withdrawing groups, such as the nitro groups in the reactants, is crucial for activating the ring towards nucleophilic attack.[9][10]

Experimental Protocol:

  • A 250 ml flask equipped with an agitator, thermometer, and a nitrogen inlet is charged with 66.5 g (0.47 mole) of p-fluoronitrobenzene, 77 g of dimethylacetamide, 0.57 g (0.004 mole) of potassium benzoate, and 25 g (0.24 mole) of sodium carbonate.[3]

  • The reaction mixture is heated to and maintained at 170°C under a nitrogen blanket with continuous agitation.[3]

  • The reaction is allowed to proceed for 12 hours.[3]

  • After cooling, the product is isolated to yield this compound.

Patented High-Yield Synthesis from p-Nitrochlorobenzene

This modern approach, detailed in patent literature, offers high yields and improved safety by avoiding highly corrosive materials.[5][11]

Experimental Protocol:

  • A 500 ml three-necked flask equipped with a reflux condenser, a gas absorber, a thermometer, and an electric stirrer is charged with 31.5 g of p-nitrochlorobenzene, 7.6 g of sodium nitrite, 12 g of sodium bicarbonate, 100 g of dimethylformamide (DMF), and 2 g of ethylene glycol.[5]

  • The mixture is heated to a reaction temperature of 140°C and maintained for 3 hours.[5]

  • After the reaction period, heating is stopped, and the mixture is allowed to cool to room temperature.

  • The crystalline this compound is collected by suction filtration.

  • The product is washed with hot water (95°C), filtered again, and dried in a vacuum oven to yield the final product.[5]

Synthesis Route Comparison Flowchart

The following diagram illustrates the logical flow and key decision points when selecting a synthesis route for this compound, highlighting the trade-offs between yield, cost, and safety.

Synthesis_Routes cluster_Ullmann Ullmann Condensation cluster_SNAr SNAr cluster_Nitration Direct Nitration cluster_Patented Patented Method Start Select Synthesis Route for This compound Ullmann Ullmann Condensation Start->Ullmann Classic, well-established SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr High yield, versatile Nitration Direct Nitration Start->Nitration Older, less selective Patented Patented Method (from p-nitrochlorobenzene) Start->Patented High yield, improved safety U_Reactants p-Chloronitrobenzene + p-Nitrophenol salt S_Reactants p-Fluoronitrobenzene + Base N_Reactants Diphenyl Ether P_Reactants p-Nitrochlorobenzene U_Catalyst Copper Catalyst U_Reactants->U_Catalyst U_Conditions High Temperature (155-170°C) U_Catalyst->U_Conditions U_Yield High Yield U_Conditions->U_Yield S_Conditions High Temperature (170°C) S_Reactants->S_Conditions S_Yield Very High Yield (98.5%) S_Conditions->S_Yield N_Reagents Nitric Acid/ Sulfuric Acid N_Reactants->N_Reagents N_Yield Low Yield (45-50%) N_Reagents->N_Yield N_Selectivity Low Selectivity N_Reagents->N_Selectivity P_Reagents Catalyst + Co-catalyst P_Reactants->P_Reagents P_Conditions Moderate Temperature (140°C) P_Reagents->P_Conditions P_Safety Improved Safety P_Reagents->P_Safety P_Yield Excellent Yield (98.8%) P_Conditions->P_Yield

Caption: A flowchart comparing the key aspects of different synthesis routes for this compound.

References

Unlocking Thermal Stability: A Comparative Guide to Polyimides from Diverse Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the selection of a polymer with optimal thermal properties is paramount. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. A key determinant of these properties lies in the chemical structure of their constituent monomers, particularly the diamine component. This guide provides a comprehensive comparison of the thermal properties of polyimides synthesized from different diamines, supported by experimental data and detailed methodologies.

The versatility of polyimide chemistry allows for the fine-tuning of thermal characteristics by strategically selecting the diamine monomer. The introduction of different functional groups and structural motifs into the diamine backbone directly influences the resulting polyimide's glass transition temperature (Tg), decomposition temperature (Td), and coefficient of thermal expansion (CTE). These parameters are critical for applications demanding performance under extreme temperature conditions.

Comparative Thermal Properties of Polyimides

The thermal behavior of polyimides is intricately linked to the structure of the diamine used in their synthesis. The following table summarizes key thermal properties of polyimides derived from a common dianhydride, pyromellitic dianhydride (PMDA), with various diamines. This allows for a direct comparison of the influence of the diamine structure.

Diamine StructureDiamine NameGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5) (°C)Coefficient of Thermal Expansion (CTE) (ppm/K)
4,4'-Oxydianiline (ODA)~420>500~40-50
p-Phenylenediamine (PPD)>500 (often not observed)>550<10
alt text
2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP)~280~480~50-60
alt text
4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA)~320~520~30-40
2,6-Diaminoanthraquinone (2,6-DAQ)>550>550Not widely reported

Note: The values presented are approximate and can vary depending on the specific synthesis conditions, measurement techniques, and the dianhydride used. For instance, polyimides synthesized from 2,6-diaminoanthraquinone (2,6-DAQ) and pyromellitic dianhydride have shown exceptional thermal stability, with a 5% weight loss not occurring until 560°C[1]. The incorporation of flexible ether linkages, as seen with 1,4-phenylenedi(oxy-4,4′-aniline), can lead to lower glass transition temperatures, in the range of 207 to 228°C, and decomposition temperatures for 10% weight loss between 300-450°C[2]. Conversely, the use of rigid, linear diamines generally results in higher thermal stability.

The Influence of Diamine Structure on Thermal Properties

The structure of the diamine monomer plays a critical role in dictating the final properties of the polyimide. Here's a breakdown of key structural-property relationships:

  • Rigidity and Linearity: Linear and rigid diamine backbones, such as that of p-phenylenediamine, restrict segmental motion, leading to very high glass transition temperatures and enhanced thermal stability.

  • Flexibility: The introduction of flexible linkages, like ether groups (-O-), within the diamine structure increases the rotational freedom of the polymer chains. This increased flexibility generally leads to a lower glass transition temperature and improved solubility, although it may slightly compromise the ultimate thermal stability[2].

  • Bulky Substituents: Incorporating bulky side groups, such as hexafluoroisopropylidene (-C(CF3)2-), can hinder close chain packing. This disruption of intermolecular interactions can increase solubility and modify the coefficient of thermal expansion, while the high bond energy of C-F bonds can contribute to good thermal stability[3].

  • Ortho-Substitution: Methyl groups substituted at the ortho position of the diamine can also affect chain packing and, consequently, the thermal and mechanical properties of the resulting polyimide[4].

  • Polar Groups: The presence of polar functional groups like sulfone (–SO2–) or cyano (–CN–) in the diamine can influence intermolecular forces and, therefore, the thermal properties[5][6]. For example, polyimides with sulfone groups can sometimes exhibit lower initial decomposition temperatures due to the relative ease of radical formation at the –SO2– group at high temperatures[7].

Experimental Protocols

Accurate and reproducible characterization of thermal properties is essential for comparing different polyimides. The following are detailed methodologies for two key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polyimide.

Methodology:

  • Sample Preparation: A small amount of the polyimide film or powder (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min[1][2].

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (T5) is determined as the temperature at which the sample has lost 5% of its initial weight and is often used as a measure of the onset of thermal decomposition. The maximum degradation temperature (Tmax) corresponds to the peak of the derivative of the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Methodology:

  • Sample Preparation: A small, uniform sample of the polyimide (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Cycles:

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected Tg at a constant rate (e.g., 10°C/min or 20°C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.

    • Second Heating Scan: A second heating scan is performed at the same rate as the first.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Synthesis and Property Relationship

The synthesis of polyimides typically follows a two-step process, which allows for the incorporation of various diamines to tailor the final properties.

Polyimide_Synthesis cluster_diamines Various Diamines cluster_polyimides Polyimides with Different Properties Dianhydride Dianhydride (e.g., PMDA) Polyamic_Acid Poly(amic acid) Precursor Dianhydride->Polyamic_Acid + Diamine1 Rigid/Linear Diamine (e.g., PPD) Diamine1->Polyamic_Acid Polyimide1 High Tg, High Td Low CTE Diamine2 Flexible Diamine (e.g., ODA) Diamine2->Polyamic_Acid Polyimide2 Moderate Tg, Td Higher CTE Diamine3 Bulky Diamine (e.g., 6F-DA) Diamine3->Polyamic_Acid Polyimide3 Good Solubility Moderate Thermal Properties Polyamic_Acid->Polyimide1 Thermal Imidization Polyamic_Acid->Polyimide2 Thermal Imidization Polyamic_Acid->Polyimide3 Thermal Imidization

Caption: Polyimide synthesis workflow.

The diagram above illustrates the general synthesis route for polyimides. A dianhydride reacts with a selected diamine to form a soluble poly(amic acid) precursor. Subsequent thermal imidization leads to the final polyimide. By varying the diamine monomer, a range of polyimides with distinct thermal properties can be produced. This tunability makes polyimides highly adaptable materials for a wide array of demanding applications.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dinitrodiphenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

4,4'-Dinitrodiphenyl ether is a chemical compound that requires careful handling and adherence to strict disposal protocols to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, in line with established safety standards and regulatory requirements.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate that it is suspected of causing genetic defects (H341).[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Summary:

EquipmentSpecificationPurpose
Gloves Inspected prior to use; proper removal technique required.[1]To prevent skin contact.
Eye Protection Eyeshields or chemical safety goggles.[3]To prevent eye contact.
Respiratory Protection Dust mask type N95 (US) or type P1 (EU EN 143).[1]To avoid inhalation of dust particles.
Protective Clothing Appropriate protective clothing to prevent skin exposure.[3][4]To prevent skin contact.
Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration.[1] It is imperative that this process is carried out by a licensed professional waste disposal service.

1. Waste Collection and Storage:

  • Collect waste this compound in a suitable, closed, and properly labeled container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Avoid the formation of dust during collection and handling.[1]

2. Engagement of a Licensed Disposal Company:

  • Contact a licensed and reputable hazardous waste disposal company to manage the disposal process.[1]

  • Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.

3. Incineration Procedure:

  • The licensed disposal facility will incinerate the material in a chemical incinerator equipped with an afterburner and a scrubber.[1]

  • Caution: Extra care must be taken during ignition as this compound is highly flammable.[1]

4. Disposal of Contaminated Packaging:

  • Contaminated packaging and containers should be disposed of as unused product, following the same incineration protocol.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel: Evacuate non-essential personnel from the affected area.[1]

  • Ensure Ventilation: Ensure adequate ventilation.[1]

  • Wear PPE: Use appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[1]

  • Containment and Cleanup:

    • Avoid creating dust.[1]

    • Sweep or shovel the spilled material into a suitable, closed container for disposal.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1]

Regulatory Framework

The management and disposal of hazardous waste, including this compound, are governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management from "cradle-to-grave".[5] Generators of hazardous waste are responsible for determining if their waste is hazardous and ensuring its proper management and disposal. It is essential to comply with all applicable federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Waste Collection - Use suitable, closed containers. - Label appropriately. B Step 2: Secure Storage - Cool, dry, well-ventilated area. - Away from incompatible materials. A->B Store Safely F Compliance with Regulations - Adhere to Federal, State, and Local laws (e.g., RCRA). A->F C Step 3: Engage Licensed Disposal Service - Provide Safety Data Sheet (SDS). B->C Prepare for Disposal B->F D Step 4: Professional Incineration - Chemical incinerator with afterburner and scrubber. - Exercise caution due to flammability. C->D Handover for Disposal C->F E Step 5: Dispose of Contaminated Packaging - Treat as unused product. D->E Final Steps D->F E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,4'-Dinitrodiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,4'-Dinitrodiphenyl Ether

This guide provides immediate and essential safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Classification

This compound is a chemical compound that poses several health risks. It is crucial to understand its hazard classifications before handling. The primary hazards include irritation to the skin, eyes, and respiratory system, with a suspicion of causing genetic defects.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSignal WordPictogram
Skin IrritationCauses skin irritationH315WarningGHS07
Eye IrritationCauses serious eye irritationH319WarningGHS07
Specific target organ toxicity — single exposureMay cause respiratory irritationH335WarningGHS07
Germ cell mutagenicitySuspected of causing genetic defectsH341WarningGHS08

Source:[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in preventing chemical exposure. All PPE should be inspected before use and used in accordance with institutional and regulatory guidelines.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRecommended Use
Eye & Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eyeshields.[1][3]Mandatory for all handling procedures.
Skin Protection Chemical-resistant gloves (inspect prior to use).[1] Protective clothing or lab coat.Mandatory. Use proper glove removal technique to avoid skin contact.[1]
Respiratory Protection Nuisance Exposure: Type P95 (US) or P1 (EU EN 143) particle respirator.[1] Higher-Level Protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]Required when dust formation is likely or when working outside of a ventilated enclosure.[1]

Operational Plan: Safe Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Use a certified chemical fume hood or provide appropriate exhaust ventilation at places where dust may form.[1]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible.

Pre-Handling Checks
  • Review SDS: Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[1]

  • Inspect PPE: Check all PPE for integrity. Ensure gloves are free of holes and that safety glasses are clean and fit properly.[1]

  • Prepare Workspace: Clear the work area of any unnecessary items. Cover the work surface with absorbent, disposable bench paper.

Handling Procedure
  • Don PPE: Put on all required PPE as specified in Table 2.

  • Weighing: If weighing the solid, perform this task in a ventilated enclosure or fume hood to minimize dust inhalation. Avoid dust formation.[1]

  • Transferring: Handle the compound carefully to prevent spills and the creation of dust or aerosols.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[1]

Decontamination and Spill Cleanup
  • Personnel Decontamination: If skin contact occurs, wash the affected area immediately with soap and water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if possible.[1] Seek medical attention if irritation persists.

  • Spill Response:

    • Evacuate personnel to a safe area.[1]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Prevent the spill from entering drains.[1]

    • Carefully sweep or shovel the spilled solid into a suitable, closed container for disposal, avoiding the creation of dust.[1]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste: Place all surplus or non-recyclable this compound into a clearly labeled, sealed, and suitable container for chemical waste.[1]

  • Contaminated Materials: Any items that have come into direct contact with the chemical (e.g., bench paper, pipette tips, weighing boats) should be considered contaminated and placed in the same designated waste container.

Disposal of Contaminated PPE
  • Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Do not reuse disposable gloves.

  • Other PPE: Contaminated lab coats or other protective clothing should be decontaminated or disposed of through a licensed professional waste disposal service.

Final Disposal
  • Licensed Disposal Company: All waste containing this compound must be disposed of through a licensed professional waste disposal company.[1][4]

  • Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Packaging: Dispose of contaminated packaging as you would the unused product.[1][4]

Visualized Workflows and Relationships

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Review SDS prep2 Inspect PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer in Ventilated Enclosure handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 spill Spill Occurs handle3->spill exposure Exposure Occurs handle3->exposure clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3 spill_kit Use Spill Kit spill->spill_kit first_aid Administer First Aid exposure->first_aid first_aid->clean1 spill_kit->clean2

Caption: Safe Handling Workflow for this compound.

cluster_hazard Core Hazard cluster_risks Primary Risks cluster_controls Control Measures cluster_ppe Specific PPE Hazard 4,4'-Dinitrodiphenyl Ether Risk1 Skin/Eye Irritation Hazard->Risk1 Risk2 Respiratory Irritation Hazard->Risk2 Risk3 Mutagenicity Hazard->Risk3 Control1 Engineering Controls (Fume Hood) Risk1->Control1 Control2 Administrative Controls (SOPs, Training) Risk1->Control2 Control3 Personal Protective Equipment (PPE) Risk1->Control3 PPE1 Gloves & Lab Coat PPE2 Safety Goggles Risk2->Control1 Risk2->Control2 Risk2->Control3 PPE3 Respirator Risk3->Control1 Risk3->Control2 Risk3->Control3 Control3->PPE1 Control3->PPE2 Control3->PPE3

Caption: Key Safety Relationships for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dinitrodiphenyl ether
Reactant of Route 2
Reactant of Route 2
4,4'-Dinitrodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.